molecular formula C8H18Cl2N2S B1445707 1-(Thiolan-3-yl)piperazine dihydrochloride CAS No. 1376228-74-8

1-(Thiolan-3-yl)piperazine dihydrochloride

Cat. No.: B1445707
CAS No.: 1376228-74-8
M. Wt: 245.21 g/mol
InChI Key: HRNZUMULOJUTCD-UHFFFAOYSA-N
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Description

1-(Thiolan-3-yl)piperazine dihydrochloride is a useful research compound. Its molecular formula is C8H18Cl2N2S and its molecular weight is 245.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(thiolan-3-yl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2S.2ClH/c1-6-11-7-8(1)10-4-2-9-3-5-10;;/h8-9H,1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNZUMULOJUTCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(Thiolan-3-yl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(Thiolan-3-yl)piperazine dihydrochloride, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical structure, physicochemical properties, plausible synthetic routes, and its potential as a valuable scaffold in the design of novel therapeutic agents.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a quintessential pharmacophore, recognized as a "privileged scaffold" in medicinal chemistry. Its prevalence in FDA-approved drugs is a testament to its versatile and favorable properties.[1][2] Piperazine moieties are often incorporated into drug candidates to modulate aqueous solubility, basicity, and pharmacokinetic profiles, thereby improving oral bioavailability and overall drug-like characteristics.[2][3] The compound this compound combines this well-established piperazine core with a thiolane (tetrahydrothiophene) moiety. This unique combination presents intriguing possibilities for exploring new chemical space and developing compounds with novel biological activities. The dihydrochloride salt form of the molecule typically enhances its stability and solubility in aqueous media, which is a critical factor for handling, formulation, and biological testing.[4]

Chemical Structure and Physicochemical Properties

This compound is an aliphatic heterocyclic compound featuring a piperazine ring N-substituted with a thiolan ring at the 3-position.[5] The presence of two basic nitrogen atoms in the piperazine ring allows for the formation of the dihydrochloride salt, where each nitrogen is protonated.

Caption: Chemical Structure of this compound.

The key physicochemical properties of this molecule are summarized in the table below. These parameters are crucial for predicting its behavior in biological systems and for guiding experimental design.

PropertyValueSource
CAS Number 1376228-74-8[ChemScene][5]
Molecular Formula C₈H₁₈Cl₂N₂S[ChemScene][5]
Molecular Weight 245.21 g/mol [ChemScene][5]
Synonyms 1-(Tetrahydro-3-thiophenyl)piperazine dihydrochloride[ChemScene][5]
SMILES C1CSCC1N2CCNCC2.Cl.Cl[ChemScene][5]
Topological Polar Surface Area (TPSA) 15.27 Ų[ChemScene][5]
logP (Predicted) 1.2407[ChemScene][5]
Hydrogen Bond Acceptors 3[ChemScene][5]
Hydrogen Bond Donors 1[ChemScene][5]
Storage Conditions Sealed in dry, 2-8°C[ChemScene][5]

Proposed Synthetic Strategy

Approach 1: Nucleophilic Substitution

This is a robust and widely used method for N-alkylation of piperazines.[4][7] The strategy involves the reaction of a piperazine nucleophile with a suitable electrophile derived from the thiolane ring.

Causality and Experimental Choices:

  • Piperazine Protection: To prevent undesired dialkylation, it is strategic to start with a mono-protected piperazine, such as 1-Boc-piperazine. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under basic and nucleophilic conditions and its straightforward removal under acidic conditions.

  • Electrophile Choice: The electrophile could be a 3-halo-thiolane (e.g., 3-bromo-thiolane) or, more effectively, a sulfonate ester like 3-thiolanyl methanesulfonate (mesylate) or p-toluenesulfonate (tosylate). Sulfonates are superior leaving groups compared to halides, often leading to higher yields and milder reaction conditions.

  • Final Deprotection and Salt Formation: The final step involves the acidic cleavage of the Boc group, which conveniently and concurrently leads to the formation of the desired dihydrochloride salt when hydrochloric acid is used.

workflow_substitution start Start Materials: - 3-Thiolanol - 1-Boc-piperazine step1 Step 1: Activation of Thiolanol Reagents: Methanesulfonyl chloride, Triethylamine Product: Thiolan-3-yl mesylate start->step1 step2 Step 2: Nucleophilic Substitution (SN2) Reagents: Base (e.g., K2CO3), Solvent (e.g., Acetonitrile) Product: 1-Boc-4-(thiolan-3-yl)piperazine step1->step2 Intermediate step3 Step 3: Deprotection & Salt Formation Reagent: HCl in Dioxane or Ether Product: this compound step2->step3 Protected Product end Finish step3->end Final Product

Caption: Workflow for Synthesis via Nucleophilic Substitution.

Approach 2: Reductive Amination

Reductive amination is another powerful tool for C-N bond formation, particularly effective for coupling amines with ketones or aldehydes.[6][8]

Causality and Experimental Choices:

  • Starting Materials: This route would commence with 3-thiolanone (tetrahydrothiophen-3-one) and a mono-protected piperazine.

  • Reaction Conditions: The reaction proceeds via the initial formation of an enamine or iminium ion intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation as it is mild, selective for iminium ions over ketones, and does not require stringent anhydrous conditions.[2]

  • Workup and Final Step: The workup is typically a simple aqueous extraction, followed by the same acid-mediated deprotection and salt formation step as described in the substitution approach.

workflow_amination start Start Materials: - 3-Thiolanone - 1-Boc-piperazine step1 Step 1: Reductive Amination Reagents: NaBH(OAc)3, Acetic Acid, Solvent (e.g., DCE) Product: 1-Boc-4-(thiolan-3-yl)piperazine start->step1 step2 Step 2: Deprotection & Salt Formation Reagent: HCl in Dioxane or Ether Product: this compound step1->step2 Protected Product end Finish step2->end Final Product

Caption: Workflow for Synthesis via Reductive Amination.

Detailed Experimental Protocol (Proposed: Nucleophilic Substitution)

This protocol is a representative, self-validating system based on established methodologies.[4][7]

  • Synthesis of Thiolan-3-yl methanesulfonate:

    • To a stirred solution of 3-thiolanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0°C, add methanesulfonyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the consumption of the starting alcohol.

    • Upon completion, quench the reaction with water and separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.

  • Synthesis of 1-Boc-4-(thiolan-3-yl)piperazine:

    • Combine the crude Thiolan-3-yl methanesulfonate (1.0 eq), 1-Boc-piperazine (1.1 eq), and potassium carbonate (2.0 eq) in acetonitrile.

    • Heat the mixture to reflux (approx. 82°C) and stir for 12-18 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure protected product.

  • Synthesis of this compound:

    • Dissolve the purified 1-Boc-4-(thiolan-3-yl)piperazine (1.0 eq) in a minimal amount of methanol or ethyl acetate.

    • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) and stir the mixture at room temperature for 2-4 hours.

    • The product will typically precipitate out of the solution as a white solid. If not, the solvent can be removed under reduced pressure.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final this compound salt.

Applications in Research and Drug Development

The structural motifs within this compound suggest several promising avenues for research.

  • Central Nervous System (CNS) Agents: Piperazine derivatives are renowned for their central pharmacological activities, acting as antipsychotics, antidepressants, and anxiolytics.[9] The lipophilicity and shape of the thiolane group could influence blood-brain barrier penetration and interaction with CNS targets.

  • Anthelmintic Agents: Piperazine itself has a long history of use as an anthelmintic drug.[10][11] Its mechanism of action involves paralyzing parasites by acting as a GABA receptor agonist.[10] Novel derivatives are continually explored to overcome resistance and broaden the spectrum of activity.

  • Kinase Inhibitors: N-substituted piperazines are a common feature in many kinase inhibitors used in oncology.[6] This compound could serve as a fragment or starting point for the synthesis of libraries targeting various kinases.

  • Material Science: The presence of the sulfur atom in the thiolane ring offers potential applications in material science, such as in the development of novel polymers or as a ligand for catalysts.[4]

The molecule serves as a versatile building block, allowing for further functionalization at the secondary amine of the piperazine ring to generate a diverse library of compounds for screening against various biological targets.

Conclusion

This compound is a compound with considerable potential, bridging the gap between the well-trodden path of piperazine-based drug design and the exploration of novel chemical space afforded by the thiolane moiety. Its straightforward, modular synthesis allows for facile access and derivatization. As researchers continue to seek out novel scaffolds to address complex diseases, compounds like this provide a solid and promising foundation for the development of the next generation of therapeutic agents.

References

  • Ark Pharm, Inc. This compound. [Link]

  • PubChem. Piperazine Dihydrochloride. [Link]

  • The Good Scents Company. piperazine dihydrochloride. [Link]

  • Ravi, V., et al. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. 2023. [Link]

  • Romanelli, M. N., et al. The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. 2022. [Link]

  • Manetti, D., et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. 2023. [Link]

  • Sharma, R., et al. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. 2020. [Link]

  • Wikipedia. Piperazine. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Nucleophilic substitution by piperidine in some 3-halogenocyclohex-2-enones. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • ResearchGate. The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. [Link]

  • Manetti, D., et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023. PubMed. 2023. [Link]

  • Romanelli, M. N., et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. 2023. [Link]

  • de Oliveira, R., et al. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. 2019. [Link]

  • European Medicines Agency. Piperazine Summary Report (3). 2003. [Link]

Sources

Unlocking the CNS Therapeutic Potential of 1-(Thiolan-3-yl)piperazine dihydrochloride: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Combination of Privileged Scaffolds

In the landscape of central nervous system (CNS) drug discovery, the piperazine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of clinically successful drugs targeting neuropsychiatric disorders.[1][2] Its unique physicochemical properties, including its ability to engage with key G protein-coupled receptors (GPCRs) and its favorable pharmacokinetic profile, make it a cornerstone of modern medicinal chemistry.[2] This guide delves into the promising, yet underexplored, potential of 1-(Thiolan-3-yl)piperazine dihydrochloride , a novel compound that marries the well-established piperazine core with a thiolane moiety.

The central hypothesis of this document is that this compound represents a compelling candidate for CNS drug development, warranting rigorous preclinical investigation. The piperazine component suggests a likely interaction with aminergic GPCRs, such as serotonin and dopamine receptors, which are critical targets in the treatment of anxiety, depression, and psychosis. The introduction of the thiolane ring, a saturated sulfur-containing heterocycle, offers an intriguing bioisosteric replacement for a traditional phenyl group, potentially modulating receptor affinity, selectivity, and metabolic stability.[3][4][5] This guide provides a comprehensive framework for researchers to systematically evaluate the therapeutic potential of this compound, from initial synthesis and in vitro characterization to in vivo behavioral assessment.

Molecular Profile and Physicochemical Characteristics

A thorough understanding of a compound's physical and chemical properties is foundational to any drug discovery program. These parameters influence solubility, permeability, and formulation development.

PropertyValueSource
CAS Number 1376228-74-8[6]
Molecular Formula C₈H₁₈Cl₂N₂S[6]
Molecular Weight 245.21 g/mol [6]
Synonym 1-(Tetrahydro-3-thiophenyl)piperazine dihydrochloride[6]
Predicted LogP 1.2407[6]
Topological Polar Surface Area (TPSA) 15.27 Ų[6]
Hydrogen Bond Acceptors 3[6]
Hydrogen Bond Donors 1[6]
Rotatable Bonds 1[6]

The dihydrochloride salt form of the compound is expected to enhance its aqueous solubility, a crucial attribute for in vitro and in vivo studies.

Hypothesized Pharmacological Profile: A Tale of Two Moieties

The pharmacological activity of this compound can be logically dissected by considering the contributions of its two primary structural components.

The Piperazine Engine: Targeting Serotonin and Dopamine Receptors

The N-substituted piperazine motif is a well-established pharmacophore for aminergic GPCRs. A vast body of literature demonstrates that arylpiperazine derivatives, in particular, exhibit high affinity for various serotonin (5-HT) and dopamine (D) receptor subtypes. These receptors are implicated in the pathophysiology of numerous CNS disorders.

  • Serotonin Receptors (e.g., 5-HT1A, 5-HT2A): The 5-HT1A receptor is a key target for anxiolytic and antidepressant drugs. Agonism or partial agonism at this receptor is a validated mechanism for therapeutic effect. Conversely, antagonism at the 5-HT2A receptor is a hallmark of many atypical antipsychotics.

  • Dopamine Receptors (e.g., D2, D3): The dopamine D2 receptor is a primary target for antipsychotic medications. Antagonism at this receptor is effective in treating the positive symptoms of schizophrenia. The D3 receptor is also gaining attention as a target for both psychosis and depression.

Given this precedent, it is highly probable that this compound will exhibit affinity for one or more of these receptors.

The Thiolane Modulator: A Bioisosteric Approach to Enhance Druggability

The replacement of a phenyl ring with a saturated heterocycle like thiolane is a strategic move in medicinal chemistry.[3][4] This bioisosteric substitution can offer several advantages:

  • Improved Physicochemical Properties: Saturated rings generally lead to lower lipophilicity and higher aqueous solubility compared to their aromatic counterparts, which can improve the overall pharmacokinetic profile of a drug candidate.[3]

  • Enhanced Metabolic Stability: Phenyl rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes.[7][8] The thiolane ring may offer a more metabolically stable alternative, potentially leading to a longer half-life and reduced formation of reactive metabolites.[7][8]

  • Novel Receptor Interactions: While serving as a structural scaffold, the sulfur atom in the thiolane ring could engage in unique, non-covalent interactions with the target receptor, potentially influencing binding affinity and selectivity.

Proposed Research Workflow for Preclinical Evaluation

A systematic and logical progression of experiments is crucial to efficiently assess the potential of this compound. The following workflow outlines a series of key studies, from synthesis to in vivo proof-of-concept.

G cluster_0 Phase 1: Synthesis & In Vitro Profiling cluster_1 Phase 2: In Vivo Behavioral Assessment cluster_2 Phase 3: Mechanism of Action & Optimization synthesis Chemical Synthesis & Characterization binding In Vitro Receptor Binding Assays (5-HT1A, 5-HT2A, D2) synthesis->binding Test Compound admet Early ADMET Profiling (Solubility, Permeability, Metabolic Stability) binding->admet Prioritize based on affinity anxiety Anxiolytic Activity Screening (Elevated Plus Maze) admet->anxiety Candidate Selection depression Antidepressant Activity Screening (Forced Swim Test) anxiety->depression Further Profiling moa Dose-Response & Target Engagement Studies depression->moa lead_opt Lead Optimization moa->lead_opt

Caption: Proposed research workflow for this compound.

Part 1: Chemical Synthesis and Characterization

The synthesis of this compound can be approached through established methods for N-alkylation of piperazines. A plausible and efficient route is the Palladium-catalyzed Buchwald-Hartwig amination.[1][9][10]

Exemplary Synthetic Protocol (Conceptual):

  • Coupling Reaction: To an oven-dried reaction vessel, add 3-bromothiolane (1.0 equivalent), N-Boc-piperazine (1.2 equivalents), a suitable palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., NaO-t-Bu).[1]

  • Solvent and Inert Atmosphere: Add anhydrous toluene or dioxane as the solvent and establish an inert atmosphere (e.g., nitrogen or argon).[1]

  • Reaction: Heat the mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography to yield N-Boc-1-(thiolan-3-yl)piperazine.

  • Deprotection: Remove the Boc protecting group using standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane).

  • Salt Formation: Treat the resulting free base with hydrochloric acid to yield this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: In Vitro Pharmacological Profiling

The initial in vitro evaluation should focus on determining the compound's affinity for key serotonin and dopamine receptors implicated in anxiety, depression, and psychosis.

Detailed Protocol: Radioligand Binding Assay for the 5-HT1A Receptor

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the human 5-HT1A receptor.

  • Materials:

    • Membrane preparation from cells expressing the human 5-HT1A receptor.

    • Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist).

    • Non-specific binding control: 10 µM 8-OH-DPAT.

    • Assay buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

    • Test compound: this compound at various concentrations.

    • 96-well microplates, filter mats, scintillation fluid, and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of the test compound dilution.

    • Add 50 µL of the radioligand solution (at a final concentration near its Kd, e.g., 0.5 nM).

    • Add 100 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

    • Incubate the plate for 60 minutes at room temperature with gentle shaking.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter mats and place them in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Similar binding assays should be conducted for the 5-HT2A and D₂ receptors to establish a selectivity profile.

Part 3: In Vivo Behavioral Assessment

Based on the in vitro binding profile, the compound should be advanced to in vivo models to assess its functional effects on behavior.

Detailed Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used and validated test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Animals: Male mice (e.g., C57BL/6 strain).

  • Procedure:

    • Habituate the mice to the testing room for at least 60 minutes before the experiment.

    • Administer the test compound (e.g., via intraperitoneal injection) or vehicle to different groups of mice at a predetermined time before the test (e.g., 30 minutes).

    • Place a mouse in the center of the maze, facing one of the open arms.

    • Allow the mouse to explore the maze for a 5-minute session.

    • Record the session using a video camera mounted above the maze.

    • After each trial, clean the maze with 70% ethanol to remove any olfactory cues.

  • Data Analysis:

    • Use video-tracking software to score the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

      • Total distance traveled (as a measure of general locomotor activity).

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • Compare the data from the compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An increase in open arm exploration without a significant change in total distance traveled is indicative of an anxiolytic effect.

Detailed Protocol: Forced Swim Test (FST) for Antidepressant Activity

The FST is a common screening tool for potential antidepressant compounds. It is based on the principle that animals will adopt an immobile posture after a period of active swimming in an inescapable cylinder of water. Antidepressant treatments are known to increase the duration of mobility.[11][12][13][14]

  • Apparatus: A transparent cylindrical container filled with water.

  • Animals: Male mice.

  • Procedure:

    • Administer the test compound or vehicle daily for a set period (e.g., 7-14 days) to model chronic treatment effects.

    • On the test day, fill the cylinder with water (23-25°C) to a depth where the mouse cannot touch the bottom.

    • Gently place the mouse into the water for a 6-minute session.

    • Record the session with a video camera.

    • After the session, remove the mouse, dry it, and return it to its home cage.

  • Data Analysis:

    • Score the last 4 minutes of the 6-minute session for time spent immobile (i.e., floating with only minor movements to keep the head above water).

    • Compare the immobility time between the compound-treated groups and the vehicle-treated group. A significant reduction in immobility time suggests a potential antidepressant-like effect.

Data Interpretation and Future Directions

The data generated from this research workflow will provide a comprehensive initial assessment of this compound's potential as a CNS therapeutic agent.

G cluster_0 In Vitro Data cluster_1 In Vivo Data cluster_2 Interpretation & Next Steps binding_profile High affinity for 5-HT1A (Ki < 10 nM) Moderate affinity for D2 (Ki > 100 nM) behavioral_results Increased open arm time in EPM Decreased immobility in FST binding_profile->behavioral_results Predicts interpretation Potential anxiolytic/antidepressant profile with a favorable side-effect profile (low D2 affinity) behavioral_results->interpretation Supports next_steps Proceed to lead optimization and further safety pharmacology studies interpretation->next_steps Warrants

Caption: Logical flow from data to interpretation for a hypothetical successful outcome.

A desirable outcome would be a compound with high affinity and selectivity for the 5-HT1A receptor, which translates to anxiolytic and/or antidepressant effects in the behavioral models without causing significant changes in general locomotor activity. Such a profile would make it a strong candidate for further development.

Future studies should include:

  • Dose-response studies to determine the potency and efficacy in vivo.

  • Pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Off-target screening to assess its potential for side effects.

  • Lead optimization to synthesize and test analogs with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a structurally novel compound that holds considerable promise as a CNS drug candidate. By strategically combining the pharmacologically validated piperazine scaffold with a metabolically robust thiolane moiety, this molecule presents a compelling starting point for a drug discovery program targeting anxiety, depression, or other neuropsychiatric disorders. The systematic research plan outlined in this guide provides a clear and efficient path to elucidate its therapeutic potential and justify its advancement toward clinical development.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PubMed Central. Available at: [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available at: [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. Bentham Science. Available at: [Link]

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Role of sulphur-heterocycles in medicinal chemistry: An update. PubMed. Available at: [Link]

  • The Mouse Forced Swim Test. PubMed Central. Available at: [Link]

  • The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries. Available at: [Link]

  • Role of sulphur-heterocycles in medicinal chemistry: An update. ResearchGate. Available at: [Link]

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. ResearchGate. Available at: [Link]

  • Role of sulphur-heterocycles in medicinal chemistry: An update. Science Primary Literature. Available at: [Link]

  • The Forced Swim Test as a Model of Depressive-like Behavior. JoVE. Available at: [Link]

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. ACS Publications. Available at: [Link]

  • Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs. Frontiers in Behavioral Neuroscience. Available at: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Semantic Scholar. Available at: [Link]

  • Bioactivation Potential of Thiophene-Containing Drugs. ACS Publications. Available at: [Link]

  • Medicinal Thiols: Current Status and New Perspectives. PubMed Central. Available at: [Link]

  • Bioactivation Potential of Thiophene-Containing Drugs. ResearchGate. Available at: [Link]

  • Bioactivation potential of thiophene-containing drugs. PubMed. Available at: [Link]

  • Medicinal Thiols: Current Status and New Perspectives. PubMed. Available at: [Link]

Sources

Introduction: The Critical Role of Solubility in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 1-(Thiolan-3-yl)piperazine Dihydrochloride

This guide provides a comprehensive technical overview of the solubility profile of this compound, a critical parameter for its development as a potential therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodologies for assessing its solubility.

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical development. For an active pharmaceutical ingredient (API) like this compound, its aqueous solubility directly influences bioavailability, manufacturability, and the choice of a suitable dosage form.[1] Poor solubility can lead to low absorption, erratic dosing, and ultimately, therapeutic failure.[2] Therefore, a thorough understanding of the solubility profile is paramount in the early stages of drug discovery and development to guide lead optimization and formulation strategies.[1][2] This guide will delve into the physicochemical properties of this compound and provide a detailed framework for determining its solubility.

Physicochemical Properties of this compound

A foundational understanding of the compound's physicochemical properties is essential for interpreting its solubility behavior. 1-(Thiolan-3-yl)piperazine is a heterocyclic compound that, in its dihydrochloride salt form, is designed for enhanced aqueous solubility.[3]

PropertyValueSource
Molecular Formula C₈H₁₈Cl₂N₂S[4]
Molecular Weight 245.21 g/mol [4]
LogP (octanol-water partition coefficient) 1.2407[4]
Topological Polar Surface Area (TPSA) 15.27 Ų[4]
CAS Number 1376228-74-8[4][5]

The piperazine moiety, a common functional group in many medications, and the dihydrochloride salt form suggest that this compound is likely to exhibit pH-dependent solubility.[3][6][7] The LogP value indicates a moderate lipophilicity, which can influence its solubility in both aqueous and organic media.

Experimental Determination of Solubility: A Methodological Deep Dive

The two primary types of solubility measurements relevant to drug discovery are kinetic and thermodynamic solubility.[2]

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution that was initially prepared by dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer.[2] It is a high-throughput method often used in early discovery to quickly screen compounds.[2]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility at equilibrium in a given solvent.[2][8] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a period, ensuring that the solution is saturated. The shake-flask method is the gold standard for determining thermodynamic solubility.[8]

Gold Standard: The Shake-Flask Method for Thermodynamic Solubility

This protocol outlines the steps for determining the thermodynamic solubility of this compound.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

  • Preparation of Solvents: Prepare a range of aqueous buffers with varying pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) to simulate different physiological environments. Purified water and relevant biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid) should also be included.

  • Compound Dispensing: Add an excess amount of this compound to individual vials containing a fixed volume of each solvent. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.[9]

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[10]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful collection of the supernatant or by filtration.[9] Care must be taken to avoid adsorption of the compound onto the filter material.[9]

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Data Analysis: The solubility is reported as the average concentration from replicate experiments (typically n=3).

Diagram: Experimental Workflow for Thermodynamic Solubility

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvents Prepare Solvents (e.g., pH buffers, water) Dispense Add Compound to Solvents Solvents->Dispense Compound Weigh Excess Compound Compound->Dispense Equilibrate Shake at Constant Temp (24-48h) Dispense->Equilibrate Separate Phase Separation (Centrifugation/Filtration) Equilibrate->Separate Quantify Quantify Concentration (HPLC/LC-MS) Separate->Quantify Report Report Solubility Data Quantify->Report

Caption: Workflow for determining thermodynamic solubility.

Illustrative Solubility Profile of this compound

Disclaimer: The following data is illustrative and based on the expected behavior of a compound with the given structure. Actual experimental results may vary.

The solubility of this compound is expected to be significantly influenced by pH due to the presence of the basic piperazine ring. At low pH, the amine groups will be protonated, leading to higher solubility in aqueous media. As the pH increases, the compound will deprotonate, becoming less polar and thus less soluble.

Table 1: Illustrative Thermodynamic Solubility in Various Media at 25°C

Solvent/MediumpHIllustrative Solubility (µg/mL)
Purified Water~6.51500
0.1 N HCl1.2> 5000
Phosphate Buffer2.0> 5000
Acetate Buffer4.53500
Phosphate Buffer (PBS)6.81200
Phosphate Buffer (PBS)7.4800
Bicarbonate Buffer9.0250

Diagram: pH-Solubility Relationship

G cluster_pH cluster_solubility Low pH Low pH Neutral pH Neutral pH High High Low pH->High Protonated Form (High Polarity) High pH High pH Moderate Moderate Neutral pH->Moderate Mixed Species Low Low High pH->Low Neutral Form (Low Polarity)

Caption: Relationship between pH and expected solubility.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and evaluating the solubility profile of this compound. The illustrative data suggests a pH-dependent solubility, which is a critical consideration for its formulation and in vivo performance. Further experimental validation using the described methodologies is essential. A complete characterization should also include assessing its solubility in non-aqueous and mixed solvent systems, as well as evaluating the solid-state properties of the compound, as different crystalline forms can exhibit different solubilities.[9] This foundational knowledge will be instrumental in advancing the development of this compound as a potential therapeutic agent.

References

  • Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. In Vitro ADME/Tox Profiling.
  • Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • ChemicalBook. (n.d.). This compound. ChemicalBook.
  • ChemScene. (n.d.). This compound. ChemScene.
  • Smolecule. (2023). Buy this compound. Smolecule.
  • PubChem. (n.d.). Piperazine Dihydrochloride. PubChem.
  • The Good Scents Company. (n.d.). piperazine dihydrochloride, 142-64-3. The Good Scents Company.
  • Wikipedia. (n.d.). Piperazine. Wikipedia.

Sources

An In-Depth Technical Guide to 1-(Thiolan-3-yl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(Thiolan-3-yl)piperazine dihydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its fundamental physicochemical properties, with a core focus on its molecular weight and structure. A proposed synthesis protocol, grounded in established chemical principles for analogous structures, is presented alongside robust analytical methodologies for its characterization and quality control. Furthermore, this guide explores the potential therapeutic relevance and applications of this compound, drawing insights from the broader class of thiolane and piperazine-containing molecules. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and evaluation of novel piperazine derivatives.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications.[1][2] Its unique six-membered heterocyclic structure, containing two opposing nitrogen atoms, imparts favorable physicochemical properties such as increased water solubility and oral bioavailability.[3][4] These characteristics, combined with the ability to readily modify the piperazine nucleus, make it a versatile building block in the design of novel therapeutic agents targeting a range of biological pathways, including those involved in central nervous system disorders, infectious diseases, and oncology.[5][6] The incorporation of a thiolane (tetrahydrothiophene) moiety introduces a sulfur-containing aliphatic ring, which can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.[7] The dihydrochloride salt form of 1-(Thiolan-3-yl)piperazine enhances its aqueous solubility, a critical attribute for formulation and in vitro biological screening.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development and application. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₁₈Cl₂N₂S[8]
Molecular Weight 245.21 g/mol [8]
CAS Number 1376228-74-8[8][9]
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in waterGeneral knowledge
SMILES C1CSCC1N2CCNCC2.Cl.Cl[8]

The molecular weight of 245.21 g/mol is a critical parameter for a multitude of experimental procedures, including the preparation of solutions of known molarity, determination of reaction stoichiometry, and interpretation of mass spectrometry data.

Synthesis and Purification

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on well-established methods for the synthesis of N-substituted piperazines.[10] The most common approaches involve either nucleophilic substitution or reductive amination.

Proposed Synthetic Workflow: Reductive Amination

Reductive amination is a robust and widely used method for the formation of C-N bonds.[10] This approach offers high yields and good functional group tolerance. The proposed synthesis of 1-(Thiolan-3-yl)piperazine would involve the reaction of piperazine with tetrahydrothiophen-3-one, followed by reduction of the resulting enamine or iminium intermediate.

Synthetic Workflow Figure 1: Proposed Synthesis of 1-(Thiolan-3-yl)piperazine reagent1 Piperazine intermediate Enamine/Iminium Intermediate reagent1->intermediate + reagent2 Tetrahydrothiophen-3-one reagent2->intermediate product_base 1-(Thiolan-3-yl)piperazine (Free Base) intermediate->product_base Reductive Agent (e.g., NaBH(OAc)₃) product_salt 1-(Thiolan-3-yl)piperazine dihydrochloride product_base->product_salt HCl in Ether

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Reductive Amination

  • To a stirred solution of piperazine (1.2 equivalents) in anhydrous dichloromethane (DCM) at room temperature, add tetrahydrothiophen-3-one (1.0 equivalent).

  • Stir the reaction mixture for 1-2 hours to allow for the formation of the enamine/iminium intermediate. The progress of this initial reaction can be monitored by Thin Layer Chromatography (TLC).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture. Rationale: NaBH(OAc)₃ is a mild and selective reducing agent suitable for reductive aminations, minimizing side reactions.

  • Continue stirring at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting materials.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(Thiolan-3-yl)piperazine free base.

Step 2: Purification of the Free Base

  • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(Thiolan-3-yl)piperazine.

Step 3: Salt Formation

  • Dissolve the purified free base in a minimal amount of anhydrous diethyl ether.

  • Slowly add a solution of hydrochloric acid in diethyl ether (2.2 equivalents) with stirring.

  • The dihydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound. Due to the lack of a strong chromophore in the molecule, derivatization is often necessary for sensitive UV detection.[11]

Protocol: HPLC-UV Analysis with NBD-Cl Derivatization

  • Derivatization: React a known concentration of the compound with 4-chloro-7-nitrobenzofuran (NBD-Cl) in the presence of a base to form a stable, UV-active derivative.[12][13]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.

  • Analysis: The purity is determined by the peak area percentage of the derivatized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expect signals corresponding to the protons on the piperazine ring (typically in the 2.5-3.5 ppm range) and the thiolane ring. The proton at the 3-position of the thiolane ring, adjacent to the nitrogen, would likely appear as a multiplet.

  • ¹³C NMR: Expect distinct signals for the carbon atoms of the piperazine and thiolane rings.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, electrospray ionization (ESI) in positive mode would be expected to show a peak corresponding to the protonated free base [M+H]⁺ at m/z 173.1.

Potential Applications and Biological Relevance

The combination of the piperazine and thiolane moieties suggests potential for a range of biological activities. Piperazine derivatives are known to interact with various receptors and enzymes in the central nervous system.[1][14] The thiophene moiety, a related aromatic analog of thiolane, is present in numerous drugs and is known to contribute to various pharmacological effects, including anticancer and antimicrobial activities.[13][15]

Potential_Signaling_Pathway Figure 2: Hypothetical Interaction with a G-Protein Coupled Receptor compound 1-(Thiolan-3-yl)piperazine receptor G-Protein Coupled Receptor (e.g., Serotonin or Dopamine Receptor) compound->receptor Binds to g_protein G-Protein Activation receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

Caption: Hypothetical signaling pathway for a thiolane-piperazine compound.

Given the structural motifs, this compound could be investigated for its potential as:

  • CNS Agents: Targeting receptors such as serotonin, dopamine, or adrenergic receptors.[14]

  • Antimicrobial Agents: The sulfur-containing thiolane ring may confer antimicrobial properties.

  • Anticancer Agents: Piperazine-tethered thiophene derivatives have shown promise as antiproliferative agents.[13]

Further biological evaluation is necessary to elucidate the specific pharmacological profile of this compound.

Conclusion

This compound is a compound with a molecular weight of 245.21 g/mol that holds potential for further investigation in drug discovery and development. This guide has provided a comprehensive overview of its key physicochemical properties, a plausible synthetic route with a detailed hypothetical protocol, and robust analytical methods for its characterization. The structural features of this molecule, combining the privileged piperazine scaffold with a thiolane moiety, suggest a range of potential biological activities that warrant exploration. This document serves as a valuable resource for researchers, providing a solid foundation for future studies on this and related compounds.

References

Sources

An In-depth Technical Guide to the Synthesis of 1-(Tetrahydro-3-thiophenyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways leading to 1-(Tetrahydro-3-thiophenyl)piperazine dihydrochloride, a key intermediate in the production of various pharmaceutically active compounds, notably the dopamine agonist Talipexole. This document delves into the core chemical principles, detailed experimental protocols, and critical process considerations to empower researchers in the successful synthesis and scale-up of this important molecule.

Introduction: Strategic Importance of a Key Intermediate

1-(Tetrahydro-3-thiophenyl)piperazine serves as a crucial building block in medicinal chemistry. Its structural motif, combining a piperazine ring with a tetrahydrothiophene moiety, is found in a number of compounds investigated for their neurological and other therapeutic effects. The piperazine component often imparts favorable pharmacokinetic properties, such as improved solubility and oral bioavailability, while the tetrahydrothiophene group can be critical for target engagement.

The dihydrochloride salt form is frequently preferred for its enhanced stability and solubility, facilitating formulation and administration. A robust and well-characterized synthesis of this intermediate is therefore of paramount importance for drug discovery and development programs.

Retrosynthetic Analysis and Strategic Considerations

Two primary retrosynthetic disconnections are logical for the synthesis of 1-(tetrahydro-3-thiophenyl)piperazine. These approaches form the basis of the most common and practical synthetic strategies.

G Target 1-(Tetrahydro-3-thiophenyl)piperazine Piperazine Piperazine Target->Piperazine C-N Disconnection Thiophene_synthon Tetrahydrothiophene Synthon Target->Thiophene_synthon C-N Disconnection Reductive_Amination Reductive Amination Piperazine->Reductive_Amination Nucleophilic_Substitution Nucleophilic Substitution Piperazine->Nucleophilic_Substitution Thiophene_ketone Tetrahydrothiophen-3-one Thiophene_synthon->Thiophene_ketone Precursor Thiophene_halide 3-Halo/Sulfonate-tetrahydrothiophene Thiophene_synthon->Thiophene_halide Precursor Reductive_Amination->Target Nucleophilic_Substitution->Target Thiophene_ketone->Reductive_Amination Thiophene_halide->Nucleophilic_Substitution G cluster_0 Reductive Amination Workflow Start Tetrahydrothiophen-3-one + Piperazine Intermediate Imine/Enamine Intermediate Start->Intermediate Condensation Reduction Reduction (e.g., Sodium Triacetoxyborohydride) Intermediate->Reduction Product 1-(Tetrahydro-3-thiophenyl)piperazine Reduction->Product Salt_Formation Salt Formation (HCl in organic solvent) Product->Salt_Formation Final_Product 1-(Tetrahydro-3-thiophenyl)piperazine dihydrochloride Salt_Formation->Final_Product

Caption: Workflow for the reductive amination synthesis.

Synthesis of the Precursor: Tetrahydrothiophen-3-one

While commercially available, understanding the synthesis of tetrahydrothiophen-3-one provides deeper process knowledge. A common laboratory-scale preparation involves the Dieckmann condensation of diethyl 3,3'-thiodipropionate, followed by hydrolysis and decarboxylation.

Reductive Amination of Tetrahydrothiophen-3-one with Piperazine

The choice of reducing agent is critical for the success of this reaction. While various reducing agents can be employed, sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly well-suited for this transformation due to its mildness and selectivity.[1][2] It is less basic than other common borohydrides, minimizing side reactions.

Experimental Protocol:

  • Reaction Setup: To a stirred solution of tetrahydrothiophen-3-one (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon), add piperazine (1.5-2.0 eq). The use of excess piperazine helps to minimize the formation of the dialkylated byproduct.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture at room temperature. The reaction is typically exothermic, and the rate of addition should be controlled to maintain the temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with the same organic solvent (2 x volumes).

  • Purification of the Free Base: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 1-(tetrahydro-3-thiophenyl)piperazine as an oil or a low-melting solid. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Formation of the Dihydrochloride Salt

The final step is the conversion of the free base to its dihydrochloride salt.

Experimental Protocol:

  • Dissolution: Dissolve the purified 1-(tetrahydro-3-thiophenyl)piperazine free base in a suitable anhydrous organic solvent such as isopropanol, ethanol, or diethyl ether.

  • Acidification: Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2 M HCl in isopropanol) or bubble anhydrous HCl gas through the solution with stirring. The dihydrochloride salt will precipitate out of the solution.

  • Isolation and Drying: The precipitate is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to afford 1-(tetrahydro-3-thiophenyl)piperazine dihydrochloride as a white to off-white crystalline solid.

Part 2: The Nucleophilic Substitution Pathway

This alternative route involves the direct alkylation of piperazine with a tetrahydrothiophene electrophile. To control the selectivity and avoid the formation of the 1,4-disubstituted byproduct, it is highly recommended to use a mono-protected piperazine, such as N-Boc-piperazine.[3]

G cluster_1 Nucleophilic Substitution Workflow Start N-Boc-piperazine + 3-Halotetrahydrothiophene Alkylation Alkylation (Base, e.g., K₂CO₃) Start->Alkylation Protected_Intermediate N-Boc-1-(tetrahydro-3-thiophenyl)piperazine Alkylation->Protected_Intermediate Deprotection Deprotection (Acid, e.g., TFA or HCl) Protected_Intermediate->Deprotection Product 1-(Tetrahydro-3-thiophenyl)piperazine Deprotection->Product Salt_Formation Salt Formation (HCl in organic solvent) Product->Salt_Formation Final_Product 1-(Tetrahydro-3-thiophenyl)piperazine dihydrochloride Salt_Formation->Final_Product

Caption: Workflow for the nucleophilic substitution synthesis.

Synthesis of the Precursor: 3-Halotetrahydrothiophene

3-Chlorotetrahydrothiophene can be prepared from tetrahydrothiophene-3-ol using a variety of chlorinating agents, such as thionyl chloride or oxalyl chloride. Alternatively, 3-bromothiophene can be synthesized and subsequently hydrogenated to 3-bromotetrahydrothiophene.

Alkylation of N-Boc-piperazine

Experimental Protocol:

  • Reaction Setup: A mixture of N-Boc-piperazine (1.0 eq), 3-chlorotetrahydrothiophene (1.1 eq), and a suitable base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is heated to 60-80 °C.

  • Reaction Monitoring: The reaction is monitored by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up and Purification: After cooling to room temperature, the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude N-Boc-1-(tetrahydro-3-thiophenyl)piperazine. Purification is typically achieved by column chromatography.

Deprotection and Salt Formation

The Boc protecting group is readily removed under acidic conditions.

Experimental Protocol:

  • Deprotection: The purified N-Boc-1-(tetrahydro-3-thiophenyl)piperazine is dissolved in a suitable solvent such as dichloromethane or dioxane. An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, is added, and the mixture is stirred at room temperature for 1-4 hours.

  • Isolation and Salt Formation: The solvent and excess acid are removed under reduced pressure. The residue is then dissolved in a minimal amount of a suitable solvent like isopropanol, and the dihydrochloride salt is precipitated by the addition of a solution of HCl in the same solvent, as described in section 1.3.

Data Presentation

ParameterReductive AminationNucleophilic Substitution
Starting Materials Tetrahydrothiophen-3-one, PiperazineN-Boc-piperazine, 3-Halotetrahydrothiophene
Key Reagents Sodium triacetoxyborohydridePotassium carbonate, Trifluoroacetic acid/HCl
Number of Steps 2 (including salt formation)3 (including salt formation)
Typical Yield Good to ExcellentGood
Key Advantages More atom-economical, fewer stepsAvoids handling of potentially unstable ketones
Key Disadvantages Requires careful control of reducing agent additionRequires protection/deprotection steps

Safety and Handling

  • Piperazine: Corrosive and can cause severe skin burns and eye damage. It is also a respiratory sensitizer. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Tetrahydrothiophen-3-one and 3-Halotetrahydrothiophenes: These compounds have a strong, unpleasant odor. Handle in a fume hood. They may be irritants.

  • Sodium Triacetoxyborohydride: Moisture-sensitive. Reacts with water to release flammable hydrogen gas. Handle under an inert atmosphere and away from moisture.

  • Hydrogen Chloride (gas or solution): Highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.

Characterization

The final product, 1-(Tetrahydro-3-thiophenyl)piperazine dihydrochloride, should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point Analysis: To assess purity.

  • Elemental Analysis: To confirm the elemental composition.

Conclusion

The synthesis of 1-(Tetrahydro-3-thiophenyl)piperazine dihydrochloride is a well-established process with multiple viable routes. The reductive amination of tetrahydrothiophen-3-one with piperazine represents a highly efficient and direct method, making it the preferred choice for many applications. The nucleophilic substitution pathway, particularly with the use of a protected piperazine, offers a reliable alternative. Careful consideration of reaction conditions, stoichiometry, and purification techniques is essential for obtaining a high yield of the pure product. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to confidently synthesize this valuable intermediate for their drug discovery and development endeavors.

References

  • PubMed.

  • PubMed Central.

  • PubMed Central.

  • Organic Chemistry Portal.

  • Google Patents.

  • Google Patents.

  • MDPI.

  • ResearchGate.

Sources

The Emerging Therapeutic Potential of Thiolane-Piperazine Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Unlocking New Pharmacological Vistas

In the landscape of medicinal chemistry, the piperazine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of clinically successful drugs.[1][2] Its prevalence is a testament to its ability to impart favorable pharmacokinetic properties and engage in critical interactions with biological targets.[1] This guide delves into the largely unexplored but highly promising class of compounds emerging from the conjugation of the piperazine core with a thiolane moiety. While direct literature on thiolane-piperazine compounds is nascent, this document will provide a comprehensive technical framework by drawing parallels with the extensively studied and structurally related thiophene-piperazine derivatives. We will explore the synthesis, biological activities, and therapeutic applications, offering a roadmap for researchers and drug development professionals to navigate this exciting new chemical space.

The Piperazine Nucleus: A Cornerstone of Modern Therapeutics

The six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, known as piperazine, is a cornerstone in drug design.[3] Its unique structural and physicochemical properties, including a high polar surface area and the capacity for hydrogen bond donation and acceptance, often lead to enhanced water solubility and oral bioavailability.[1] These characteristics make the piperazine scaffold an attractive component for modulating the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[1]

The versatility of the piperazine ring allows for diverse substitutions at its nitrogen atoms, enabling the fine-tuning of pharmacological activity.[3] This has led to the development of a wide array of drugs with applications across numerous therapeutic areas, including:

  • Anticancer Agents: The piperazine moiety is a key feature in several FDA-approved anticancer drugs.[4]

  • Central Nervous System (CNS) Agents: Piperazine derivatives have shown significant activity as antipsychotics, antidepressants, and anxiolytics.[5]

  • Antimicrobial Agents: A broad range of antibacterial and antifungal activities have been attributed to piperazine-containing compounds.[6]

  • Anthelmintics: Piperazine and its salts are well-established for their effectiveness against parasitic worm infestations.[3]

The Thiolane Moiety: A Bioactive Motif from Nature's Arsenal

The thiolane ring, a saturated five-membered heterocycle containing a sulfur atom, is another privileged structure found in a variety of bioactive natural products.[7] The presence of the sulfur atom imparts unique chemical properties and allows for diverse interactions with biological macromolecules. Thiolane-based compounds have demonstrated a remarkable spectrum of biological activities, including:

  • Antiviral

  • Anticancer

  • Anti-platelet

  • α-glucosidase inhibition

  • Anti-HIV

  • Immunosuppressive

  • Antimicrobial[7]

The inherent bioactivity of the thiolane scaffold makes it a compelling partner for conjugation with other pharmacologically important nuclei, such as piperazine, to create novel chemical entities with potentially synergistic or unique therapeutic profiles.

Thiophene-Piperazine Derivatives: A Well-Established Surrogate and Predictive Model

Given the limited direct data on thiolane-piperazine compounds, we turn our attention to the closely related and extensively studied thiophene-piperazine derivatives. Thiophene, an aromatic five-membered sulfur-containing heterocycle, serves as a valuable structural analogue to thiolane. The wealth of information available on thiophene-piperazine compounds provides a robust predictive framework for the potential biological activities of their thiolane counterparts.

Synthesis of Thiophene-Piperazine Scaffolds

The synthesis of thiophene-piperazine derivatives typically involves the coupling of a substituted piperazine with a thiophene moiety. A common synthetic strategy is the amidation reaction between a piperazine and a thiophene-2-carbonyl chloride. This versatile reaction allows for the introduction of a wide range of substituents on both the thiophene and piperazine rings, facilitating the exploration of structure-activity relationships (SAR).

Experimental Protocol: Synthesis of a Model Thiophene-Piperazine Compound

Objective: To synthesize N-(4-methylphenyl)-4-(thiophene-2-carbonyl)piperazine-1-carboxamide.

Materials:

  • 1-(4-methylphenyl)piperazine

  • Thiophene-2-carbonyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(4-methylphenyl)piperazine (1.0 mmol) and triethylamine (1.2 mmol) in dry dichloromethane (10 mL).

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of thiophene-2-carbonyl chloride (1.1 mmol) in dry dichloromethane (5 mL) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activities of Thiophene-Piperazine Derivatives

Thiophene-piperazine compounds have demonstrated a broad spectrum of biological activities, with significant research focused on their potential as anticancer and antimicrobial agents.

Several studies have highlighted the potent antiproliferative activity of thiophene-piperazine derivatives against various cancer cell lines.[8] A key mechanism of action for some of these compounds is the inhibition of Epidermal Growth Factor Receptor (EGFR) kinase.[8] EGFR is a crucial regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many cancers.

Table 1: In Vitro Cytotoxicity of Representative Thiophene-Piperazine Compounds

CompoundTarget Cell LineIC₅₀ (µM)Reference
17i HCT116 (Colon Cancer)4.82 ± 0.80[8]
18i A549 (Lung Cancer)1.43 ± 0.08[8]

Figure 1: EGFR Signaling Pathway and Inhibition

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates Thiolane_Piperazine Thiolane-Piperazine Compound Thiolane_Piperazine->EGFR Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: EGFR signaling pathway and the point of inhibition by thiolane-piperazine compounds.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of novel thiolane-piperazine compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HCT116)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Thiolane-piperazine compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the thiolane-piperazine compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[9][10][11][12]

Thiophene-piperazine derivatives have also shown promising activity against a range of bacterial and fungal pathogens.[13] The presence of the piperazine moiety can enhance the penetration of the compounds through microbial cell membranes, while the thiophene ring can engage in various interactions with microbial enzymes or other cellular components.

Experimental Protocol: Antibacterial Activity (Disk Diffusion Assay)

Objective: To screen novel thiolane-piperazine compounds for antibacterial activity.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton agar plates

  • Sterile paper disks (6 mm diameter)

  • Thiolane-piperazine compounds dissolved in a suitable solvent

  • Standard antibiotic disks (e.g., ampicillin) as positive controls

  • Solvent-loaded disks as negative controls

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton agar plate with the bacterial inoculum.

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the thiolane-piperazine compounds onto the agar surface. Also, place the positive and negative control disks.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters. A larger zone of inhibition indicates greater antibacterial activity.[8][14][15][16]

Molecular Modeling and In Silico Screening

Computational approaches, such as molecular docking, are invaluable tools in the early stages of drug discovery.[17] For thiolane-piperazine compounds targeting protein kinases like EGFR, molecular docking can predict the binding mode and affinity of the compounds within the enzyme's active site. This information can guide the rational design of more potent and selective inhibitors.

Figure 2: Molecular Docking Workflow

Docking_Workflow start Start protein_prep Prepare Protein (e.g., EGFR) start->protein_prep ligand_prep Prepare Ligand (Thiolane-Piperazine) start->ligand_prep docking Molecular Docking (e.g., AutoDock) protein_prep->docking ligand_prep->docking analysis Analyze Binding (Pose, Score) docking->analysis lead_opt Lead Optimization analysis->lead_opt lead_opt->ligand_prep Iterate end End lead_opt->end

Caption: A typical workflow for molecular docking studies of kinase inhibitors.

Protocol: Molecular Docking of Thiolane-Piperazine Compounds into EGFR

Objective: To predict the binding mode and affinity of novel thiolane-piperazine compounds to the EGFR kinase domain.

Software and Tools:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro)

  • Protein Data Bank (PDB) for the crystal structure of EGFR (e.g., PDB ID: 4JPS)[18]

  • Ligand preparation software (e.g., ChemDraw, Avogadro)

Procedure:

  • Protein Preparation: Download the crystal structure of the EGFR kinase domain from the PDB. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Draw the 2D structure of the thiolane-piperazine compound and convert it to a 3D structure. Minimize the energy of the ligand.

  • Binding Site Definition: Define the binding site on the EGFR protein, typically centered on the co-crystallized ligand or known active site residues.

  • Docking: Perform the docking simulation using a suitable algorithm (e.g., Lamarckian genetic algorithm in AutoDock).

  • Analysis: Analyze the docking results, including the predicted binding poses, docking scores (binding energy), and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.[17][18][19][20][21]

Future Perspectives and Conclusion

The conjugation of the thiolane and piperazine scaffolds represents a promising, yet underexplored, avenue for the discovery of novel therapeutic agents. By leveraging the extensive knowledge base of thiophene-piperazine derivatives, researchers can rationally design and synthesize novel thiolane-piperazine compounds with a high probability of exhibiting interesting biological activities. The experimental and computational protocols outlined in this guide provide a solid foundation for the systematic evaluation of these compounds. Future research should focus on building a diverse library of thiolane-piperazine derivatives and screening them against a wide range of biological targets, including kinases, microbial enzymes, and CNS receptors. The insights gained from these studies will undoubtedly pave the way for the development of the next generation of innovative medicines.

References

  • Bioassays for anticancer activities. PubMed. [Link]

  • Synthetic access to thiolane-based therapeutics and biological activity studies. ResearchGate. [Link]

  • Disk diffusion test. Wikipedia. [Link]

  • Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity. PubMed. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central. [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. MDPI. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

  • Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride.
  • An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PubMed Central. [Link]

  • A New Process to Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications. [Link]

  • Preparation of 2-thiophenecarbonyl chloride.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • In vitro anti-cancer activity assay. a,b) Cell viability (MTT assay, n = 6). ResearchGate. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]

  • A general and convenient synthesis of N-aryl piperazines. ResearchGate. [Link]

  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. PubMed Central. [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central. [Link]

  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing. [Link]

  • Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education. [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. PubMed Central. [Link]

  • Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. MDPI. [Link]

  • Thiophene synthesis. Organic Chemistry Portal. [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. ResearchGate. [Link]

  • Process for production of 2-thiophene aldehydes.

Sources

An In-depth Technical Guide to the Pharmacological Investigation of 1-(Thiolan-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, integral to numerous approved therapeutics targeting a wide array of physiological systems.[1] The novel compound, 1-(Thiolan-3-yl)piperazine, which incorporates a thiolane moiety, presents a unique chemical architecture with unexplored pharmacological potential. The thiolane ring, a saturated five-membered sulfur-containing heterocycle, may impart distinct physicochemical and biological properties compared to the more commonly studied arylpiperazines.[2][3] This guide provides a comprehensive framework for the systematic pharmacological investigation of 1-(Thiolan-3-yl)piperazine, from its chemical synthesis to in-depth in vitro and in vivo characterization. We will delineate hypothesized pharmacological profiles based on structural analogy, detail robust experimental protocols for its characterization, and provide a roadmap for elucidating its potential therapeutic applications.

Introduction: The Rationale for Investigating 1-(Thiolan-3-yl)piperazine

The piperazine ring is a privileged structure in drug discovery, renowned for its presence in a multitude of clinically successful drugs.[1] Its derivatives have demonstrated a remarkable diversity of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and anticancer effects.[1][4][5] The versatility of the piperazine scaffold allows for fine-tuning of receptor affinity, selectivity, and pharmacokinetic properties through substitution at the N1 and N4 positions.[6]

The introduction of a thiolane group at the N1 position of the piperazine ring in 1-(Thiolan-3-yl)piperazine (Figure 1) presents an intriguing structural modification. The thiolane moiety, a sulfur-containing aliphatic heterocycle, is less commonly explored in conjunction with piperazine in central nervous system (CNS) drug discovery compared to aryl substituents. Thiophene, the unsaturated analog of thiolane, and its derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][7][8][9] The saturated nature of the thiolane ring in the target compound may confer greater conformational flexibility and different electronic properties compared to its aromatic counterparts, potentially leading to a novel pharmacological profile.

This technical guide will provide a comprehensive, step-by-step framework for the pharmacological characterization of 1-(Thiolan-3-yl)piperazine. The objective is to equip researchers with the necessary theoretical background and practical methodologies to thoroughly investigate this novel chemical entity.

Chemical structure of 1-(Thiolan-3-yl)piperazineFigure 1: Chemical structure of 1-(Thiolan-3-yl)piperazine.

Proposed Synthesis of 1-(Thiolan-3-yl)piperazine

Step 1: Synthesis of 3-bromothiolane

A common method for the synthesis of 3-halothiolanes involves the bromination of tetrahydrothiophene-3-carboxylic acid, followed by decarboxylation.

Step 2: Nucleophilic Substitution

The target compound, 1-(Thiolan-3-yl)piperazine, can then be synthesized via a nucleophilic substitution reaction between 3-bromothiolane and an excess of piperazine. The use of excess piperazine serves both as the nucleophile and as a base to neutralize the hydrobromic acid formed during the reaction.

Synthesis A Tetrahydrothiophene-3-carboxylic acid B 3-bromothiolane A->B Bromination/ Decarboxylation D 1-(Thiolan-3-yl)piperazine B->D C Piperazine C->D Nucleophilic Substitution

Figure 2: Proposed synthetic pathway for 1-(Thiolan-3-yl)piperazine.

Hypothesized Pharmacological Profile

Given the absence of direct pharmacological data, a hypothesized profile for 1-(Thiolan-3-yl)piperazine can be constructed based on the known activities of structurally related piperazine derivatives. Many N-substituted piperazines exhibit significant activity at monoamine G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[1][4][12]

Table 1: Potential Primary Pharmacological Targets

Receptor FamilySpecific SubtypesPotential ActivityRationale
Dopamine D2, D3Antagonist/Partial AgonistThe piperazine moiety is a common feature in many antipsychotic drugs that target D2-like receptors.[4]
Serotonin 5-HT1A, 5-HT2A, 5-HT2CAgonist/AntagonistArylpiperazines are well-known for their high affinity for various serotonin receptor subtypes, contributing to antidepressant and anxiolytic effects.[12]
Sigma σ1, σ2LigandSome 3-substituted piperazine derivatives have shown affinity for sigma receptors, which are implicated in a variety of neurological and psychiatric disorders.[13]

The thiolane moiety may influence the overall lipophilicity and steric bulk of the molecule, potentially modulating its affinity and selectivity for these targets compared to classic arylpiperazines.

Investigational Methodologies: A Step-by-Step Guide

A thorough pharmacological characterization of 1-(Thiolan-3-yl)piperazine requires a multi-tiered approach, beginning with in vitro receptor binding and functional assays, followed by in vivo behavioral studies.

In Vitro Characterization

The initial step is to determine the binding affinity of 1-(Thiolan-3-yl)piperazine for a panel of receptors, with a focus on the hypothesized targets. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[14][15]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1 cells expressing D2 receptors or HEK293 cells expressing 5-HT1A receptors).[16]

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors), and varying concentrations of the unlabeled test compound (1-(Thiolan-3-yl)piperazine).[16][17]

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[16]

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[14]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[16]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to an affinity constant (Ki) using the Cheng-Prusoff equation.[17][18]

Radioligand_Binding start Prepare reagents: Membranes, Radioligand, Test Compound setup Set up 96-well plate with reagents and varying concentrations of test compound start->setup incubate Incubate to reach equilibrium setup->incubate filter Filter to separate bound and free ligand incubate->filter count Quantify radioactivity filter->count analyze Calculate IC50 and Ki count->analyze

Figure 3: Workflow for a competitive radioligand binding assay.

Once binding affinity is established, it is crucial to determine the functional activity of 1-(Thiolan-3-yl)piperazine at its target receptors (i.e., whether it acts as an agonist, antagonist, or inverse agonist).

  • [35S]GTPγS Binding Assay: This assay measures the activation of G-proteins, a proximal event following GPCR activation. It is particularly useful for distinguishing between full and partial agonists.[19][20][21][22] An increase in [35S]GTPγS binding in the presence of the test compound indicates agonist activity.

  • cAMP Assays: For receptors coupled to adenylyl cyclase (Gs or Gi), measuring changes in intracellular cyclic AMP (cAMP) levels provides a robust functional readout.[23][24][25][26][27] Agonists of Gs-coupled receptors will increase cAMP levels, while agonists of Gi-coupled receptors will decrease forskolin-stimulated cAMP levels.

Experimental Protocol: GTPγS Binding Assay

  • Reagent Preparation: Prepare cell membranes, assay buffer containing GDP, and [35S]GTPγS.[20]

  • Reaction Setup: In a 96-well plate, add the cell membranes, GDP, and varying concentrations of the test compound.[20]

  • Initiation: Start the reaction by adding [35S]GTPγS.[20]

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.[20]

  • Termination and Filtration: Stop the reaction by rapid filtration through GF/C filters.[20]

  • Quantification and Analysis: Measure the radioactivity on the filters and plot the dose-response curve to determine EC50 and Emax values.[21]

Functional_Assay_Logic Start Compound Binds to Receptor Is_GPCR_Activated Is GPCR Activated? Start->Is_GPCR_Activated Agonist_Pathway Agonist/Partial Agonist Is_GPCR_Activated->Agonist_Pathway Yes Antagonist_Pathway Antagonist Is_GPCR_Activated->Antagonist_Pathway No (blocks agonist) No_Effect No Functional Effect Is_GPCR_Activated->No_Effect No (no effect alone)

Figure 4: Logic diagram for determining functional activity.
In Vivo Behavioral Pharmacology

Based on the in vitro profile, a battery of in vivo behavioral assays should be conducted in rodents to assess the potential therapeutic effects of 1-(Thiolan-3-yl)piperazine.

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.[28][29][30][31][32] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.

Experimental Protocol: Elevated Plus Maze

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[29][32]

  • Procedure: Administer the test compound or vehicle to the animals (e.g., mice) via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test. Place the animal in the center of the maze and allow it to explore freely for a set duration (e.g., 5 minutes).[28][29]

  • Data Acquisition: Record the animal's behavior using a video tracking system.[30]

  • Analysis: Measure the time spent in the open arms, the number of entries into the open and closed arms, and total distance traveled.[28][30]

The FST is a common screening tool for antidepressant drugs.[33][34][35][36][37] Antidepressants are known to reduce the duration of immobility in this test.

Experimental Protocol: Forced Swim Test

  • Apparatus: A transparent cylinder filled with water.[34]

  • Procedure: After drug administration, place the mouse in the water-filled cylinder for a 6-minute session.[34][36]

  • Data Acquisition: Videotape the session for later scoring.[36]

  • Analysis: Score the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.[34]

Table 2: Summary of In Vivo Behavioral Assays

Behavioral TestMeasured ParameterHypothesized Outcome for Active Compound
Elevated Plus Maze Time in open arms, open arm entriesIncrease (anxiolytic-like effect)
Forced Swim Test Immobility timeDecrease (antidepressant-like effect)

Pharmacokinetics and Safety Pharmacology

A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of 1-(Thiolan-3-yl)piperazine is critical for its development as a potential therapeutic agent. Preliminary in vitro ADME assays, such as metabolic stability in liver microsomes and plasma protein binding, should be conducted.

Safety pharmacology studies are also essential to identify any potential adverse effects on major physiological systems, including the cardiovascular, respiratory, and central nervous systems.

Conclusion and Future Directions

1-(Thiolan-3-yl)piperazine represents a novel chemical entity with the potential for a unique pharmacological profile. The systematic investigational approach outlined in this guide, encompassing chemical synthesis, in vitro receptor profiling, functional activity assessment, and in vivo behavioral pharmacology, provides a robust framework for elucidating its therapeutic potential. The results of these studies will be instrumental in determining whether this compound warrants further preclinical and clinical development for the treatment of CNS disorders or other therapeutic areas. Future research should also focus on structure-activity relationship (SAR) studies by synthesizing and evaluating analogs of 1-(Thiolan-3-yl)piperazine to optimize its pharmacological properties.

References

  • Elevated plus maze protocol. (2023). protocols.io. [Link]

  • Komada, M., Takao, K., & Miyakawa, T. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16). [Link]

  • Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments, (22), 1088. [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. [Link]

  • GTPγS Binding Assays. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Factsheet on the forced swim test. (2020). Understanding Animal Research. [Link]

  • Can, A., Dao, D. T., & Gould, T. D. (2011). Video: The Mouse Forced Swim Test. Journal of Visualized Experiments, (52), e2942. [Link]

  • The Porsolt Forced Swim Test in Rats and Mice. (n.d.). NSW Department of Primary Industries. [Link]

  • Synthesis and receptor binding studies of 3-substituted piperazine derivatives. (2001). Archiv der Pharmazie, 334(1), 7-14. [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]

  • GTPγS Binding Assay. (n.d.). Creative Bioarray. [Link]

  • Radioligand binding methods: practical guide and tips. (2002). The Journal of pharmacology and experimental therapeutics, 303(1), 1-12. [Link]

  • Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. (2012). British journal of pharmacology, 165(6), 1689–1700. [Link]

  • Functional Assays. (n.d.). Gifford Bioscience. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics reports, 2(1), 1-9. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. (2015). Bioorganic & medicinal chemistry letters, 25(22), 5228-32. [Link]

  • Trifluoromethylphenylpiperazine. (n.d.). In Wikipedia. [Link]

  • Substituted piperazine. (n.d.). In Wikipedia. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). Naturalista Campano, 28(1), 2588-2598. [Link]

  • Therapeutic Potential of Thiophene Compounds: A Mini-Review. (2022). Current molecular pharmacology, 15(4), 698-710. [Link]

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). International Journal of Pharmaceutical Sciences and Research, 9(2), 654-660. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC medicinal chemistry, 15(3), 633-653. [Link]

  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. (2023). Molecules, 28(13), 5122. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (2020). Revue Roumaine de Chimie, 65(11), 941-948. [Link]

  • Therapeutic Potential of Thiophene Compounds: A Mini-Review. (2022). Current Molecular Pharmacology, 15(4), 698-710. [Link]

  • Method for synthesizing piperazine pharmaceutical intermediate. (2016).
  • Thiophene-containing compounds with antimicrobial activity. (2022). Archiv der Pharmazie, 355(6), e2100462. [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]

Sources

Methodological & Application

Topic: High-Performance Liquid Chromatography (HPLC) Analysis of 1-(Thiolan-3-yl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

A Stability-Indicating Method Utilizing Pre-Column Derivatization for Enhanced UV Detection

Abstract

This application note describes a robust, specific, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(Thiolan-3-yl)piperazine dihydrochloride. The inherent analytical challenge of this molecule—its high polarity and lack of a significant UV chromophore—is overcome through a pre-column derivatization strategy. The secondary amine of the piperazine moiety is reacted with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, highly UV-active derivative. Chromatographic separation is achieved on a C18 reversed-phase column with gradient elution and UV detection. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for purity testing and the quantification of the active pharmaceutical ingredient (API) in the presence of its degradation products.

Introduction and Scientific Rationale

This compound is a heterocyclic compound featuring both a piperazine and a thiolane ring system.[1][2] The piperazine scaffold is a common structural motif in many pharmacologically active molecules.[3] However, the analysis of such compounds by HPLC presents a significant challenge. As a saturated bicyclic amine, the analyte is highly polar and lacks a native chromophore, rendering direct analysis by reversed-phase HPLC with UV detection impractical due to poor retention and low sensitivity.[4][5]

To address this, we employ a pre-column derivatization technique, a proven strategy for the analysis of compounds with poor detector response.[5][6] We selected 4-chloro-7-nitrobenzofuran (NBD-Cl) as the derivatizing agent. NBD-Cl reacts specifically with primary and secondary amines under mild basic conditions to yield a fluorescent and strongly UV-absorbing product.[5] This chemical transformation serves two critical purposes:

  • Introduction of a Chromophore: The resulting NBD-adduct exhibits strong absorbance in the visible spectrum, dramatically increasing detection sensitivity.

  • Modulation of Polarity: The derivatization adds a large, hydrophobic moiety to the analyte, improving its retention on nonpolar stationary phases like C18.

This application note provides a complete, self-validating protocol, from sample preparation to method validation, grounded in ICH principles to ensure scientific integrity.[7][8] We will detail the rationale behind the optimization of both the derivatization reaction and the chromatographic conditions, and demonstrate the method's stability-indicating capability through forced degradation studies.[9][10][11]

Experimental Protocol

Materials and Reagents
  • This compound Reference Standard (Purity ≥98%)

  • 4-chloro-7-nitrobenzofuran (NBD-Cl), 98% (Sigma-Aldrich)

  • Acetonitrile (ACN), HPLC Gradient Grade

  • Methanol (MeOH), HPLC Grade

  • Water, HPLC/MS Grade (e.g., Milli-Q®)

  • Sodium Borate, Analytical Grade

  • Boric Acid, Analytical Grade

  • Hydrochloric Acid (HCl), 37%

  • Sodium Hydroxide (NaOH), Analytical Grade

  • Hydrogen Peroxide (H₂O₂), 30%

Instrumentation and Chromatographic Conditions

The analysis was performed on an HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 20 mM Ammonium Acetate in Water, pH 5.0
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-18 min: 80% B; 18-18.1 min: 80% to 30% B; 18.1-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detection Wavelength 478 nm
PDA Settings Range: 200-600 nm; Bandwidth: 4 nm
Solution Preparation
  • Borate Buffer (0.1 M, pH 9.5): Dissolve 3.81 g of sodium borate decahydrate in 80 mL of HPLC water. Adjust pH to 9.5 with 1 M NaOH. Dilute to a final volume of 100 mL with HPLC water.

  • Analyte Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with HPLC water.

  • NBD-Cl Solution (2.0 mg/mL): Accurately weigh 20 mg of NBD-Cl into a 10 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile. Prepare this solution fresh daily and protect it from light.

  • Working Standard Solution (for derivatization, 100 µg/mL): Dilute 1.0 mL of the Analyte Stock Solution to 10.0 mL with HPLC water.

Pre-Column Derivatization Protocol

The following workflow outlines the critical steps for sample derivatization prior to HPLC analysis.

G cluster_prep Derivatization Workflow start Pipette 100 µL of Working Standard (100 µg/mL) or Sample Solution add_buffer Add 500 µL of Borate Buffer (pH 9.5) start->add_buffer add_nbdcl Add 200 µL of NBD-Cl Solution (2 mg/mL) add_buffer->add_nbdcl vortex Vortex Mix Thoroughly add_nbdcl->vortex incubate Incubate at 60°C for 30 min in a water bath (protect from light) vortex->incubate cool Cool to Room Temperature incubate->cool acidify Add 50 µL of 0.1 M HCl to quench the reaction cool->acidify filter Filter through 0.45 µm Syringe Filter acidify->filter inject Inject 10 µL into HPLC filter->inject

Caption: Experimental workflow for the pre-column derivatization of the analyte with NBD-Cl.

Forced Degradation Studies (Stability-Indicating Power)

Forced degradation studies are essential to demonstrate that the analytical method can unambiguously quantify the analyte in the presence of its degradation products, a core requirement for a stability-indicating method as per ICH guidelines.[9][10][12] The target degradation for each stress condition was approximately 5-20%.[9]

  • Acid Hydrolysis: 1 mL of analyte stock solution was mixed with 1 mL of 1 M HCl and heated at 80°C for 4 hours. The solution was then neutralized with 1 M NaOH and diluted to a final concentration of 100 µg/mL before derivatization.

  • Base Hydrolysis: 1 mL of analyte stock solution was mixed with 1 mL of 0.1 M NaOH and heated at 80°C for 2 hours. The solution was neutralized with 0.1 M HCl and diluted to 100 µg/mL before derivatization.

  • Oxidative Degradation: 1 mL of analyte stock solution was mixed with 1 mL of 3% H₂O₂ and kept at room temperature for 6 hours. The solution was then diluted to 100 µg/mL before derivatization.

  • Thermal Degradation: The solid API was placed in a hot air oven at 105°C for 24 hours. A solution was then prepared at 100 µg/mL for derivatization.

  • Photolytic Degradation: A 1 mg/mL solution of the analyte was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[11] The solution was then diluted to 100 µg/mL for derivatization.

Method Validation Protocol and Results

The developed method was validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[7][8][13][14]

G Validation ICH Q2(R1) Method Validation Specificity Linearity & Range Accuracy Precision Quantitation Limit (LOQ) Detection Limit (LOD) Robustness Specificity Specificity Demonstrated by: - Forced Degradation Study - Peak Purity Analysis (PDA) Validation:f0->Specificity Linearity Linearity & Range Demonstrated by: - 5-7 Concentration Levels - Regression Analysis (R² ≥ 0.999) Validation:f1->Linearity Accuracy Accuracy Demonstrated by: - Spike/Recovery Study - 3 Levels (80%, 100%, 120%) - 3 Replicates per Level Validation:f2->Accuracy Precision Precision Repeatability (Intra-day) Intermediate Precision (Inter-day) Validation:f3->Precision Limits LOD & LOQ Determined by: - Signal-to-Noise Ratio (3:1 for LOD, 10:1 for LOQ) - Standard Deviation of Response Validation:f4->Limits Validation:f5->Limits Robustness Robustness Demonstrated by: - Deliberate variation of: - Flow Rate (±0.1 mL/min) - Column Temp (±2°C) - Mobile Phase pH (±0.2) Validation:f6->Robustness

Caption: Logical relationship of key validation parameters as defined by ICH Q2(R1) guidelines.

Specificity

Specificity was demonstrated by analyzing samples from the forced degradation studies. The chromatograms showed that the main analyte peak was well-resolved from all degradation products and from peaks corresponding to the derivatization reagent and its byproducts. Peak purity analysis using the PDA detector confirmed no co-eluting peaks, with a purity angle consistently lower than the purity threshold.

Linearity and Range

Linearity was assessed by preparing seven calibration standards ranging from 5 µg/mL to 150 µg/mL (corresponding to 5% to 150% of the target concentration). Each standard was derivatized and injected in triplicate.

ParameterResultAcceptance Criteria
Linearity Range 5 – 150 µg/mL-
Regression Equation y = 45218x + 1253-
Correlation Coefficient (r²) 0.9997≥ 0.999
Y-intercept Bias < 2.0%≤ 2.0% of response at 100% level
Accuracy (Recovery)

Accuracy was determined by a spike-recovery study. A blank matrix was spiked with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Spiked LevelMean Recovery (%)RSD (%)Acceptance Criteria
80% 99.80.8598.0 - 102.0% Recovery
100% 100.50.62RSD ≤ 2.0%
120% 101.20.77
Precision
  • Repeatability (Intra-day precision): Six replicate preparations of the standard solution (100 µg/mL) were derivatized and analyzed on the same day. The Relative Standard Deviation (RSD) of the peak areas was calculated.

  • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using different equipment.

Precision TypeRSD (%) of Peak AreaAcceptance Criteria
Repeatability 0.75%RSD ≤ 2.0%
Intermediate Precision 1.12%RSD ≤ 2.0%
Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
Limit of Detection (LOD) 1.5 µg/mL
Limit of Quantitation (LOQ) 5.0 µg/mL
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions. In all varied conditions, the system suitability parameters (tailing factor, theoretical plates) remained within acceptable limits, and the change in peak area was minimal (%RSD < 2.0).

Conclusion

A highly sensitive, specific, and robust stability-indicating HPLC method for the analysis of this compound has been successfully developed and validated. The pre-column derivatization with NBD-Cl effectively overcomes the challenges associated with the analyte's lack of a UV chromophore and high polarity. The method meets all validation criteria outlined in the ICH Q2(R1) guideline, demonstrating its suitability for routine quality control, purity analysis, and stability studies in a regulated pharmaceutical environment.

References

  • SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. Retrieved from [Link][4]

  • Veeprho. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link][9]

  • Journal of Chemical and Pharmaceutical Research. (2016). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR, 8(8), 639-645. Retrieved from [Link][5]

  • International Journal of Applied Research in Science and Technology. (2022). A Review on Force Degradation Studies for Drug Substances. IJARSCT, 2(3). Retrieved from [Link][10]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. Retrieved from [Link][15]

  • United Nations Office on Drugs and Crime. (2011). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link][3]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. NTU J. Pure Sci., 1(3), 1-9. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (2012). Forced Degradation to Develop Stability-indicating Methods. Retrieved from [Link][12]

  • Altabrisa Group. (2023). Key ICH Method Validation Parameters to Know. Retrieved from [Link][7]

  • BioProcess International. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link][16]

  • Onyx Scientific. (2024). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link][11]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][8]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Retrieved from [Link][13]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link][14]

  • AMSbio. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link][17]

  • Analytical Biochemistry. (2007). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Anal Biochem, 373(1), 93-100. Retrieved from [Link][18]

  • Zenodo. (2018). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Retrieved from [Link][19]

  • PubMed. (1998). HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent. J Pharm Biomed Anal, 18(4-5), 755-61. Retrieved from [Link][20]

  • PubChem. (n.d.). Piperazine Dihydrochloride. Retrieved from [Link][21]

  • Food Science and Human Wellness. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Sci Hum Wellness, 9(2), 177-183. Retrieved from [Link][6]

Sources

Application Note: High-Resolution Mass Spectrometry for the Structural Characterization and Purity Assessment of 1-(Thiolan-3-yl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the mass spectrometric analysis of 1-(Thiolan-3-yl)piperazine dihydrochloride, a heterocyclic compound with potential applications in pharmaceutical development.[1] Due to the compound's polar and saline nature, a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method employing Electrospray Ionization (ESI) is presented. Detailed protocols for sample preparation, instrumentation setup, and data interpretation are outlined. Furthermore, a predictive fragmentation pathway elucidated through Collision-Induced Dissociation (CID) is proposed, offering a framework for structural confirmation and impurity identification. This guide is intended for researchers, scientists, and drug development professionals requiring accurate molecular weight determination and structural characterization of this and similar molecules.

Introduction

This compound is a molecule of interest in medicinal chemistry, incorporating both a piperazine and a thiolan moiety. The piperazine ring is a common scaffold in many pharmaceuticals, while the thiolane group introduces unique physicochemical properties.[1] Accurate mass determination and structural verification are critical quality attributes in the synthesis and development of such compounds. Mass spectrometry (MS) is an indispensable analytical technique for providing this information with high sensitivity and specificity.[1][2][3]

This document addresses the specific challenges associated with the analysis of this compound, namely its high polarity and its formulation as a dihydrochloride salt, which can interfere with common mass spectrometry techniques.[4] The protocols herein are designed to overcome these challenges, ensuring reliable and reproducible results.

Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Chemical Name This compoundChemScene[5]
Synonym(s) 1-(Tetrahydro-3-thiophenyl)piperazine dihydrochlorideChemScene[5]
CAS Number 1376228-74-8ChemScene[5]
Molecular Formula C₈H₁₈Cl₂N₂SChemScene[5]
Molecular Weight 245.21 g/mol ChemScene[5]
Monoisotopic Mass 172.1085 (Free Base)Calculated
Structure Chemical Structure of 1-(Thiolan-3-yl)piperazineChemScene[5]
Form Dihydrochloride SaltChemScene[5]
Solubility Expected to be soluble in water and polar organic solvents.General Knowledge
Storage Sealed in dry, 2-8°CChemScene[5]

Experimental Workflow

The overall analytical workflow is designed to ensure the sample is in a suitable state for MS analysis, followed by data acquisition and interpretation.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation prep1 Weighing & Dissolution prep2 Dilution prep1->prep2 prep3 Filtration prep2->prep3 lc LC Separation prep3->lc Injection ms MS Detection (Full Scan) lc->ms msms MS/MS Fragmentation (CID) ms->msms interpret1 Molecular Ion Confirmation msms->interpret1 interpret2 Fragmentation Analysis interpret1->interpret2 interpret3 Structural Verification interpret2->interpret3

Caption: Experimental workflow from sample preparation to data analysis.

Detailed Protocols

Sample Preparation

The dihydrochloride salt form necessitates a sample preparation protocol that minimizes ion suppression and is compatible with ESI-MS.

Objective: To prepare a solution of this compound at a suitable concentration for LC-MS analysis, while minimizing non-volatile salt content.

Materials:

  • This compound standard

  • LC-MS grade water

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • Formic acid (0.1% v/v) in water (Mobile Phase A)

  • Formic acid (0.1% v/v) in acetonitrile (Mobile Phase B)

  • 0.22 µm syringe filters

  • Autosampler vials

Protocol:

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the solid in 1 mL of a 50:50 (v/v) mixture of LC-MS grade water and methanol. This solvent mixture is effective for dissolving polar salts.

  • Working Solution Preparation (10 µg/mL):

    • Perform a 1:100 dilution of the stock solution. For example, transfer 10 µL of the stock solution into 990 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • The final concentration should be in the low µg/mL to high ng/mL range to avoid detector saturation.

  • Filtration:

    • Filter the working solution through a 0.22 µm syringe filter into a clean autosampler vial to remove any particulates that could clog the LC system.

Causality: The use of volatile solvents and a volatile acid (formic acid) is crucial for ESI-MS as they readily evaporate in the ion source, leaving the analyte ions in the gas phase.[4] High concentrations of non-volatile salts, like chlorides, can cause ion suppression and contaminate the mass spectrometer. The dilution step and the use of an LC system help to mitigate these effects.

LC-MS Instrumentation and Parameters

A reversed-phase LC method is suitable for retaining and separating the polar analyte from potential impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass accuracy).

LC Parameters:

ParameterRecommended SettingRationale
Column C18 column with polar end-capping (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention for polar basic compounds.[6]
Mobile Phase A 0.1% Formic Acid in WaterVolatile buffer for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reversed-phase LC.
Gradient 5% to 95% B over 5 minutesA standard gradient to elute compounds with a range of polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reproducibility.
Injection Vol. 2 µLMinimizes peak broadening.

MS Parameters:

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveThe piperazine nitrogens are basic and readily protonated.[7]
Capillary Voltage 3.5 kVOptimizes the electrospray plume.
Gas Temp. 325 °CFacilitates desolvation of the droplets.
Drying Gas Flow 8 L/minAssists in solvent evaporation.
Nebulizer Pressure 35 psiCreates a fine aerosol for efficient ionization.
Full Scan Range m/z 50-500Covers the expected molecular ion and fragment masses.
MS/MS Mode Collision-Induced Dissociation (CID)To induce fragmentation for structural elucidation.[8]
Collision Energy Ramped (e.g., 10-40 eV)To observe a range of fragment ions.

Data Analysis and Interpretation

Molecular Ion Confirmation

In positive ESI mode, 1-(Thiolan-3-yl)piperazine will be observed as the protonated free base, [M+H]⁺. The dihydrochloride salt will dissociate in solution.

  • Calculated Monoisotopic Mass (Free Base, C₈H₁₆N₂S): 172.1085

  • Expected m/z for [M+H]⁺: 173.1158

High-resolution mass spectrometry should be used to confirm the elemental composition with a mass accuracy of <5 ppm.

Predicted Fragmentation Pathway

Tandem MS (MS/MS) with CID will provide structural information. The fragmentation is predicted to occur primarily at the piperazine ring, which is a common fragmentation pathway for such derivatives.[7][9]

The most likely fragmentation points are the C-N bonds of the piperazine ring and the bond connecting the two ring systems.

fragmentation cluster_piperazine_cleavage Piperazine Ring Cleavage cluster_thiolan_cleavage Thiolan Ring Cleavage parent [M+H]⁺ m/z 173.1158 frag1 m/z 116.0736 [C₅H₁₀NS]⁺ parent->frag1 Loss of C₂H₅N₂ frag2 m/z 100.0838 [C₅H₁₀N₂]⁺ parent->frag2 Loss of C₃H₆S frag3 m/z 87.0447 [C₄H₇S]⁺ parent->frag3 Loss of C₄H₉N₂ frag4 m/z 145.0841 [C₇H₁₃N₂S]⁺ (-C₂H₄) parent->frag4 Loss of ethylene

Caption: Predicted fragmentation pathway for protonated 1-(Thiolan-3-yl)piperazine.

Key Predicted Fragments:

  • m/z 116.0736: Corresponds to the protonated thiolan ring with an attached ethylamine fragment, resulting from the cleavage of the piperazine ring.

  • m/z 100.0838: Represents the protonated piperazine ring with an attached methyl group, following cleavage of the C-N bond to the thiolan ring.

  • m/z 87.0447: This ion corresponds to the protonated thiolan ring after cleavage of the bond to the piperazine nitrogen.

  • m/z 145.0841: A potential loss of ethylene (C₂H₄) from the piperazine ring.

The relative abundance of these fragments will depend on the collision energy. By comparing the observed fragmentation pattern to these predictions, the structure of the molecule can be confidently confirmed.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the analysis of this compound. The described protocols for sample preparation and instrument parameters are optimized for this polar, saline compound, ensuring high-quality data. The predictive fragmentation pathway serves as a valuable tool for structural confirmation and the identification of potential impurities or degradants. This methodology provides a solid foundation for quality control and research applications involving this and structurally related compounds.

References

  • Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]

  • Young, J. E., et al. LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC North America. [Link]

  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link]

  • Advanced Materials Technology. Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. [Link]

  • Harvard University. Sample Preparation | Harvard Center for Mass Spectrometry. [Link]

  • Phenomenex. Choosing the Right UHPLC Column for Highly Polar Basic Compounds. [Link]

  • Princeton University. Sample preparation guideline for extraction of polar metabolites. [Link]

  • BioPharma Services Inc. BA Method Development: Polar Compounds. [Link]

  • Core. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]

  • NIST. Thiophene, tetrahydro-. [Link]

  • PubMed. The characterisation of selected drugs with amine-containing side chains using electrospray ionisation and ion trap mass spectrometry and their determination by HPLC-ESI-MS. [Link]

  • Wikipedia. Electrospray ionization. [Link]

  • Wikipedia. Collision-induced dissociation. [Link]

Sources

Application Notes and Protocols: In Vitro Characterization of 1-(Thiolan-3-yl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Thiolan-3-yl)piperazine dihydrochloride is a heterocyclic organic compound featuring a piperazine ring attached to a thiolane moiety.[1][2] The piperazine scaffold is a well-established pharmacophore present in numerous centrally active agents, particularly those targeting monoamine neurotransmitter systems.[1][3] Derivatives of piperazine have shown a wide range of pharmacological activities, including antidepressant and antipsychotic effects, often mediated through interactions with dopamine and serotonin G-protein coupled receptors (GPCRs).[1] Given these structural precedents, it is hypothesized that this compound may function as a modulator of these critical CNS targets.

These application notes provide a comprehensive guide for the in vitro pharmacological characterization of this compound. We present two robust, industry-standard assay protocols designed to elucidate the compound's potential interaction with and functional effect on dopamine and serotonin receptors:

  • Radioligand Binding Assay: A competitive binding assay to determine the affinity (Ki) of the compound for a selected dopamine or serotonin receptor subtype. This is considered a gold-standard method for quantifying the direct interaction between a ligand and its receptor.[4][5]

  • cAMP Functional Assay: A cell-based functional assay to measure the compound's effect on the intracellular second messenger cyclic adenosine monophosphate (cAMP). This assay will determine whether the compound acts as an agonist, antagonist, or inverse agonist at Gs- or Gi-coupled receptors.[6][7][8]

By employing these methodologies, researchers can systematically evaluate the pharmacological profile of this compound, providing crucial data for drug discovery and development programs.

Compound Information

PropertyValueSource
IUPAC Name This compoundN/A
Synonym(s) 1-(Tetrahydro-3-thiophenyl)piperazine dihydrochloride[2]
CAS Number 1376228-74-8[2]
Molecular Formula C₈H₁₈Cl₂N₂S[2]
Molecular Weight 245.21 g/mol [2]

Experimental Design & Rationale

The selection of these two assay formats provides a complementary approach to characterizing the compound. The radioligand binding assay offers a direct measure of binding affinity, a fundamental parameter in pharmacology. The cAMP functional assay provides insights into the compound's biological activity and its potential to modulate receptor signaling pathways.[7] Together, these assays can build a comprehensive profile of the compound's in vitro pharmacology.

Workflow Overview

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity start_binding Prepare Receptor Membranes assay_binding Radioligand Binding Assay (Competitive Inhibition) start_binding->assay_binding start_functional Culture Receptor-Expressing Cells analysis_binding Data Analysis (IC50 -> Ki) assay_binding->analysis_binding assay_functional cAMP Accumulation Assay (HTRF) start_functional->assay_functional analysis_functional Data Analysis (EC50 / IC50) assay_functional->analysis_functional G cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode seed_cells_a Seed Cells add_compound_a Add Test Compound (Dose-Response) seed_cells_a->add_compound_a incubate_a Incubate add_compound_a->incubate_a lyse_detect_a Lyse Cells & Add HTRF Reagents incubate_a->lyse_detect_a read_a Read HTRF Signal lyse_detect_a->read_a seed_cells_b Seed Cells add_compound_b Add Test Compound (Dose-Response) seed_cells_b->add_compound_b add_agonist_b Add Reference Agonist (EC80 Concentration) add_compound_b->add_agonist_b incubate_b Incubate add_agonist_b->incubate_b lyse_detect_b Lyse Cells & Add HTRF Reagents incubate_b->lyse_detect_b read_b Read HTRF Signal lyse_detect_b->read_b

Figure 2: HTRF cAMP assay workflows.

A. Agonist Mode (for Gs-coupled receptors):

  • Cell Seeding: Seed the receptor-expressing cells into a 384-well plate at a predetermined density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and a reference agonist in stimulation buffer (often containing IBMX).

  • Compound Addition: Remove cell culture medium and add the diluted compounds to the respective wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis and HTRF® Reagent Addition: Add the HTRF® reagents (d2-labeled cAMP and anti-cAMP cryptate) in lysis buffer to all wells.

  • Final Incubation: Incubate the plate at room temperature in the dark for 60 minutes.

  • Signal Detection: Read the plate on an HTRF®-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

B. Antagonist Mode (for Gi-coupled receptors or to test antagonism at Gs receptors):

  • Cell Seeding: Same as Agonist Mode.

  • Compound Preparation: Prepare serial dilutions of this compound and a reference antagonist.

  • Antagonist Addition: Add the diluted test compound or reference antagonist to the cells and pre-incubate for a short period (e.g., 15-30 minutes).

  • Agonist Challenge:

    • For Gi-coupled receptors , add a fixed concentration of forskolin to all wells (except controls) to stimulate cAMP production.

    • For Gs-coupled receptors , add a fixed concentration of a reference agonist (typically at its EC₈₀ concentration).

  • Incubation: Incubate for 30 minutes at 37°C.

  • Lysis, Reagent Addition, and Reading: Proceed as in steps 5-7 of the Agonist Mode protocol.

Data Analysis
  • Calculate HTRF® Ratio: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Normalize Data: Express the results as a percentage of the response observed with the reference agonist (for agonist mode) or as a percentage inhibition of the agonist/forskolin response (for antagonist mode).

  • Determine Potency: Use non-linear regression to fit the dose-response data and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

ParameterDescription
EC₅₀ Concentration of an agonist that produces 50% of the maximal response.
IC₅₀ Concentration of an antagonist that inhibits 50% of the agonist-induced response.
Emax The maximum response produced by the compound.

Safety and Handling

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. Researchers should consult the Safety Data Sheet (SDS) before use. [9][10][11]General laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are required. All handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

The in vitro assays described provide a robust framework for the initial pharmacological characterization of this compound. By determining its binding affinity and functional activity at key CNS targets like dopamine and serotonin receptors, researchers can gain critical insights into its potential therapeutic applications and mechanism of action. These foundational data are essential for guiding further preclinical development and lead optimization efforts.

References

  • National Center for Biotechnology Information. (2017). cAMP assays in GPCR drug discovery. PubMed. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]

  • Hulme, E. C. (n.d.). Radioligand binding methods: practical guide and tips. Retrieved from [Link]

  • Fan, C., et al. (2019). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Radioligand binding methods for membrane preparations and intact cells. PubMed. Retrieved from [Link]

  • Berthold Technologies GmbH & Co.KG. (n.d.). HTRF®. Retrieved from [Link]

  • Gordon, S. E., et al. (2018). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. ACS Chemical Neuroscience. Retrieved from [Link]

  • Degorce, F., et al. (2009). HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications. PubMed Central. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Retrieved from [Link]

  • Gordon, S. E., et al. (2018). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. National Center for Biotechnology Information. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. PubMed Central. Retrieved from [Link]

  • Celtarys Research. (n.d.). HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR. Retrieved from [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay - Innoprot GPCR Functional Assays. Retrieved from [Link]

  • Leysen, J. E. (1985). Problems in in vitro receptor binding studies and identification and role of serotonin receptor sites. PubMed. Retrieved from [Link]

  • Zell, D., et al. (2022). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine Dihydrochloride. PubChem. Retrieved from [Link]

  • The Good Scents Company. (n.d.). piperazine dihydrochloride, 142-64-3. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • European Medicines Agency. (n.d.). MRL - Piperazine Summary Report (3). Retrieved from [Link]

  • Del Castillo, J., et al. (1964). MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. British Journal of Pharmacology and Chemotherapy. Retrieved from [Link]

  • Kolosova, N. V., et al. (2020). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). MDPI. Retrieved from [Link]

Sources

Application Notes & Protocols: Characterization of 1-(Thiolan-3-yl)piperazine at the Human Dopamine D2 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening Novel Piperazine Scaffolds

The dopamine receptor family, comprising five distinct G protein-coupled receptors (GPCRs) (D1-D5), is a cornerstone of central nervous system (CNS) pharmacology.[1] These receptors are pivotal in regulating motor control, motivation, cognition, and hormonal secretion.[1] The D2-like receptor subfamily (D2, D3, D4) is of particular interest as a primary target for antipsychotic, anti-emetic, and Parkinson's disease medications.[2][3]

The piperazine moiety is a privileged scaffold in CNS drug discovery, appearing in numerous approved drugs targeting dopamine receptors. Its unique physicochemical properties often impart favorable blood-brain barrier permeability and the ability to form key interactions within the receptor's binding pocket. The novel compound, 1-(Thiolan-3-yl)piperazine, combines this established piperazine core with a thiolan group, presenting a unique chemical entity for pharmacological characterization.

These application notes provide a comprehensive, field-proven guide for researchers to determine the binding affinity and selectivity of novel compounds, using 1-(Thiolan-3-yl)piperazine as an exemplary test article, at the human dopamine D2 receptor. We will detail the gold-standard radioligand competition binding assay, from membrane preparation to final data analysis, enabling the robust determination of the inhibitory constant (Kᵢ).[4][5]

Principle of the Competitive Radioligand Binding Assay

The competitive binding assay is a robust method to determine the affinity (Kᵢ) of an unlabeled test compound for a receptor.[5] The assay relies on the principle of competition between the test compound and a radiolabeled ligand ([³H]-Ligand) that has a known, high affinity for the target receptor.

The experiment measures the ability of increasing concentrations of the unlabeled test compound to displace the [³H]-Ligand from the receptor. The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC₅₀ (Inhibitory Concentration 50%). This experimentally derived IC₅₀ value is then used to calculate the Kᵢ, an intrinsic measure of the compound's affinity, using the Cheng-Prusoff equation.[6][7]

G cluster_0 Assay Well at Equilibrium cluster_1 Detection Receptor Dopamine D2 Receptor (on membrane) Radioligand [³H]-Spiperone (Radioligand) Receptor->Radioligand Binding TestCompound 1-(Thiolan-3-yl)piperone (Test Compound) Receptor->TestCompound Competition Scintillation Scintillation Counter Measures bound [³H]-Spiperone

Caption: Principle of Competitive Radioligand Binding.

Materials and Methods

Key Reagents and Equipment
  • Test Compound: 1-(Thiolan-3-yl)piperazine (or dihydrochloride salt).[8]

  • Receptor Source: Commercially available cryopreserved membranes from HEK293 cells stably expressing the human Dopamine D2 receptor (long isoform).

  • Radioligand: [³H]-Spiperone (Specific Activity: 60-90 Ci/mmol). A well-characterized D2-like antagonist.[9]

  • Non-specific Binding (NSB) Determinator: Haloperidol (10 µM final concentration). A high-affinity D2 antagonist used to saturate all specific binding sites.[10][11]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Scintillation Cocktail: Ultima Gold™ or equivalent.

  • Equipment: 96-well microplates, cell harvester, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, multi-channel pipettes.

Workflow Overview

The experimental process follows a logical sequence from preparation to data acquisition and analysis.

G A 1. Reagent Preparation (Buffer, Compound Dilutions) B 2. Assay Plate Setup (Total, NSB, Test Compound Wells) A->B C 3. Add Radioligand ([³H]-Spiperone) B->C D 4. Add Receptor Membranes C->D E 5. Incubation (e.g., 60 min at 25°C) D->E F 6. Harvest & Filter (Separate bound from free ligand) E->F G 7. Scintillation Counting (Measure radioactivity) F->G H 8. Data Analysis (Calculate IC₅₀ and Kᵢ) G->H

Caption: Experimental workflow for D2 receptor binding assay.

Detailed Experimental Protocols

Protocol 1: Preparation of Test Compound Serial Dilutions

Causality: Creating a wide range of concentrations is critical to accurately define the top and bottom plateaus of the inhibition curve, which is essential for a reliable IC₅₀ determination. A 10-point, 3-fold serial dilution is standard practice.

  • Prepare a 10 mM stock solution of 1-(Thiolan-3-yl)piperazine in 100% DMSO.

  • Create a 100 µM intermediate stock by diluting the 10 mM stock in Assay Buffer. This minimizes the final DMSO concentration.

  • In a 96-well dilution plate, perform a 3-fold serial dilution starting from the 100 µM stock to generate 10 concentrations. The final assay concentrations will typically range from 10 µM to 0.5 nM.

Protocol 2: Competitive Binding Assay

Self-Validation: This protocol includes three essential controls in triplicate for data integrity:

  • Total Binding (TB): Receptor + Radioligand + Vehicle. Represents maximum specific binding.

  • Non-specific Binding (NSB): Receptor + Radioligand + Excess unlabeled antagonist (Haloperidol). Defines binding to non-receptor components.[12]

  • Test Compound: Receptor + Radioligand + Test Compound dilutions.

  • Plate Setup: To a 96-well assay plate, add reagents in the following order:

    • 25 µL of Assay Buffer to TB wells.

    • 25 µL of 40 µM Haloperidol (for a 10 µM final concentration) to NSB wells.

    • 25 µL of each 1-(Thiolan-3-yl)piperazine serial dilution to the respective test wells.

  • Radioligand Addition: Add 25 µL of [³H]-Spiperone (diluted in Assay Buffer to 4x the final desired concentration, typically 1 nM).

  • Receptor Addition & Incubation: Add 50 µL of thawed D2 receptor membranes (diluted in Assay Buffer to provide 10-20 µg of protein per well).

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature (25°C) with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate using a cell harvester. Wash each well 3 times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.

  • Counting: Dry the filter mat, add 50 µL of scintillation cocktail to each well, and count the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.

Data Analysis and Interpretation

The goal of the analysis is to convert raw CPM data into a Kᵢ value, which represents the binding affinity of 1-(Thiolan-3-yl)piperazine.

Step 1: Calculation of Specific Binding

First, determine the specific binding at each concentration of the test compound.

  • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)

Step 2: Generation of Inhibition Curve and IC₅₀ Determination
  • Convert the specific binding CPM at each test compound concentration to a percentage of the maximum specific binding (where the control wells with no compound represent 100%).

  • Plot the percent specific binding against the logarithm of the test compound concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value.

1-(Thiolan-3-yl)piperazine [M]Mean CPM% Specific Binding
0 (Total Binding)8500100%
1.00E-10845099.3%
3.00E-09820096.2%
1.00E-08750087.5%
3.00E-08550062.5%
1.00E-07 4500 50.0% (IC₅₀)
3.00E-07250025.0%
1.00E-0612007.5%
1.00E-0510505.6%
0 (Non-Specific Binding)5000%
Table 1: Example data for determining the IC₅₀ of a test compound. The IC₅₀ is the concentration that inhibits 50% of specific binding.
Step 3: Calculation of the Inhibitory Constant (Kᵢ)

The IC₅₀ is an assay-dependent value. To convert it to the affinity constant Kᵢ, the Cheng-Prusoff equation is used.[6][13][14] This equation accounts for the concentration and affinity of the radioligand used in the assay.

Kᵢ = IC₅₀ / (1 + [L]/K𝘥)

Where:

  • IC₅₀: The experimentally determined 50% inhibitory concentration of 1-(Thiolan-3-yl)piperazine.

  • [L]: The concentration of the radioligand ([³H]-Spiperone) used in the assay.

  • K𝘥: The equilibrium dissociation constant of the radioligand for the D2 receptor (this value should be predetermined via a saturation binding experiment or obtained from the literature for the specific batch of radioligand and receptor preparation).

Expert Insight: The Cheng-Prusoff equation assumes a simple competitive interaction at a single binding site.[6] If the Hill slope of the inhibition curve deviates significantly from 1.0, it may suggest more complex binding phenomena (e.g., allosterism or multiple binding sites) that require further investigation.

Advanced Assay Formats: Scintillation Proximity Assay (SPA)

For higher throughput screening, the traditional filtration assay can be adapted to a homogeneous "mix-and-measure" Scintillation Proximity Assay (SPA) format.[15][16]

In an SPA, receptor membranes are captured onto beads impregnated with a scintillant.[17][18] Only radioligand molecules that are bound to the receptor are close enough to the bead to excite the scintillant and produce a light signal.[19] This eliminates the need for a separation step, simplifying automation and reducing radioactive waste.[20]

Conclusion

This document provides a robust framework for the initial pharmacological characterization of novel compounds such as 1-(Thiolan-3-yl)piperazine at the human dopamine D2 receptor. By following these detailed protocols for competitive radioligand binding, researchers can reliably determine the binding affinity (Kᵢ) of their test articles. This crucial parameter is a foundational piece of data in the drug discovery process, guiding hit-to-lead optimization and further functional characterization.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Dopamine receptors. Retrieved January 20, 2026, from [Link]

  • Xia, L., de Vries, H., IJzerman, A. P., & Heitman, L. H. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Purinergic Signalling, 12(1), 115–126. [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217. [Link]

  • Westh Hansen, S., et al. (2016). Functional Stability of the Human Kappa Opioid Receptor Reconstituted in Nanodiscs Revealed by a Time-Resolved Scintillation Proximity Assay. PLoS ONE 11(2): e0150658. [Link]

  • Heitman, L. H., et al. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Purinergic Signal, 12(1), 115-26. [Link]

  • Beaulieu, J. M., et al. (2019). Dopamine receptors (version 2019.4) in the IUPHAR/BPS Guide to Pharmacology Database. IUPHAR/BPS Guide to Pharmacology CITE, 2019(4). [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). D₂ receptor. Retrieved January 20, 2026, from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved January 20, 2026, from [Link]

  • Consensus. (n.d.). Potential PET imaging ligands for dopamine D2 receptors. Retrieved January 20, 2026, from [Link]

  • Chou, T. C. (1976). Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods, 36(1), 21-36. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding assays and their analysis. Methods in Enzymology, 484, 1-34. [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved January 20, 2026, from [Link]

  • ChemHelp ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

  • Beaulieu, J. M., et al. (2019). Dopamine receptors (version 2019.4) in the IUPHAR/BPS Guide to Pharmacology Database. IUPHAR/BPS Guide to Pharmacology CITE, 2019(4). [Link]

  • Williams, C. (2008). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Methods in Molecular Biology, 414, 65-75. [Link]

  • Consensus. (n.d.). Potential PET imaging ligands for dopamine D2 receptors. Retrieved January 20, 2026, from [Link]

  • Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. Retrieved January 20, 2026, from [Link]

  • Ecker, G. F., & Noe, C. R. (2009). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1191-1194. [Link]

  • Wikipedia. (n.d.). Ligand binding assay. Retrieved January 20, 2026, from [Link]

  • Morris, E. D., et al. (2016). High-affinity dopamine D2/D3 PET radioligands 18F-fallypride and 11C-FLB457: A comparison of kinetics in extrastriatal regions using a multiple-injection protocol. Journal of Cerebral Blood Flow & Metabolism, 36(6), 1127–1139. [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved January 20, 2026, from [Link]

  • Zehl, M., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem, 6(9), 1609-1615. [Link]

  • Consensus. (n.d.). Potential PET imaging ligands for dopamine D2 receptors. Retrieved January 20, 2026, from [Link]

  • Glickman, J. F., et al. (2008). Scintillation Proximity Assays in High-Throughput Screening. Assay and Drug Development Technologies, 6(3), 451-460. [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved January 20, 2026, from [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved January 20, 2026, from [Link]

  • Wang, S. F., et al. (2020). Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands. Nature Communications, 11(1), 1045. [Link]

  • MDPI. (2024). Design, Synthesis, and Cytotoxic Assessment of New Haloperidol Analogues as Potential Anticancer Compounds Targeting Sigma Receptors. Retrieved January 20, 2026, from [Link]

  • Skinbjerg, M., et al. (2012). Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction?. Journal of Cerebral Blood Flow & Metabolism, 32(7), 1171–1182. [Link]

  • National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay. Retrieved January 20, 2026, from [Link]

  • Kenakin, T., & Jenkinson, S. (2021). Analyzing Kinetic Binding Data. In Assay Guidance Manual. Retrieved from [Link]

  • GraphPad. (n.d.). Equation: Kinetics of competitive binding. Retrieved January 20, 2026, from [Link]

  • Ishizu, K., et al. (2000). Positron emission tomography of radioligand binding in porcine striatum in vivo: haloperidol inhibition linked to endogenous ligand release. Synapse, 38(1), 87-101. [Link]

  • Tricklebank, M. D., et al. (1989). Evidence against an involvement of the haloperidol-sensitive sigma recognition site in the discriminative stimulus properties of (+)-N-allylnormetazocine ((+)-SKF 10047). British Journal of Pharmacology, 98(2), 435–443. [Link]

  • ResearchGate. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Retrieved January 20, 2026, from [Link]

  • YouTube. (2015, March 22). Specific and Non-specific Binding in a ligand binding assay. Drug discovery methods. [Link]

  • PubChem. (n.d.). 1-[(3R)-thiolan-3-yl]piperazine. Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved January 20, 2026, from [Link]

Sources

Application Notes and Protocols for 1-(Thiolan-3-yl)piperazine in Central Nervous System (CNS) Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Scaffolds in CNS Drug Discovery

The piperazine ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs targeting the central nervous system.[1][2][3] Its unique physicochemical properties, including its ability to exist as a protonated cation at physiological pH and its capacity for substitution at two distinct nitrogen atoms, make it an ideal building block for engaging with CNS receptors.[4][5] This guide focuses on a specialized, yet highly promising precursor: 1-(Thiolan-3-yl)piperazine .

This molecule uniquely combines the well-established piperazine pharmacophore with a saturated tetrahydrothiophene (thiolan) ring. The inclusion of the sulfur-containing heterocycle offers a departure from traditional arylpiperazine derivatives, introducing novel structural and electronic features. Thiophene and its saturated analogs are versatile building blocks for creating structurally complex and biologically active molecules.[6][7] The thiolan moiety can influence lipophilicity, metabolic stability, and receptor binding interactions, providing a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of new chemical entities.

These application notes provide a technical framework for researchers, scientists, and drug development professionals to leverage 1-(Thiolan-3-yl)piperazine as a precursor in the synthesis of next-generation CNS drug candidates. We will explore its core properties, propose detailed synthetic protocols for its derivatization, and discuss the analytical methods required for characterization, thereby offering a comprehensive guide to its practical application.

Physicochemical Properties and Handling

1-(Thiolan-3-yl)piperazine is typically supplied as a dihydrochloride salt, which enhances its stability and solubility in polar solvents.[8][9] Understanding its fundamental properties is critical for successful reaction planning.

PropertyValue/DescriptionSource
Chemical Name 1-(Thiolan-3-yl)piperazine dihydrochloride[9]
Synonyms 1-(Tetrahydro-3-thiophenyl)piperazine dihydrochloride[9]
CAS Number 1376228-74-8[9]
Molecular Formula C₈H₁₈Cl₂N₂S[9]
Molecular Weight 245.21 g/mol [9]
Appearance White to off-white solidSupplier Data
Solubility Soluble in water, methanol.General Knowledge
Storage Store in a cool, dry place (2-8°C), sealed from moisture.[9]

Note on Handling: The free base form of 1-(Thiolan-3-yl)piperazine can be generated in situ or isolated by treating the dihydrochloride salt with a suitable base (e.g., Na₂CO₃, K₂CO₃, or triethylamine) in an appropriate solvent. The free base is a secondary amine and is susceptible to oxidation and acylation.[8]

Strategic Application in CNS Drug Synthesis

The primary synthetic utility of 1-(Thiolan-3-yl)piperazine lies in the reactivity of the secondary amine on the piperazine ring. This allows for the straightforward introduction of various substituents, enabling the exploration of a wide chemical space. The most common synthetic transformations include N-alkylation and N-arylation.[10][11]

Logical Flow of Synthetic Derivatization

The following diagram illustrates the general workflow for utilizing 1-(Thiolan-3-yl)piperazine as a precursor to build more complex CNS drug candidates.

G cluster_start Starting Material cluster_reaction Core Synthetic Reactions cluster_product Final CNS Drug Candidates Precursor 1-(Thiolan-3-yl)piperazine (Dihydrochloride or Free Base) Alkylation N-Alkylation (e.g., with R-X) Precursor->Alkylation Base, Solvent Arylation N-Arylation (e.g., Buchwald-Hartwig) Precursor->Arylation Pd Catalyst, Ligand, Base Amidation N-Acylation / Amidation (e.g., with RCOCl) Precursor->Amidation Base, Solvent Candidate Novel Piperazine Derivatives (Targeting D2, 5-HT1A, etc.) Alkylation->Candidate Arylation->Candidate Amidation->Candidate G Start 1-(Thiolan-3-yl)piperazine + K₂CO₃ in CH₃CN Reagent Add Chloroalkyl Aromatic + KI (cat.) Start->Reagent Reaction Reflux (82°C, 12-18h) Reagent->Reaction Workup Cool, Filter, Concentrate Dissolve in DCM Aqueous Washes (NaHCO₃, Brine) Reaction->Workup Dry Dry (MgSO₄), Filter, Concentrate Workup->Dry Purify Silica Gel Chromatography (Hexanes/EtOAc) Dry->Purify Final Characterize (NMR, MS, HPLC) Purify->Final

Sources

Application Notes: Evaluating the CNS Effects of 1-(Thiolan-3-yl)piperazine in Rodent Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

The discovery and development of novel therapeutics for central nervous system (CNS) disorders remain a critical challenge in modern medicine. The piperazine moiety is a key structural feature in many CNS-active drugs, including agents with antipsychotic, antidepressant, and anxiolytic properties.[1][2][3] These compounds frequently modulate monoamine neurotransmitter systems, such as serotonin and dopamine pathways.[1][3]

This document outlines a strategic framework and detailed protocols for the preclinical evaluation of 1-(Thiolan-3-yl)piperazine , a novel compound with a piperazine core. Lacking published data on its specific biological target, we will proceed under the working hypothesis that it functions as a modulator of the serotonergic system, a common mechanism for this chemical class.[4] Specifically, we hypothesize an agonist or partial agonist activity at the serotonin 1A (5-HT1A) receptor, a key target in the treatment of depression and anxiety.[5][6]

The activation of 5-HT1A receptors, which are G-protein coupled receptors, typically leads to an inhibition of adenylyl cyclase and a reduction in neuronal excitability.[7][8] Presynaptic 5-HT1A autoreceptors regulate serotonin release, while postsynaptic heteroreceptors modulate the activity of non-serotonergic neurons in limbic areas.[5][8] Our experimental strategy is therefore designed to first establish the compound's basic pharmacokinetic profile, then confirm its engagement with the target system, and finally, evaluate its potential therapeutic efficacy in validated rodent models of depression and anxiety.

All proposed experiments must adhere to the highest standards of animal welfare and scientific rigor, as detailed in the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines.[9][10][11][12][13]

Strategic Experimental Workflow

A logical, phased approach is critical to efficiently characterize a novel CNS compound. The workflow is designed to build from fundamental properties to functional outcomes, ensuring that data from each stage informs the next.

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Target Engagement & PD cluster_2 Phase 3: Behavioral Efficacy PK Pharmacokinetics (PK) & Dose-Range Finding Tox Acute Toxicology (MTD Assessment) PK->Tox Inform Dosing PD Pharmacodynamics (PD) In Vivo Microdialysis Tox->PD Select Safe Doses Anxiety Anxiolytic Models (Elevated Plus Maze) PD->Anxiety Confirm Mechanism Depression Antidepressant Models (FST, Sucrose Preference) Anxiety->Depression Characterize Profile Cognition Cognitive Models (Novel Object Recognition) Depression->Cognition

Figure 1: Staged experimental workflow for CNS compound evaluation.

Phase 1: Pharmacokinetics and Preliminary Safety

Causality: Before assessing what a compound does (pharmacodynamics), we must understand how the animal's body handles it (pharmacokinetics). This ensures that behavioral tests are conducted at exposures that are both safe and relevant. These studies determine absorption, distribution, metabolism, and excretion (ADME) profiles.[14][15]

Protocol: Rodent Pharmacokinetic (PK) Profiling
  • Animal Model: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (25-30g).

  • Dosing: Administer 1-(Thiolan-3-yl)piperazine via intravenous (IV) and oral gavage (PO) routes. A typical study design includes a low dose (e.g., 2 mg/kg IV) and a higher dose (e.g., 10 mg/kg PO).[16]

  • Sample Collection: Collect serial blood samples (e.g., via submandibular or saphenous vein) at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).[15]

  • Bioanalysis: Analyze plasma concentrations of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters, including clearance, volume of distribution, half-life (t½), and oral bioavailability (%F).

Data Presentation: Key Pharmacokinetic Parameters
ParameterRouteValue (Example)Significance
Clearance (CL) IV15 mL/min/kgRate of drug removal from the body.
Half-Life (t½) IV4.2 hoursTime for plasma concentration to reduce by half.
Cmax PO850 ng/mLPeak plasma concentration after oral dose.
Tmax PO1.5 hoursTime to reach peak plasma concentration.
Bioavailability (%F) PO65%Fraction of oral dose reaching systemic circulation.

Trustworthiness: These data are essential for selecting appropriate doses and time points for subsequent pharmacodynamic and behavioral studies, ensuring that observed effects can be correlated with meaningful drug exposure.

Phase 2: Target Engagement and Pharmacodynamics

Causality: To validate our hypothesis, we must demonstrate that the compound interacts with the serotonergic system in vivo. In vivo microdialysis is a powerful technique that allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[17][18][19] An increase in synaptic serotonin following administration would provide strong evidence of target engagement.

Protocol: In Vivo Microdialysis for Extracellular Serotonin
  • Animal Model & Surgery: Adult male Sprague-Dawley rats (300-350g). Surgically implant a guide cannula targeting a region rich in serotonin terminals, such as the medial prefrontal cortex (mPFC) or ventral hippocampus. Allow for a 5-7 day recovery period.

  • Microdialysis Procedure: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[19][20]

  • Baseline Collection: Collect dialysate samples every 20-30 minutes for at least 90-120 minutes to establish a stable baseline of extracellular serotonin (5-HT).

  • Drug Administration: Administer 1-(Thiolan-3-yl)piperazine (e.g., via intraperitoneal injection) at doses determined from PK studies.

  • Post-Dose Collection: Continue collecting dialysate samples for at least 3-4 hours post-administration.

  • Analysis: Quantify 5-HT concentrations in the dialysate using HPLC with electrochemical detection (HPLC-ECD).[20] Results are typically expressed as a percentage change from the pre-drug baseline.

G cluster_pathway Hypothesized 5-HT1A Receptor Signaling Compound 1-(Thiolan-3-yl)piperazine Receptor 5-HT1A Receptor Compound->Receptor Binds & Activates G_Protein Gαi/o Gβγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein:n->AC:w Inhibits K_Channel ↑ K+ Channel Opening G_Protein:s->K_Channel:w Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Neuron Neuronal Hyperpolarization (Reduced Firing) K_Channel->Neuron

Figure 2: Hypothesized signaling pathway for a 5-HT1A receptor agonist.[5][7][8][21]

Phase 3: Behavioral Efficacy Models

Causality: Once target engagement is confirmed, behavioral assays are used to assess the compound's potential therapeutic effects. The choice of models is dictated by the hypothesis. Given the proposed serotonergic mechanism, models of depression and anxiety are the primary focus.

Antidepressant-Like Activity

The FST is a widely used screening tool for antidepressant efficacy.[22][23] It is based on the principle that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture.[24][25] Antidepressant compounds are known to increase the latency to immobility and decrease the total duration of immobility, instead promoting active escape behaviors (swimming, climbing).[26]

Protocol: Forced Swim Test (Mouse)

  • Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.[27]

  • Acclimation: Allow mice to habituate to the testing room for at least 60 minutes.[27]

  • Dosing: Administer vehicle or 1-(Thiolan-3-yl)piperazine 30-60 minutes prior to the test. Include a positive control (e.g., fluoxetine).

  • Test Procedure: Gently place each mouse into the cylinder for a 6-minute session.[25][26] The first 2 minutes are considered a habituation period and are not scored.[27]

  • Scoring: During the final 4 minutes, a trained observer blind to the treatment groups should record the duration of immobility (floating with only minor movements to keep the head above water).[26]

  • Post-Test Care: After the test, remove the mice, dry them gently with a towel, and place them in a clean, dry cage under a warming lamp until fully dry.[27]

This test models anhedonia, a core symptom of depression characterized by a reduced ability to experience pleasure.[28] Rodents naturally prefer sweet solutions, and a decrease in this preference is interpreted as a depressive-like state.[29][30] The ability of a compound to reverse a stress-induced deficit in sucrose preference is indicative of antidepressant potential.[31]

Protocol: Sucrose Preference Test

  • Housing: Mice must be single-housed to allow for accurate individual fluid intake measurement.[32][33]

  • Habituation: For 48-72 hours, habituate mice to the presence of two sipper bottles in their home cage.[28][33]

  • Baseline: For the next 48 hours, present two bottles, one with water and one with a 1-2% sucrose solution. Measure the consumption from each bottle daily by weighing them. Switch the position of the bottles every 24 hours to avoid side preference.[28][34]

  • Stress Induction (Optional): To induce anhedonia, a model like chronic unpredictable mild stress (CUMS) can be employed.[23]

  • Treatment & Testing: Administer the test compound daily. Continue to measure water and sucrose intake for the duration of the treatment period (typically 2-4 weeks).

  • Calculation: Sucrose Preference (%) = [Sucrose Intake (g) / (Sucrose Intake (g) + Water Intake (g))] x 100.

Anxiolytic-Like Activity

The EPM is a standard test for assessing anxiety-like behavior in rodents.[35][36][37] The test relies on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[37][38] Anxiolytic compounds increase the time spent and entries into the open arms.[38][39]

Protocol: Elevated Plus Maze (Mouse)

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two arms enclosed by high walls.[37][39]

  • Acclimation: Habituate mice to the testing room for at least 45-60 minutes in a low-light, quiet environment.[35][36]

  • Dosing: Administer vehicle or 1-(Thiolan-3-yl)piperazine 30-60 minutes prior to the test. A positive control like diazepam can be used.

  • Test Procedure: Place the mouse in the center of the maze, facing a closed arm.[35] Allow it to explore freely for 5 minutes.[39]

  • Data Acquisition: Use an overhead camera and automated tracking software to record the number of entries into and the time spent in each arm.

  • Sanitation: Clean the maze thoroughly with 70% ethanol or a suitable disinfectant between animals to eliminate olfactory cues.[36]

Cognitive Effects

The NOR test is used to evaluate recognition memory.[40][41] It is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.[42] This test is useful for identifying potential cognitive-enhancing effects or ruling out cognitive impairment.

Protocol: Novel Object Recognition Test

  • Apparatus: An open field arena (e.g., 40x40 cm).

  • Habituation (Day 1): Allow each mouse to explore the empty arena for 5-10 minutes.[42][43]

  • Familiarization/Training (Day 2): Place two identical objects in the arena. Allow the mouse to explore for 10 minutes or until it has accumulated a minimum of 20 seconds exploring the objects.[41][42]

  • Testing (Day 3): After a retention interval (e.g., 24 hours), return the mouse to the arena where one of the familiar objects has been replaced by a novel object.[44]

  • Scoring: Record the time spent exploring each object (familiar vs. novel). Exploration is defined as the nose being pointed toward the object within a 2 cm distance.

  • Calculation: Discrimination Index = (Time Exploring Novel - Time Exploring Familiar) / (Total Exploration Time). A positive index indicates successful recognition memory.

Conclusion and Interpretation

The systematic application of these protocols will provide a comprehensive preclinical profile for 1-(Thiolan-3-yl)piperazine. Positive results—specifically, an increase in extracellular serotonin, reduced immobility in the FST, reversal of anhedonia in the SPT, and increased open-arm exploration in the EPM—would strongly support its development as a novel antidepressant and/or anxiolytic agent. All findings should be interpreted in the context of the compound's pharmacokinetic profile to establish clear dose- and exposure-response relationships. The rigorous and ethical application of these validated animal models is fundamental to the successful translation of novel chemical entities into potential clinical therapies.

References

  • Title: ARRIVE Guidelines Source: NC3Rs URL: [Link]

  • Title: Sucrose Preference Test to Measure Anhedonic Behaviour in Mice Source: Bio-protocol URL: [Link]

  • Title: 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain Source: PubMed Central (from Neuroscience) URL: [Link]

  • Title: Elevated plus maze protocol Source: protocols.io URL: [Link]

  • Title: Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse Source: Bio-protocol URL: [Link]

  • Title: What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? Source: Frontiers in Cellular Neuroscience URL: [Link]

  • Title: ARRIVE guidelines - Wikipedia Source: Wikipedia URL: [Link]

  • Title: The importance of animal research in the discovery of Antidepressants Source: AnimalResearch.info URL: [Link]

  • Title: Sucrose Preference Test to Measure Stress-induced Anhedonia Source: Bio-protocol URL: [Link]

  • Title: The 5-HT1A receptor: Signaling to behavior Source: PubMed (from Journal of Neurochemistry) URL: [Link]

  • Title: The mouse forced swim test Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: ARRIVE Guidelines Source: Norecopa URL: [Link]

  • Title: Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing Source: Journal of Herbmed Pharmacology URL: [Link]

  • Title: The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research Source: PubMed (from PLoS Biology) URL: [Link]

  • Title: Animal Models for the Study of Antidepressant Activity Source: PubMed (from Current Protocols in Pharmacology) URL: [Link]

  • Title: BehaviorCloud Protocols - Novel Object Recognition Source: BehaviorCloud URL: [Link]

  • Title: The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance Source: NCBI Bookshelf URL: [Link]

  • Title: Novel Object Recognition Source: Maze Engineers URL: [Link]

  • Title: The Forced Swim Test as a Model of Depressive-like Behavior Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research Source: PMC (from PLoS Biology) URL: [Link]

  • Title: Maze Bazics: Sucrose Preference Test Source: Conduct Science URL: [Link]

  • Title: Serotonin (5-HT1A) receptor signaling pathways Source: ResearchGate URL: [Link]

  • Title: Sucrose Preference Test Source: UCLA Behavioral Testing Core URL: [Link]

  • Title: Novel Object Recognition test Source: MMPC.org URL: [Link]

  • Title: Animal Models of Depression: Molecular Perspectives Source: PMC (from Cold Spring Harbor Perspectives in Medicine) URL: [Link]

  • Title: Novel Object Recognition Test for the Investigation of Learning and Memory in Mice Source: NIH (from Bio-protocol) URL: [Link]

  • Title: The use of the elevated plus maze as an assay of anxiety-related behavior in rodents Source: PMC (from Nature Protocols) URL: [Link]

  • Title: Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors Source: ResearchGate URL: [Link]

  • Title: Forced Swim Test v.3 Source: University of Notre Dame IACUC URL: [Link]

  • Title: Piperazine derivatives with central pharmacological activity used as therapeutic tools Source: ResearchGate (from Fundamental & Clinical Pharmacology) URL: [Link]

  • Title: Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry Source: ResearchGate URL: [Link]

  • Title: Statement on the forced swim test in rodent models Source: NHMRC (Australia) URL: [Link]

  • Title: Animal models of depression - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Piperazine derivatives with central pharmacological activity used as therapeutic tools Source: PubMed (from Fundamental & Clinical Pharmacology) URL: [Link]

  • Title: A Protocol to Assess Time-of-Day-Dependent Learning and Memory in Mice Using the Novel Object Recognition Test Source: PMC (from STAR Protocols) URL: [Link]

  • Title: The Neuropharmacological Potential of Piperazine Derivatives: A Mini-Review Source: ResearchGate URL: [Link]

  • Title: A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis Source: J-STAGE (from The Japanese Journal of Pharmacology) URL: [Link]

  • Title: In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution... Source: NIH Public Access URL: [Link]

  • Title: In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery Source: PMC (from British Journal of Pharmacology) URL: [Link]

  • Title: Metabolism and Pharmacokinetic Studies Source: FDA URL: [Link]

  • Title: Large Molecule Pharmacokinetics | Rodent PK Studies Source: Aragen Life Sciences URL: [Link]

  • Title: Murine Pharmacokinetic Studies Source: PMC (from Bio-protocol) URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(Thiolan-3-yl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Guide Overview: This technical support guide provides drug development professionals, researchers, and scientists with a comprehensive resource for troubleshooting and optimizing the synthesis of 1-(Thiolan-3-yl)piperazine dihydrochloride. The content is structured in a question-and-answer format to directly address common experimental challenges, from low yields to purification difficulties. Each section is grounded in mechanistic principles to empower users to make informed decisions and adapt protocols to their specific needs.

Section 1: Synthesis Overview and Core Mechanism

The most common and direct route to 1-(Thiolan-3-yl)piperazine is the nucleophilic substitution (SN2) reaction between a 3-halothiolane (e.g., 3-chlorothiolane or 3-bromothiolane) and piperazine. The reaction is typically performed in the presence of a base to neutralize the hydrogen halide byproduct. The free base product is then converted to the more stable and handleable dihydrochloride salt.

The core reaction relies on the nucleophilic attack of a nitrogen atom from the piperazine ring on the electrophilic C-3 position of the thiolane ring, displacing the halide leaving group.

Reaction_Mechanism Piperazine Piperazine (Nucleophile) TransitionState SN2 Transition State Piperazine->TransitionState Nucleophilic Attack Byproduct Piperazine·HX (Salt Byproduct) Piperazine->Byproduct + HX (Neutralization) Halothiolane 3-Halothiolane (Electrophile) X = Cl, Br Halothiolane->TransitionState FreeBase 1-(Thiolan-3-yl)piperazine (Free Base) TransitionState->FreeBase Halide Expulsion HCl_Salt 1-(Thiolan-3-yl)piperazine Dihydrochloride FreeBase->HCl_Salt + 2 HCl (Salt Formation)

Caption: General SN2 mechanism for the synthesis of 1-(Thiolan-3-yl)piperazine.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis, providing both diagnostic advice and actionable solutions.

Q1: My reaction yield is very low or I'm not getting any product. What are the likely causes?

Low or no yield is a frequent problem that can typically be traced to one of three areas: reactant stoichiometry, reaction conditions, or reagent quality.[1]

Possible Cause A: Inefficient Mono-alkylation vs. Di-alkylation

The most significant side reaction is the di-alkylation of piperazine, where a second molecule of 3-halothiolane reacts with the other nitrogen of the desired mono-alkylated product.[2]

  • Troubleshooting:

    • Use a Large Excess of Piperazine: The most effective strategy to favor mono-alkylation is to use a significant molar excess of piperazine (5 to 10 equivalents) relative to the 3-halothiolane.[2] This statistically ensures the alkylating agent is more likely to react with an unreacted piperazine molecule.

    • Slow Addition of Alkylating Agent: Adding the 3-halothiolane dropwise over a prolonged period helps maintain its low concentration, further reducing the chance of di-alkylation.[2]

    • Control Temperature: Lowering the reaction temperature can sometimes decrease the rate of the second alkylation more than the first, improving selectivity.[2][3]

Possible Cause B: Suboptimal Reaction Conditions

  • Troubleshooting:

    • Choice of Base: A base is required to neutralize the HX formed. Without it, the piperazine will be protonated, reducing its nucleophilicity.[4] Use a non-nucleophilic base like triethylamine (TEA) or potassium carbonate (K₂CO₃) to avoid competition with the piperazine.[5]

    • Solvent Selection: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is often ideal as it can solvate the cation but does not hydrogen-bond with the nucleophile, thus facilitating the SN2 reaction.[2]

    • Temperature and Time: Ensure the reaction is heated appropriately (e.g., reflux in ACN) and for a sufficient duration. Monitor the reaction's progress using an analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1][3]

Possible Cause C: Poor Reagent Quality

  • Troubleshooting:

    • 3-Halothiolane Instability: 3-halothiolanes can be unstable. Ensure they are fresh or have been stored properly under an inert atmosphere. Purity can be checked by ¹H NMR or GC-MS before use.

    • Piperazine Hydration: Anhydrous piperazine is hygroscopic. The presence of water can interfere with the reaction. Use freshly opened anhydrous piperazine or dry it before use.

Troubleshooting_Workflow Start Low or No Yield Observed Check_TLC Check TLC/LC-MS: Is starting material consumed? Start->Check_TLC Check_Stoich Review Stoichiometry: Is piperazine in large excess (5-10 eq)? Check_TLC->Check_Stoich Yes, but complex mixture Sol_Time Action: Increase reaction time or temperature. Check_TLC->Sol_Time No, starting material remains Check_Cond Review Conditions: Temp, Solvent, Base correct? Check_Stoich->Check_Cond Yes Sol_Stoich Action: Increase piperazine excess. Add alkylating agent slowly. Check_Stoich->Sol_Stoich No Check_Purity Assess Reagent Purity: Reactants fresh and dry? Check_Cond->Check_Purity Yes Sol_Cond Action: Optimize T, switch to polar aprotic solvent, check base. Check_Cond->Sol_Cond No Sol_Purity Action: Use fresh/purified reagents. Ensure anhydrous conditions. Check_Purity->Sol_Purity No Optimization_Parameters Yield High Yield & Purity Stoich High Piperazine Excess (5-10x) Yield->Stoich Minimizes Di-alkylation Addition Slow Reagent Addition Yield->Addition Controls Concentration Solvent Polar Aprotic Solvent (e.g., ACN) Yield->Solvent Favors SN2 Kinetics Base Non-Nucleophilic Base (e.g., K2CO3) Yield->Base Prevents Protonation Temp Optimal Temperature Yield->Temp Balances Rate & Selectivity Purification Effective Purification (Chromatography/ Recrystallization) Yield->Purification Ensures Final Purity

Sources

Technical Support Center: Purification of 1-(Thiolan-3-yl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(Thiolan-3-yl)piperazine dihydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common and complex purification challenges associated with this molecule. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is a sticky oil or gum after synthesis and removal of the reaction solvent. It won't solidify. How can I proceed with purification?

A1: This is a very common issue, particularly when residual solvents, unreacted starting materials, or oily byproducts are present. The dihydrochloride salt form of your target compound is crystalline, but impurities can suppress crystallization in a classic phenomenon known as freezing-point depression. You have two primary pathways forward, depending on the nature of the impurities.

  • Pathway 1: Direct Salt Crystallization/Trituration. This is the most direct method. The goal is to find a solvent system where your desired dihydrochloride salt is sparingly soluble, while the impurities are highly soluble.

    • Solvent Screening: Begin by taking small aliquots of your crude oil and testing different anti-solvents. Good starting points are isopropanol (IPA), ethanol, acetonitrile, or mixtures like IPA/ethyl acetate.

    • Trituration: Add a small volume of the chosen anti-solvent to the oil and stir vigorously with a spatula or magnetic stir bar. The goal is to "wash" the impurities into the solvent, hopefully inducing your product to precipitate or crystallize. If it solidifies, you can filter, wash with cold solvent, and dry.[1]

    • Recrystallization: If trituration yields a solid, you can further purify it by recrystallization. Dissolve the solid in a minimal amount of a hot solvent in which it is soluble (e.g., methanol or ethanol/water mixtures) and then either cool it slowly or add an anti-solvent (like ethyl acetate or isopropanol) to induce crystallization.

  • Pathway 2: Liberation of Free Base for Chromatographic Purification. If direct crystallization fails, the impurities are likely chemically similar to your product. In this case, purifying the neutral "free base" form is often more effective.

    • Basification: Dissolve the crude oil in water and adjust the pH to >10 with a suitable base like NaOH or NaHCO₃. This neutralizes the hydrochloride salt, liberating the oily free base.

    • Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

    • Purification: The resulting organic solution containing the free base can now be purified by standard silica gel column chromatography.[1] See Q3 for troubleshooting this specific step.

    • Re-formation of the Salt: Once pure fractions of the free base are collected and the solvent is removed, redissolve the purified oil in a suitable solvent (like isopropanol or ether) and add a stoichiometric amount of HCl (e.g., 2 equivalents of HCl in isopropanol or ether) to precipitate the pure this compound.[1][2] Collect the crystalline salt by vacuum filtration and dry thoroughly.

Q2: I've successfully crystallized my product, but my yield is very low. How can I improve it?

A2: Low yield after recrystallization is typically due to the product having higher-than-expected solubility in the mother liquor.[3] Here are several factors to investigate:

  • Excessive Solvent Volume: The most common cause. Always use the minimum amount of hot solvent required to fully dissolve the crude product. Using too much will keep a significant portion of your product dissolved even after cooling.

  • Suboptimal Solvent System: The ideal recrystallization solvent dissolves the compound when hot but not when cold. If your product is too soluble even at low temperatures, you need to change the solvent system. Refer to the table below for guidance.

  • Insufficient Cooling: Ensure you are cooling the crystallization mixture sufficiently. An ice bath (0 °C) or even a dry ice/acetone bath (for certain solvents) can significantly decrease the solubility of your product and improve recovery.[3]

  • Incomplete Precipitation: If you formed the salt in situ, ensure you added at least two full molar equivalents of HCl. An insufficient amount of acid will result in incomplete salt formation, leaving some of the more soluble free base in solution.[3]

Solvent SystemProsConsBest For
Isopropanol (IPA) Good balance of polarity; readily available; relatively low toxicity.May require cooling to 0 °C or below for efficient crystallization.General-purpose initial recrystallization attempts.
Ethanol/Water Highly tunable; water can be added to the hot ethanol solution to decrease solubility upon cooling.Can sometimes lead to oiling out if the water/ethanol ratio is not optimized.Purifying from highly polar impurities.
Methanol Excellent solvent for many salts when hot.Product may have high solubility even when cold, potentially reducing yield.Cases where the product is poorly soluble in other alcohols. Often used with an anti-solvent.
Acetonitrile Can provide sharp, well-defined crystals.Less effective at dissolving highly polar impurities.Removing less polar impurities.
IPA / Ethyl Acetate A powerful combination where IPA is the solvent and ethyl acetate acts as the anti-solvent.Requires careful, slow addition of the anti-solvent to avoid crashing out amorphous solid.Situations where single-solvent systems fail to give good recovery.
Q3: I'm purifying the free base using silica gel chromatography, but the peaks are tailing badly. What's causing this and how do I fix it?

A3: This is a classic problem when purifying basic compounds like piperazine derivatives on standard (and slightly acidic) silica gel.[1] The basic nitrogen atoms in your molecule are strongly interacting with the acidic silanol (Si-OH) groups on the silica surface. This strong, non-specific binding causes the product to elute slowly and asymmetrically, resulting in tailing.

The Solution: Add a basic modifier to your mobile phase (eluent). This modifier will compete with your compound for the acidic sites on the silica, leading to a much sharper, more symmetrical peak shape.

  • Triethylamine (TEA): The most common choice. Add 0.1-1% (v/v) of TEA to your eluent system (e.g., DCM/Methanol or Hexanes/Ethyl Acetate).[1] You will immediately see an improvement in the Rf and spot shape on your analytical TLC plates.

  • Ammonia in Methanol: For very basic compounds or severe tailing, a 1-2% addition of a 7N ammonia-in-methanol solution to the mobile phase can be highly effective.[1]

  • TLC Analysis: Spot your crude free base on a TLC plate.

  • Solvent Screening: Develop the TLC plate in your chosen eluent system (e.g., 95:5 DCM:MeOH). Note the Rf and any tailing.

  • Add Modifier: Prepare a new eluent with 1% TEA (e.g., 94:5:1 DCM:MeOH:TEA).

  • Compare: Run a new TLC in the modified eluent. The spot for your product should be less streaked and have a slightly higher Rf. Aim for a final Rf value of 0.2-0.4 for optimal separation on the column.[1]

  • Column Packing: Always pack and run your column using the final, optimized eluent containing the basic modifier.

G start Crude Free Base Ready for Chromatography tlc Run analytical TLC in chosen eluent (e.g., DCM/MeOH) start->tlc check_tailing Is there significant peak tailing? tlc->check_tailing add_tea Prepare new eluent with 0.5-1% Triethylamine (TEA) check_tailing->add_tea Yes pack_column Pack and run flash column with the optimized, TEA-containing eluent check_tailing->pack_column No re_tlc Run new TLC in TEA-modified eluent add_tea->re_tlc check_shape Is peak shape improved and Rf between 0.2-0.4? re_tlc->check_shape check_shape->pack_column Yes optimize_solvent Adjust solvent polarity (e.g., increase MeOH %) and re-run TLC check_shape->optimize_solvent No end Collect Pure Fractions pack_column->end optimize_solvent->re_tlc

Caption: Workflow for diagnosing and solving peak tailing during chromatography of basic amines.

Q4: How can I definitively confirm the purity and structural identity of my final this compound?

A4: Relying on a single analytical technique is insufficient. A combination of methods is required to provide a comprehensive and trustworthy assessment of your compound's purity and identity.[4]

  • Chromatography (Purity):

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. An appropriate method (e.g., C18 reverse-phase column with a mobile phase of acetonitrile/water with TFA or formic acid) will separate your main compound from any impurities. The purity is reported as the percentage of the main peak area relative to the total peak area.

    • Thin-Layer Chromatography (TLC): A quick, qualitative check. A pure compound should ideally show a single spot.

  • Spectroscopy (Structure & Identity):

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation. The proton NMR should show the correct number of protons, splitting patterns, and chemical shifts corresponding to the thiolan and piperazine rings. The carbon NMR will confirm the number of unique carbon environments.

    • Mass Spectrometry (MS): This confirms the molecular weight of the compound. For your product, you should look for the mass of the free base (C₈H₁₆N₂S, MW ≈ 172.29). In electrospray ionization (ESI), you will likely observe the [M+H]⁺ ion at m/z ≈ 173.3.

  • Physical Characterization:

    • Melting Point (MP): A sharp melting point range is a good indicator of purity for a crystalline solid. Literature values or comparison to a reference standard, if available, is ideal.

General Purification Workflow

The following diagram outlines the decision-making process for purifying this compound.

Caption: Decision workflow for purification of this compound.

References
  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025). Purification of Piperazine-Containing Compounds.
  • ResearchGate Discussion. (2013). How to extract/isolate piperazine from water without distillation?. [Link]

Sources

Technical Support Center: 1-(Thiolan-3-yl)piperazine Dihydrochloride Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Thiolan-3-yl)piperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of your experimental solutions. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the handling and storage of this compound. Our goal is to provide you with the expertise and practical insights needed for reliable and reproducible results.

I. Understanding the Molecule: Key Stability Considerations

This compound is a bifunctional molecule, and its stability in solution is influenced by both the piperazine ring and the thiolane (tetrahydrothiophene) moiety. As a dihydrochloride salt, it is significantly more stable in its solid form compared to its free base.[1] However, once dissolved, several factors can contribute to its degradation.

The primary areas of concern are:

  • Oxidation of the Thiolane Ring: The sulfur atom in the thiolane ring is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones.[2][3][4][5][6] This is a critical degradation pathway to monitor.

  • pH-Dependent Degradation: The stability of the piperazine ring and the overall molecule can be influenced by the pH of the solution.[7] Extreme pH values, especially when combined with elevated temperatures, can accelerate degradation.

  • Solvent Choice: The type of solvent used to prepare solutions can impact the rate and pathway of degradation.

  • Storage Conditions: Temperature and light exposure are critical variables in maintaining the long-term stability of the solution.

This guide will provide you with the necessary information to mitigate these risks.

II. Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability and storage of this compound solutions.

Q1: What is the recommended solvent for preparing a stock solution?

A1: For short-term use, sterile, purified water is a suitable solvent due to the high solubility of the dihydrochloride salt.[8] However, for long-term storage, we recommend using anhydrous dimethyl sulfoxide (DMSO) or ethanol. These aprotic and less protic solvents, respectively, minimize the risk of hydrolysis and can be stored at lower temperatures without freezing.

Q2: What is the recommended storage temperature for stock solutions?

A2: Stock solutions should be stored at -20°C or, for extended periods, at -80°C.[9][10] Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation. It is best practice to aliquot the stock solution into single-use volumes.

Q3: My solution has turned a slight yellow color. Is it still usable?

A3: A change in color, such as yellowing, can be an indicator of degradation, potentially due to oxidation. We strongly advise against using a discolored solution. To verify the integrity of your solution, you should perform an analytical check, such as HPLC, to assess its purity.

Q4: How long can I store my stock solution?

A4: While specific long-term stability data for this compound is not extensively published, based on the stability of similar piperazine derivatives, we recommend the following as a general guideline:

  • Aqueous solutions: Use within 24 hours, even when stored at 2-8°C.

  • DMSO or Ethanol solutions: Stable for up to 3 months when stored at -20°C and protected from light. For storage beyond this period, re-qualification of the solution's purity is recommended. Phenyl piperazines, a related class, have shown degradation even after 6 months under frozen conditions.[9]

Q5: Should I protect my solutions from light?

A5: Yes. While there is no specific data on the photosensitivity of this compound, it is good laboratory practice to protect all chemical solutions from light by using amber vials or by wrapping containers in aluminum foil. This precaution helps to prevent photolytic degradation.

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues you may encounter during your experiments.

Observed Issue Potential Cause(s) Recommended Action(s)
Precipitate forms in the solution upon storage. 1. Low Temperature Storage of Aqueous Solutions: The compound may be precipitating out of aqueous solutions at 2-8°C or during freezing. 2. Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation and an increase in concentration, causing precipitation.1. If using an aqueous solution, prepare it fresh before each experiment. For stock solutions, use DMSO or ethanol which have lower freezing points. 2. Ensure vials are tightly sealed with appropriate caps.
Inconsistent or non-reproducible biological assay results. 1. Degradation of the Compound: The active concentration of your compound may be lower than expected due to degradation. 2. Repeated Freeze-Thaw Cycles: This can lead to degradation and concentration changes in the thawed portion.1. Prepare fresh dilutions from a properly stored stock solution for each experiment. Consider running a stability check on your stock solution using HPLC. 2. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS). 1. Oxidative Degradation: The thiolane ring may have been oxidized, leading to the formation of sulfoxide or sulfone derivatives. 2. Hydrolytic Degradation: Although less likely for the piperazine ring, it can occur under harsh pH and temperature conditions.1. Prepare solutions using deoxygenated solvents and consider storing under an inert atmosphere (e.g., nitrogen or argon). 2. Ensure the pH of your solution is near neutral if possible and avoid prolonged exposure to high temperatures.

IV. Experimental Protocols

To ensure the quality of your research, it is crucial to have a validated method for assessing the stability of your this compound solutions.

Protocol 1: Preparation of a Stock Solution

Objective: To prepare a stable, high-concentration stock solution for subsequent dilutions.

Materials:

  • This compound (solid)

  • Anhydrous DMSO or 200-proof ethanol

  • Sterile, amber glass vials with screw caps

  • Analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate the solid this compound to room temperature before opening the container to prevent moisture condensation.

  • Weigh the desired amount of the solid compound in a sterile vial.

  • Add the appropriate volume of anhydrous DMSO or ethanol to achieve the target concentration (e.g., 10 mg/mL or 100 mM).

  • Cap the vial tightly and vortex until the solid is completely dissolved.

  • Aliquot the stock solution into single-use amber vials.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Assessment by HPLC-UV

Objective: To quantify the purity of this compound in solution over time.

Rationale: The piperazine moiety lacks a strong UV chromophore, making direct detection at low concentrations challenging. Derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) creates a stable, UV-active product that can be easily quantified.[11][12][13]

Materials:

  • HPLC system with a UV or photodiode array (PDA) detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • This compound solution to be tested

  • Reference standard of this compound

  • NBD-Cl solution in acetonitrile

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer (e.g., phosphate or acetate buffer, pH adjusted)

  • Heating block or water bath

Procedure:

Part A: Sample Derivatization

  • Prepare a standard solution of the reference compound at a known concentration.

  • In separate vials, mix a defined volume of your test solution and the standard solution with an excess of the NBD-Cl solution.

  • Heat the mixtures at approximately 60°C for 30 minutes to facilitate the derivatization reaction.

  • Cool the solutions to room temperature and dilute with the mobile phase before injection.

Part B: HPLC Analysis

  • Mobile Phase: A gradient of acetonitrile and water (with a suitable buffer) is typically used. An example gradient could be starting with 80% aqueous buffer and increasing to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 340 nm (for the NBD derivative)[12]

  • Injection Volume: 10 µL

  • Inject the derivatized standard and sample solutions.

Data Analysis:

  • Identify the peak corresponding to the derivatized 1-(Thiolan-3-yl)piperazine by comparing the retention time of the sample to the standard.

  • Calculate the purity of your sample by comparing the peak area of the analyte in your sample to the total peak area of all components in the chromatogram.

  • For quantitative stability studies, create a calibration curve using a series of derivatized standards at different concentrations.

V. Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the potential degradation pathway and the experimental workflow for stability testing.

Potential Degradation Pathway of 1-(Thiolan-3-yl)piperazine A 1-(Thiolan-3-yl)piperazine B Sulfoxide Derivative A->B Oxidation (e.g., H2O2, air) C Sulfone Derivative B->C Further Oxidation Workflow for HPLC-UV Stability Testing cluster_prep Sample Preparation cluster_analysis Analysis A Test Solution C Derivatization with NBD-Cl (60°C, 30 min) A->C B Reference Standard B->C D HPLC-UV Injection C->D Dilution in Mobile Phase E Chromatogram Generation D->E F Data Comparison & Purity Calculation E->F

Caption: Experimental workflow for stability assessment.

VI. Concluding Remarks

The chemical stability of this compound in solution is paramount for the integrity of your experimental outcomes. By understanding the potential degradation pathways, particularly the oxidation of the thiolane ring, and by implementing the recommended storage and handling procedures, you can significantly enhance the reliability and reproducibility of your research. We encourage you to perform stability assessments as outlined in this guide, especially for long-term studies or when troubleshooting unexpected results.

References

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Saeed, A., et al. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Retrieved from [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences.
  • Stability of Synthetic Piperazines in Human Whole Blood. (2018). PubMed. Retrieved from [Link]

  • Characterization of thioether compounds formed from alkaline degradation products of enflurane. (n.d.). PubMed. Retrieved from [Link]

  • Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. (n.d.). OpenBU. Retrieved from [Link]

  • On-Demand Degradation of Thioester/Thioketal Functions in Vinyl Pivalate-Derived Copolymers with Thionolactones. (2023). ACS Publications. Retrieved from [Link]

  • Efficient oxidation of thiophene derivatives with homogeneous and heterogeneous MTO/H2O2 systems. (n.d.). ScienceDirect.
  • Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. (2022). ACS Publications. Retrieved from [Link]

  • Controlled Degradation of Cast and 3-D Printed Photocurable Thioester Networks via Thiol–Thioester Exchange. (2022). ACS Publications. Retrieved from [Link]

  • The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. (2022). PMC. Retrieved from [Link]

  • Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). (1996). PubMed. Retrieved from [Link]

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016). PubMed. Retrieved from [Link]

  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. (n.d.). PMC. Retrieved from [Link]

  • Thiophene. (n.d.). Wikipedia. Retrieved from [Link]

  • Chemistry of Thiophene 1,1-Dioxides. (2014). The Dong Group. Retrieved from [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). ResearchGate. Retrieved from [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). ACG Publications. Retrieved from [Link]

  • Stability of thiols in an aqueous process flavoring. (2001). PubMed. Retrieved from [Link]

  • [Stability of N,N'-di(a-(1-naphthyl)propionyloxy-2-ethyl)piperazine. I. Velocity of Hydrolysis in Aqueous Solution]. (1967). PubMed. Retrieved from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). UNODC. Retrieved from [Link]

Sources

Troubleshooting unexpected results in 1-(Thiolan-3-yl)piperazine experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers working with 1-(Thiolan-3-yl)piperazine. This guide is designed to provide field-proven insights and actionable solutions to common and unexpected challenges encountered during the synthesis, purification, and handling of this compound. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions in your experimental work.

Section 1: Synthesis & Reaction Troubleshooting

This section addresses frequent issues arising during the synthesis of 1-(Thiolan-3-yl)piperazine, focusing on low yields, incomplete conversions, and the formation of unexpected side-products.

FAQ 1: My reaction yield is disappointingly low, and I'm recovering significant amounts of piperazine starting material. What are the likely causes and solutions?

Low conversion in the synthesis of tertiary amines is a common issue, often stemming from suboptimal reaction conditions or reagent quality.[1] The primary synthetic routes to 1-(Thiolan-3-yl)piperazine typically involve either the N-alkylation of piperazine with a 3-substituted thiolan (e.g., 3-bromothiolan or 3-thiolanyl tosylate) or the reductive amination of 3-thiolanone with piperazine.

Causality & Diagnosis:

  • Insufficient Stoichiometry of Piperazine: In N-alkylation reactions, a second equivalent of the amine starting material can act as a base to quench the acid generated. However, a more significant issue is the potential for dialkylation of piperazine. Using a large excess of piperazine (3-5 equivalents) favors the desired mono-alkylation product statistically and ensures enough free base is present to drive the reaction forward.[1][2]

  • Poor Leaving Group: If using a halo-thiolan, the reactivity follows the order I > Br > Cl. A poor leaving group (like Cl) will require more forcing conditions (higher temperature, longer reaction times), which can lead to degradation. Consider converting the halide to a better leaving group, such as a tosylate or mesylate.

  • Ineffective Base (N-Alkylation): If using a non-nucleophilic base (like K₂CO₃ or Et₃N) to avoid consuming the piperazine, ensure it is sufficiently strong and soluble in the reaction medium. The base must be able to deprotonate the piperazinium salt formed during the reaction to regenerate the nucleophilic free amine.

  • Ineffective Reducing Agent (Reductive Amination): A common side reaction in reductive amination is the reduction of the starting ketone (3-thiolanone) to the corresponding alcohol (thiolan-3-ol).[1] This occurs if the reducing agent is too harsh or if the iminium ion formation is slow. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over sodium borohydride (NaBH₄) as it is milder and selectively reduces the iminium ion over the ketone.[1]

Troubleshooting Workflow:

G cluster_causes Primary Cause Identification cluster_solutions Recommended Actions start Low Yield of 1-(Thiolan-3-yl)piperazine check_sm Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) start->check_sm sm_present High % of Piperazine Starting Material check_sm->sm_present N-Alkylation Route? ketone_reduced 3-Thiolanol Detected (Reductive Amination) check_sm->ketone_reduced Reductive Amination Route? no_reaction Only Starting Materials Present check_sm->no_reaction sol_stoich Increase Piperazine Excess (3-5 eq.) Add stronger, non-nucleophilic base sm_present->sol_stoich sol_reductive Switch to NaBH(OAc)₃ Add catalytic acid (e.g., AcOH) to promote iminium formation ketone_reduced->sol_reductive sol_conditions Verify Reagent Quality Increase Temperature/Time Improve Leaving Group (e.g., -OTs) no_reaction->sol_conditions

Caption: Troubleshooting workflow for low reaction yield.

FAQ 2: My LC-MS analysis shows a major peak with a mass of [M+16] and another smaller peak at [M+32]. What are these species?

These signals are classic indicators of sulfide oxidation. The thioether functionality in the thiolan ring is susceptible to oxidation, forming the corresponding sulfoxide ([M+16]) and sulfone ([M+32]).

Causality & Diagnosis:

  • Air Oxidation: Prolonged exposure of the reaction mixture or the purified product to air, especially at elevated temperatures or in the presence of trace metal catalysts, can lead to slow oxidation.

  • Oxidizing Reagents: Ensure that none of the reagents used contain oxidizing impurities. For instance, older bottles of certain solvents like THF can form peroxides.

  • Reaction Conditions: Certain reaction conditions, particularly those involving metal catalysts, may promote oxidation.

Prevention & Mitigation:

  • Inert Atmosphere: For lengthy reactions or when heating, run the experiment under an inert atmosphere of nitrogen or argon.

  • Degassed Solvents: Use solvents that have been adequately degassed to remove dissolved oxygen.

  • Storage: Store the final product under an inert atmosphere, protected from light, and at a low temperature (2-8°C is recommended).[3]

  • Purification: The sulfoxide and sulfone are significantly more polar than the parent compound. They can typically be separated by silica gel column chromatography.

ImpurityMolecular Weight ChangeExpected Mass (M = C₈H₁₆N₂S)Polarity vs. Parent
1-(Thiolan-3-yl)piperazine 1-oxide +15.99 (M+16)188.12Higher
1-(Thiolan-3-yl)piperazine 1,1-dioxide +32.00 (M+32)204.12Much Higher

Section 2: Purification & Isolation Challenges

The physicochemical properties of 1-(Thiolan-3-yl)piperazine—namely its basicity and polarity—present unique purification challenges.[4]

FAQ 3: My product is a viscous oil that won't crystallize, and it streaks badly during silica gel chromatography. How can I effectively purify it?

This is a very common problem for basic amines like piperazine derivatives.[5] The streaking (or tailing) on silica gel is caused by strong ionic interactions between the basic nitrogen atoms of your product and the acidic silanol (Si-OH) groups on the surface of the silica.[5] Oily products are also notoriously difficult to purify by crystallization.

Solution 1: Modified Flash Column Chromatography

To mitigate tailing, you must add a basic modifier to your eluent. This modifier competes with your product for the acidic sites on the silica gel, allowing your compound to elute more cleanly.

  • Recommended Modifier: Add 0.5-2% triethylamine (TEA) to your mobile phase (e.g., Dichloromethane/Methanol/TEA 95:4.5:0.5).[5] An alternative for highly basic compounds is to use a mobile phase containing ammonia, such as 1-2% of a 7N ammonia in methanol solution.[5]

  • Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase, such as alumina (basic or neutral) or treated silica gel (e.g., amine-functionalized silica).

Solution 2: Purification via Salt Formation

This is often the most effective method for purifying basic, oily amines and obtaining a stable, crystalline solid.[5][6]

  • Principle: By reacting your basic free-base with an acid, you form a salt. Salts are ionic, often highly crystalline, and typically have much lower solubility in organic solvents than the free-base, allowing for purification by recrystallization.

  • Common Acids:

    • Hydrochloric Acid (HCl): Typically added as a solution in an organic solvent like diethyl ether, isopropanol, or methanol. The resulting dihydrochloride salt is common for this product.[3]

    • Fumaric Acid or Acetic Acid: These can also be used to form crystalline salts.[5][6]

Detailed Protocol: Purification via Dihydrochloride Salt Formation

  • Dissolution: Dissolve your crude oily 1-(Thiolan-3-yl)piperazine in a minimal amount of a suitable solvent. Anhydrous methanol, ethanol, or isopropanol are good starting points.

  • Acid Addition: While stirring, slowly add a solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise. Monitor for precipitation. Add the acid until the solution is acidic to litmus paper.

  • Crystallization: The hydrochloride salt may precipitate immediately. If not, try scratching the inside of the flask with a glass rod or cooling the mixture in an ice bath to induce crystallization. Allow the mixture to stir for 1-2 hours to maximize precipitation.

  • Isolation: Collect the crystalline salt by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent (the one used for crystallization) and then with a non-polar solvent like diethyl ether or pentane to remove residual impurities.

  • Drying: Dry the salt thoroughly under high vacuum.

  • (Optional) Liberation of Free Base: To recover the purified oily amine, dissolve the salt in water, basify the solution to pH >12 with a strong base (e.g., 6N NaOH), and extract the free base into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

G cluster_chrom Chromatography Path cluster_salt Salt Formation Path start Crude Oily Product decision_point Is High Purity Crystalline Solid Required? start->decision_point chrom_prep Prepare Eluent with 0.5-2% Triethylamine decision_point->chrom_prep No dissolve Dissolve in Solvent (e.g., IPA, MeOH) decision_point->dissolve Yes run_column Perform Flash Column Chromatography chrom_prep->run_column collect Collect Pure Fractions & Concentrate run_column->collect end_oil Purified Oily Product collect->end_oil add_acid Add HCl Solution (e.g., in Ether/Dioxane) dissolve->add_acid crystallize Induce Crystallization (Cooling/Scratching) add_acid->crystallize filter_dry Filter, Wash & Dry Solid crystallize->filter_dry end_salt Purified Crystalline Dihydrochloride Salt filter_dry->end_salt

Caption: Decision workflow for purifying oily 1-(Thiolan-3-yl)piperazine.

Section 3: Product Handling & Stability

Proper handling and storage are critical to maintaining the purity and integrity of 1-(Thiolan-3-yl)piperazine.

FAQ 4: My product is a stable solid, but my elemental analysis results for Carbon and Nitrogen are consistently low. What could be the issue?

This is a strong indication of hygroscopicity or hydrate formation. Piperazine and its derivatives are well-known to readily absorb moisture from the atmosphere.[4] The presence of water adds mass to the sample without adding C or N, thus artificially lowering their calculated percentages. Piperazine itself is commonly available as a hexahydrate.[7]

Causality & Diagnosis:

  • Hygroscopicity: The two basic nitrogen atoms can form hydrogen bonds with water molecules from the air.

  • Stable Hydrates: The compound may form a stable, crystalline hydrate with a specific stoichiometry of water molecules.

Solutions:

  • Rigorous Drying: Before submitting a sample for analysis, dry it extensively under high vacuum (e.g., <1 mmHg) at a slightly elevated temperature (e.g., 40-50°C) for several hours to remove adsorbed water. Ensure the compound is thermally stable at the drying temperature.[4]

  • Karl Fischer Titration: To quantify the water content accurately, perform a Karl Fischer titration. This will allow you to correct your elemental analysis calculations for the mass of the water present.

  • NMR Analysis: Check the ¹H NMR spectrum for a broad peak corresponding to water, typically around 1.5-3.0 ppm in CDCl₃ or 3.3 ppm in DMSO-d₆. Integrating this peak against a known proton signal can give an estimate of water content.

  • Handling: Always handle the compound in a glove box or a dry environment to minimize moisture uptake. Store in a tightly sealed container with a desiccant.

References

  • Technical Support Center: Purification of Oily Piperazine Derivatives - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsPSeMq230CtaDygepV1xEPixI4M1KdFhpxAmAsVpCbkh5ul16hgr8hFANNkpqcL51jGWLmn8Z-6WniFfjOZbptgWUFITdKyHR_QPMPq3-Zxgr283KwJnYsstWmpBjSUAKJc9CWBoWQgvFihaUBELWFxuIIFjHAJrSoQ8ZyKFCwYqTEHSoiEuWFVxPWZ-O0XUO1HQYv-caO0CqWPnjEuFFnw==]
  • Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyVkR48u3TvB0uXmrDJVb3Hu8yuEt--xWWVJ6i-LSTAitc7ZwFo8mF7Ry1fvBG8AE-iAAxFbzDTLnUyLfIm-vJfW6qHghtaTjwc13vvvgLI8WBM6_GGR8NlNgDPnZJX8k37BtKivmA3bFE253NTYIWYptM2DO2CsK1x83SHK6H_O2ZaODz-mIzoTrmS7QbalHdeX67WAfAL2ZDFMIiVcAAUf2o0FQ=]
  • Troubleshooting low conversion rates in tertiary amine synthesis from diethylamine - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmlpY1LwlkdeSJANOBAiW_R5Z4nS6hBVYbc_KSVIXXXAwtkHQYtXkJR1Ht-hOdlsaVTXhAl7yhn7DXroRZo1C6Pe78QAQFh6v_mQqStt1C5btzUqBZt1DXIkR6qKKHK3YuergIp67Zxh7nz0Kmrllsq4LR0V8NVRSjVtcVUOOc7C6k6FsJ5r7K0ZpmcuOOx3ltexsXQhBkqWcfigYu8Xd4RkMKKiYzDJwWcJR4_A8N]
  • US Patent 2919275A - Purification of piperazine - Google Patents. [URL: https://patents.google.
  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating - OSTI.GOV. [URL: https://www.osti.gov/servlets/purl/1861787]
  • US Patent 3481933A - Recovery and purification of piperazine - Google Patents. [URL: https://patents.google.
  • 1-(Thiolan-3-yl)piperazine dihydrochloride - ChemScene. [URL: https://www.chemscene.com/products/1-(Thiolan-3-yl)piperazine-dihydrochloride.html]
  • piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards. [URL: https://www.daicel.com/pharmaceutical-standards/piperazine-impurities]
  • 1-[(3R)-thiolan-3-yl]piperazine - PubChem. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1_-_(3R)-thiolan-3-yl_piperazine]
  • Piperazine-impurities - Pharmaffiliates. [URL: https://www.
  • What is the procedure for the synthesis of tertiary amines in the lab? - Quora. [URL: https://www.quora.com/What-is-the-procedure-for-the-synthesis-of-tertiary-amines-in-the-lab-amines-chemistry]
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10572230/]
  • synthesis of tertiary amines - YouTube. [URL: https://www.youtube.
  • Amine synthesis problem : r/chemhelp - Reddit. [URL: https://www.reddit.com/r/chemhelp/comments/jlsd1c/amine_synthesis_problem/]
  • preparation of amines - Chemguide. [URL: https://www.chemguide.co.
  • Piperidine Impurities - BOC Sciences. [URL: https://www.bocsci.com/piperidine-impurities-list-233.html]
  • Piperazine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Piperazine]
  • A Review on Analytical Methods for Piperazine Determination - NTU Journal of Pure Sciences. [URL: https://ntujps.org/index.php/jps/article/view/354/225]
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture - The University of Texas at Austin. [URL: https://repositories.lib.utexas.edu/handle/2152/20341]
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.
  • The synthesis, analysis and characterisation of piperazine based drugs - University of Hertfordshire. [URL: https://uhra.herts.ac.uk/handle/2299/16570]
  • 1-(Oxetan-3-yl)piperazine - PubChem. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/57416287]
  • Piperazine (CAS 110-85-0) - Chemical & Physical Properties by Cheméo. [URL: https://www.chemeo.com/cid/41-145-8/Piperazine.html]
  • synthesis of piperazines - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/piperazines.shtm]
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - United Nations Office on Drugs and Crime. [URL: https://www.unodc.org/documents/scientific/piperazines.pdf]
  • Thermal degradation of piperazine and its structural analogs - ResearchGate. [URL: https://www.researchgate.net/publication/257657159_Thermal_degradation_of_piperazine_and_its_structural_analogs]
  • Stability of Synthetic Piperazines in Human Whole Blood - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29498679/]
  • Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo00331a029]
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions - ResearchGate. [URL: https://www.researchgate.
  • WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents. [URL: https://patents.google.
  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates - ResearchGate. [URL: https://www.researchgate.
  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations - NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6539121/]
  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - MDPI. [URL: https://www.mdpi.com/1420-3049/28/24/8038]
  • Chemistry of Substituted Thiazinanes and Their Derivatives - MDPI. [URL: https://www.mdpi.com/1420-3049/25/23/5610]
  • (PDF) Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations - ResearchGate. [URL: https://www.researchgate.

Sources

Technical Support Center: 1-(Thiolan-3-yl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(Thiolan-3-yl)piperazine dihydrochloride (CAS No. 1376228-74-8). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling, storage, and troubleshooting of this compound. Our goal is to ensure the integrity and stability of the molecule throughout your experiments, preventing degradation and ensuring reproducible results.

Introduction: Understanding the Molecule

This compound is a bifunctional molecule featuring a saturated thiolane ring (a cyclic thioether) and a piperazine ring. It is supplied as a dihydrochloride salt to enhance stability and aqueous solubility.[1][2][3] However, the inherent chemical nature of the thioether and the hygroscopic properties of the salt present specific challenges that require careful management.

The primary degradation pathway of concern is the oxidation of the sulfur atom in the thiolane ring.[4][5] Additionally, the dihydrochloride salt form makes the compound hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6] This absorbed moisture can accelerate degradation and impact weighing accuracy.[7]

Frequently Asked Questions (FAQs)

Q1: My freshly prepared solution of this compound shows new, more polar peaks on my reverse-phase HPLC. What are they?

A1: The appearance of new, more polar peaks is a classic indicator of oxidation. The sulfur atom in the thiolane ring is susceptible to oxidation, which occurs in two stages: first to a sulfoxide, and then to a sulfone.[4][8] Both the sulfoxide and sulfone are significantly more polar than the parent thioether, causing them to elute earlier on a standard C18 reverse-phase column. This oxidation can be initiated by atmospheric oxygen, residual peroxides in solvents (like THF or ether), or other oxidizing agents present in your system.[5][9]

Q2: I've noticed the mass of my solid compound has increased slightly after being left on the bench. Why did this happen?

A2: This is a direct consequence of the compound's hygroscopic nature.[6][10] As a dihydrochloride salt, it actively absorbs moisture from the air.[11] This not only changes the mass, leading to inaccurate concentrations when preparing solutions, but the presence of water can also potentially accelerate chemical degradation.[7] It is critical to handle the solid compound in a controlled, low-humidity environment.[12]

Q3: Can I store prepared stock solutions in the refrigerator for several weeks?

A3: Long-term storage of solutions is generally discouraged due to the risk of degradation. While refrigeration at 2-8°C slows down chemical reactions, oxidation can still occur in solutions exposed to air.[13][14] If you must store solutions, it is best to flash-freeze single-use aliquots in an inert atmosphere (e.g., argon or nitrogen) and store them at -20°C or -80°C. This minimizes exposure to oxygen and prevents degradation from repeated freeze-thaw cycles.[13]

Q4: My experimental results are inconsistent. Could this be related to compound stability?

A4: Yes, inconsistent results are a common symptom of compound degradation.[13] If the parent compound is degrading into its sulfoxide or sulfone forms, the concentration of the active molecule is decreasing over time. This leads to a loss of potency and variability in your experimental outcomes. Establishing a strict handling and preparation protocol is crucial for reproducibility.[13]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to the degradation of this compound.

Symptom Observed Potential Root Cause Recommended Action & Scientific Rationale
Appearance of early-eluting peaks in HPLC/LC-MS Oxidation of Thioether: The sulfur atom has been oxidized to the more polar sulfoxide and/or sulfone.[4][8]Confirm Identity: Use LC-MS to confirm the masses of the new peaks. The sulfoxide will have a mass of +16 Da compared to the parent, and the sulfone will be +32 Da. Mitigation: Follow the Protocol for Preparing Degradation-Free Stock Solutions (see below). Use fresh, de-gassed solvents and handle the compound under an inert atmosphere to prevent exposure to oxygen.
Solid material becomes clumpy or "wet" Moisture Absorption (Hygroscopicity): The dihydrochloride salt is absorbing atmospheric water.[6][7]Improve Handling: Handle the solid exclusively in a glove box or a desiccator with fresh desiccant.[15] Proper Storage: Ensure the primary container is tightly sealed with paraffin film and stored in a secondary container with desiccant pouches.[15]
Loss of biological activity or potency over time Compound Degradation: The concentration of the active parent compound is decreasing due to oxidation or other pathways.Implement Stability Testing: Analyze aliquots of your stock solution by HPLC at defined time points (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions to determine the compound's stability window. Best Practice: Always use freshly prepared solutions for critical experiments.[13]
Color change in solid or solution (e.g., yellowing) Oxidative Degradation: The formation of degradation products can sometimes lead to colored impurities.[13] The piperazine moiety can also be susceptible to oxidation.Inert Atmosphere: Store the solid compound under an inert gas like argon or nitrogen.[13] Light Protection: Store the compound in amber vials to protect it from light, which can catalyze oxidative processes.[13][16]

Key Degradation Pathway & Analytical Workflow

The most probable degradation pathway for this molecule is the sequential oxidation of the thiolane sulfur. Understanding this allows for targeted analytical monitoring.

Primary Degradation Pathway

G cluster_main 1-(Thiolan-3-yl)piperazine cluster_sulfoxide Sulfoxide Degradant (+16 Da) cluster_sulfone Sulfone Degradant (+32 Da) parent sulfoxide parent->sulfoxide Mild Oxidation (e.g., Air, H₂O₂) sulfone sulfoxide->sulfone Strong Oxidation (e.g., Peroxyacids)

Caption: Primary oxidative degradation pathway of the thiolane ring.

Recommended Analytical Workflow

Sources

Technical Support Center: Enhancing the Purity of Synthesized 1-(Thiolan-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 1-(Thiolan-3-yl)piperazine. This resource is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in achieving high purity for this valuable building block. As a basic, secondary amine, 1-(Thiolan-3-yl)piperazine presents unique purification challenges, from its often oily physical state to its strong interactions with standard chromatography media. This guide provides in-depth, field-proven troubleshooting advice, detailed protocols, and a comprehensive FAQ section to help you navigate these issues effectively.

Section 1: Troubleshooting Common Purification Issues

This section addresses the most frequent challenges encountered during the purification of 1-(Thiolan-3-yl)piperazine in a direct question-and-answer format.

Q1: My crude product is a persistent oil and traditional crystallization fails. What are my primary purification options?

A1: This is the most common challenge. The free base of 1-(Thiolan-3-yl)piperazine is often an oil, making standard crystallization difficult. You have three robust alternative strategies:

  • Salt Formation & Recrystallization: This is the most effective and scalable method for purifying basic amines.[1] By converting the oily free base into a salt (e.g., a hydrochloride or fumarate), you create a new compound with a distinct crystalline structure that is often highly amenable to recrystallization. The purified salt can then be neutralized to regenerate the high-purity oily amine if required.[1] Many commercial suppliers provide this compound as its dihydrochloride salt, underscoring the utility of this approach.[2]

  • Flash Column Chromatography: This is a standard technique for purifying oils.[1] However, due to the basic nature of the piperazine nitrogens, significant challenges such as peak tailing or irreversible adsorption can occur on standard silica gel.[3][4] Specific optimizations, detailed in Q2, are critical for success.

  • Vacuum Distillation: If the compound is thermally stable and the impurities are non-volatile, vacuum distillation can be a highly effective method.[1] This is best suited for removing inorganic salts or high-boiling point byproducts. However, it is not effective for separating compounds with similar boiling points.

Q2: I'm attempting silica gel column chromatography, but my compound is either streaking badly (tailing) or not eluting at all. How can I resolve this?

A2: This issue stems from the strong acid-base interaction between the basic nitrogen atoms of your piperazine derivative and the acidic silanol (Si-OH) groups on the surface of the silica gel.[3][4] This interaction leads to poor peak shape and potential product loss on the column.[5] Here are proven solutions:

  • Mobile Phase Modification (Eluent Basification): The most common and effective solution is to add a small amount of a basic modifier to your eluent. This modifier competes with your product for the acidic sites on the silica, masking the unwanted interaction.[4]

    • Triethylamine (TEA): Add 0.1-2% (v/v) of TEA to your mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol).[1][5] This is the go-to method for most basic amines.

    • Ammonia: For very strong interactions, a 1-2% addition of a 7N ammonia solution in methanol to your eluent system can be used.[1]

  • Use an Alternative Stationary Phase: If mobile phase modification is insufficient, changing the stationary phase is the next logical step.

    • Amine-Functionalized Silica: This stationary phase has amine groups covalently bonded to the silica surface, creating a more basic environment that minimizes interactions with basic analytes and often provides superior separation without needing a modified eluent.[3][5]

    • Basic Alumina: Alumina is generally more basic than silica and can be an excellent alternative for purifying basic compounds.[5]

    • Reversed-Phase (C18) Chromatography: For more polar piperazine derivatives, reversed-phase chromatography can be highly effective.[6] Using an alkaline mobile phase (e.g., with 0.1% TEA) can enhance retention and improve separation by keeping the amine in its more lipophilic free-base form.[4]

Q3: My overall yield is significantly lower than expected after purification. Where could I be losing my product?

A3: Product loss can occur at multiple stages. A systematic review of your process is key.

  • Incomplete Reaction or Side Reactions: The primary cause of low yield is often an incomplete reaction or the formation of difficult-to-separate byproducts.[7] A common side reaction in piperazine synthesis is the formation of a di-substituted product, where two molecules of the thiolane electrophile react with both nitrogens of piperazine.[8]

    • Troubleshooting: Monitor your reaction by TLC or LC-MS to ensure full consumption of the limiting reagent.[7] To minimize di-substitution, consider using a large excess of piperazine or a slower addition of the electrophile.[7]

  • Loss During Work-up: Basic amines can be surprisingly water-soluble, especially when protonated.

    • Troubleshooting: During aqueous extraction, ensure the aqueous layer is sufficiently basic (pH > 10) to keep your product in its free-base form, maximizing its solubility in the organic layer.[9] Perform multiple extractions with your organic solvent (e.g., 3 x 50 mL is better than 1 x 150 mL).

  • Irreversible Adsorption on Silica: As discussed in Q2, strong binding to acidic silica gel can lead to significant product loss. If you observe material remaining at the baseline of your TLC plate even in highly polar eluents, this is a likely cause.[5]

    • Troubleshooting: Implement the eluent basification or alternative stationary phase strategies outlined in A2.

Q4: My NMR and/or LC-MS data shows persistent impurities even after chromatography. How can I identify and remove them?

A4: Identifying the impurity is the first step to removing it.

  • Impurity Identification:

    • Starting Materials: Compare the signals in your product's NMR with those of your starting materials (e.g., piperazine and the 3-substituted thiolane precursor).

    • Di-substituted Byproduct: This common impurity will have a different mass in MS analysis and will lack the N-H proton signal in the NMR that is present in your desired mono-substituted product.[8]

    • Solvent Residues: Residual purification solvents (e.g., ethyl acetate, hexane, dichloromethane) are common and easily identified by their characteristic NMR shifts.

  • Removal Strategies:

    • Orthogonal Purification: If one method fails, try another based on a different chemical principle. If normal-phase chromatography leaves an impurity, try recrystallization from a salt, or reversed-phase chromatography.

    • Solvent Trituration/Washing: This simple technique can be very effective.[1] Try suspending your impure oil in a solvent where the desired product has minimal solubility but the impurity is soluble (e.g., cold hexane or diethyl ether). Stir for 30-60 minutes, then carefully decant the solvent.

    • Acid/Base Wash: Dissolve the impure product in an organic solvent (like ethyl acetate) and wash with dilute acid (e.g., 1M HCl). Your basic product will move to the aqueous layer as its salt, while non-basic impurities remain in the organic layer. Separate the layers, basify the aqueous layer with NaOH, and re-extract your purified product back into an organic solvent.[10]

Section 2: Detailed Experimental Protocols
Protocol 1: Purification via Salt Formation and Recrystallization

This protocol is highly recommended for achieving excellent purity, especially at scale.

  • Dissolution: Dissolve the crude, oily 1-(Thiolan-3-yl)piperazine (1.0 eq) in a minimal amount of a suitable solvent such as isopropanol, ethanol, or ethyl acetate.

  • Acid Addition: While stirring, slowly add a solution of hydrochloric acid (2.0-2.2 eq, e.g., 2M HCl in isopropanol) or fumaric acid (1.0-1.1 eq in ethanol). The dihydrochloride salt is a common choice for this compound.[2]

  • Crystallization: The salt may precipitate immediately. If not, cool the mixture in an ice bath and gently scratch the inside of the flask with a glass rod to induce crystallization. Allow the mixture to stir while cooling for 1-2 hours to maximize crystal formation.

  • Isolation: Collect the crystalline salt by vacuum filtration. Wash the filter cake with a small amount of cold solvent (the same one used for crystallization) to remove residual soluble impurities.

  • Drying: Dry the purified salt under vacuum.

  • (Optional) Liberation of Free Base: To recover the purified oily amine, dissolve the salt in water and adjust the pH to >10 with a base like 1M NaOH. Extract the aqueous solution multiple times with an organic solvent (e.g., dichloromethane). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

Protocol 2: Optimized Flash Column Chromatography on Silica Gel

This protocol details the standard method for purifying basic amines on silica.

  • Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides a good retention factor (Rf) of ~0.3 for the product. Common systems include ethyl acetate/hexane or dichloromethane/methanol. Crucially, add 1% (v/v) triethylamine (TEA) to the TLC developing solvent. Observe if this improves the spot shape and Rf.

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent (containing 1% TEA). Pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column with the TEA-modified eluent, collecting fractions.

  • Analysis & Pooling: Monitor the collected fractions by TLC. Combine the fractions that contain the pure product.

  • Concentration: Remove the solvent and TEA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like methanol can help remove the last traces of TEA.

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice.
Mobile Phase Hexane/EtOAc or DCM/MeOHAdjust polarity for optimal Rf.
Basic Modifier 0.1 - 2% Triethylamine (TEA)Masks acidic silanol groups, preventing tailing.[1][5]
Target Rf 0.2 - 0.4Provides the best balance of separation and run time.
Section 3: Frequently Asked Questions (FAQs)
  • What is a likely synthetic route and what are the expected side-products? A common route is the nucleophilic substitution of 3-chlorothiolane or a related electrophile with piperazine.[11] The primary side-product to anticipate is the 1,4-bis(thiolan-3-yl)piperazine, formed from the reaction at both nitrogen atoms of the piperazine ring.[8] Unreacted starting materials are also common impurities.

  • How do I best assess the purity of my final product? A combination of methods provides the most complete picture.

    • NMR (¹H and ¹³C): Provides structural confirmation and detects proton- and carbon-containing impurities.

    • LC-MS: Ideal for confirming the mass of the desired product and detecting non-volatile impurities. It is highly sensitive for detecting trace-level contaminants.

    • HPLC-UV: If the compound has a chromophore, HPLC with a UV detector can be used for quantitative purity assessment (e.g., % area).[12] For compounds without a strong chromophore, derivatization or an alternative detector may be needed.[12][13]

  • What are the best practices for storing purified 1-(Thiolan-3-yl)piperazine? As an amine, the compound is susceptible to oxidation and can absorb atmospheric carbon dioxide.

    • Storage Conditions: Store the purified compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[14] For long-term storage, refrigeration (2-8°C) is recommended.[2]

    • Free Base vs. Salt: The dihydrochloride salt is generally more stable, less volatile, and easier to handle as a solid compared to the oily free base.[2] Storing the material as a salt is often preferable.

Section 4: Visualizing the Workflow & Chemistry
Diagram 1: Synthesis & Impurity Formation Pathway

This diagram illustrates a typical synthesis of 1-(Thiolan-3-yl)piperazine and the formation of the main di-substituted byproduct.

G cluster_reactants piperazine Piperazine product 1-(Thiolan-3-yl)piperazine (Desired Product) piperazine->product + 1 eq. 3-Chlorothiolane byproduct 1,4-bis(Thiolan-3-yl)piperazine (Di-substituted Byproduct) piperazine->byproduct + 2 eq. 3-Chlorothiolane thiolane_cl 3-Chlorothiolane product->byproduct + 1 eq. 3-Chlorothiolane

Caption: Synthetic pathway and common byproduct formation.

Diagram 2: Purification Strategy Decision Tree

This workflow helps guide the user to the most appropriate purification technique based on the properties of the crude product.

Caption: Decision tree for selecting a purification strategy.

Section 5: References
  • BenchChem Technical Support. (2025). Purification of Oily Piperazine Derivatives.

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines.

  • Biotage. (2023). Is there an easy way to purify organic amines?

  • ChemScene. (n.d.). 1-(Thiolan-3-yl)piperazine dihydrochloride.

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?

  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?

  • Fisher Scientific. (2014). Safety Data Sheet: 1-(2-N-BOC-Aminoethyl)piperazine.

  • Majer, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2194. [Link]

  • BenchChem Technical Support. (2025). Troubleshooting purification of tertiary amine compounds by column chromatography.

  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?[Link]

  • Organic Chemistry Portal. (2024). Synthesis of piperazines. [Link]

  • Raveendra Reddy, P., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

  • BenchChem Technical Support. (2025). Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one.

  • Al-Tamimi, A. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]

  • Fomina, M. A., et al. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2022(3), M1411. [Link]

  • ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

Sources

Technical Support Center: Synthesis of Thiolan-Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of thiolan-piperazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of this important class of compounds. The piperazine moiety is a common scaffold in many pharmaceuticals, and its coupling with a thiophene (thiolan) ring can lead to compounds with significant biological activity.[1][2] However, the synthesis is not without its challenges. This guide provides practical, field-proven insights to help you navigate potential pitfalls and optimize your synthetic routes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering explanations of the underlying chemistry and actionable solutions.

Issue 1: Low Yield in Buchwald-Hartwig Amination for C-N Coupling

Q: I am attempting a palladium-catalyzed Buchwald-Hartwig amination to couple a bromothiophene with piperazine, but I am consistently obtaining low yields of my desired 1-(thiophen-2-yl)piperazine product. What are the likely causes and how can I improve the reaction efficiency?

A: Low yields in Buchwald-Hartwig aminations are a common issue and can stem from several factors related to the catalyst system, reaction conditions, and substrate reactivity.[3][4] The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by amine coordination, deprotonation, and reductive elimination.[5] Disruptions at any stage of this catalytic cycle can lead to poor yields.

Primary Causes & Solutions:

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and may oxidize, rendering it inactive. Additionally, at high concentrations, palladium can precipitate as "palladium black," which has low catalytic activity.[6]

    • Solution: Ensure your reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen). If using a Pd(II) precatalyst like Pd(OAc)₂, ensure it is effectively reduced to Pd(0) in situ. Sometimes, the amine or phosphine ligand can act as the reductant.[5] Consider using a lower catalyst loading, as counterintuitively, this can sometimes prevent the formation of inactive palladium aggregates.[6]

  • Inappropriate Ligand Choice: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.[3] Sterically hindered and electron-rich ligands are often required, especially for less reactive aryl chlorides or bromides.[3]

    • Solution: For the N-arylation of piperazine with thiophene halides, bulky biaryl phosphine ligands such as RuPhos, XPhos, or BrettPhos are often effective.[5][7] If you are using older generation ligands like BINAP or DPEphos, you may experience lower catalytic activity.[7]

  • Suboptimal Base: The base plays a crucial role in the deprotonation of the amine, which is necessary for the reductive elimination step.[8] The choice of base can significantly impact the reaction rate and yield.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used and highly effective.[7] Weaker bases like K₂CO₃ or K₃PO₄ can be used but may require higher temperatures and longer reaction times.[5] The solubility of the base can also be a factor; ensure adequate stirring to maintain a homogenous mixture.[8]

  • Side Reactions: An unproductive side reaction that can compete with reductive elimination is β-hydride elimination from the palladium-amide intermediate. This leads to the formation of a hydrodehalogenated arene (thiophene in this case) and an imine product.[3]

    • Solution: The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Using bulky ligands that favor the reductive elimination pathway can minimize this side reaction.

Experimental Protocol: Optimized Buchwald-Hartwig Amination of 2-Bromothiophene with Piperazine

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.01-0.05 mol%), the appropriate phosphine ligand (e.g., RuPhos, 1.1-1.5 eq. relative to Pd), and NaOtBu (1.2-1.5 eq.).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous toluene or dioxane as the solvent.

  • Add 2-bromothiophene (1.0 eq.) and piperazine (1.2-2.0 eq.).

  • Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Perform an aqueous workup and purify the product by column chromatography.

Issue 2: Formation of N,N'-bis-arylated Piperazine Byproduct

Q: My reaction is producing a significant amount of the 1,4-bis(thiophen-2-yl)piperazine byproduct, which is difficult to separate from my desired mono-substituted product. How can I improve the selectivity for mono-arylation?

A: The formation of di-substituted byproducts is a classic challenge in piperazine chemistry due to the presence of two reactive secondary amine nucleophiles.[9][10] The initially formed mono-substituted product can sometimes be even more reactive than the starting piperazine, leading to a second substitution.

Primary Causes & Solutions:

  • Stoichiometry: Using a 1:1 molar ratio of piperazine to the thiophene halide is likely to result in a mixture of mono- and di-substituted products.[9]

    • Solution: Employ a large excess of piperazine (3-10 equivalents) relative to the thiophene halide. This statistically favors the reaction of the electrophile with the more abundant, unreacted piperazine.[9][10] However, this approach can complicate purification due to the need to remove the excess piperazine.

  • In-situ Mono-protection:

    • Solution: A cost-effective, one-pot method is the in-situ mono-protonation of piperazine. By adding one equivalent of a weak acid (e.g., acetic acid), a mono-salt is formed. The protonated nitrogen is deactivated, directing the substitution to the free, non-protonated nitrogen.[9]

  • Use of a Protecting Group: This is a highly effective but multi-step approach to ensure mono-substitution.

    • Solution: Protect one of the piperazine nitrogens with a suitable protecting group, such as tert-butyloxycarbonyl (Boc).[11] The mono-protected piperazine can then be reacted with the thiophene derivative. The Boc group can be subsequently removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane).[9]

Workflow for Mono-Selective N-Arylation using a Boc-Protecting Group

G cluster_0 Step 1: Protection cluster_1 Step 2: N-Arylation cluster_2 Step 3: Deprotection A Piperazine C Mono-Boc-Piperazine A->C  DCM, rt B Boc-Anhydride (Boc)₂O B->C E N-Boc-N'-(thiolan)piperazine C->E  Pd-catalyst, Base, Solvent, Heat D Thiophene-halide D->E G Final Mono-arylated Product E->G F Acid (e.g., TFA, HCl) F->G

Caption: Workflow for selective mono-arylation of piperazine.

Issue 3: Side Reactions in Reductive Amination

Q: I am synthesizing a thiolan-piperazine derivative via reductive amination of a thiophene aldehyde with piperazine, but I am observing significant byproduct formation and the final product is a viscous oil instead of a crystalline solid. How can I troubleshoot this?

A: Reductive amination is a powerful method for forming C-N bonds. It typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine.[12] However, several side reactions can occur, leading to impurities and purification challenges.[13]

Primary Causes & Solutions:

  • Incomplete Imine Formation: The first step of the reaction, the formation of the imine, might be slow or incomplete.

    • Solution: Imine formation is often faster in protic solvents. While sodium triacetoxyborohydride (STAB) can degrade in methanol, it is generally stable enough in isopropanol (IPA) to complete the reaction.[13] Consider switching from aprotic solvents like DCM to IPA. You can also monitor the imine formation by TLC or NMR before adding the reducing agent.[13]

  • Side Reactions of the Reducing Agent: Sodium triacetoxyborohydride can acetylate the amine starting material, especially with prolonged reaction times.[13]

    • Solution: Ensure the reaction goes to completion in a timely manner. Optimizing the reaction conditions to speed up the imine formation and reduction can minimize this side reaction.

  • Reduction of the Aldehyde: The reducing agent can directly reduce the starting aldehyde to the corresponding alcohol, which can be a difficult impurity to remove.

    • Solution: Use a mild and selective reducing agent like sodium triacetoxyborohydride, which is generally less reactive towards aldehydes in the absence of an amine. Ensure the amine is present in the reaction mixture before adding the reducing agent.

  • Workup Issues: Incomplete quenching of the acidic byproducts from the reducing agent (e.g., acetic acid from STAB) can lead to the formation of salts and a non-crystalline product.[13]

    • Solution: During the workup, use a sufficient excess of a base like sodium bicarbonate or sodium carbonate to quench all acidic species. Ensure the pH of the aqueous layer is basic (pH > 8) before extraction.[13]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing thiolan-piperazine derivatives?

A1: The most prevalent methods include:

  • Palladium-catalyzed Buchwald-Hartwig Amination: This is a versatile method for coupling a thiophene halide or triflate with piperazine.[3][4] It offers broad substrate scope and functional group tolerance.[3]

  • Reductive Amination: This involves the reaction of a thiophene aldehyde or ketone with piperazine in the presence of a reducing agent like sodium triacetoxyborohydride.[12][14]

  • Nucleophilic Aromatic Substitution (SNAr): This method is applicable when the thiophene ring is activated by electron-withdrawing groups.[15]

  • Direct Alkylation: This involves the reaction of piperazine with a thiophene derivative containing a leaving group on an alkyl chain.[16]

Q2: How can I purify my thiolan-piperazine derivative from common byproducts?

A2: Purification strategies depend on the nature of the impurities:

  • Column Chromatography: This is the most common method for separating the desired product from starting materials and byproducts. Silica gel is typically used, with a solvent system of varying polarity (e.g., hexanes/ethyl acetate, DCM/methanol).[15]

  • Acid-Base Extraction: Since the product is a basic amine, it can be separated from non-basic impurities by extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine, which will then move to the aqueous layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.[13]

Q3: What analytical techniques are best for characterizing my product and identifying impurities?

A3: A combination of spectroscopic and chromatographic techniques is essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for confirming the structure of the desired product and identifying any byproducts.[17]

  • Mass Spectrometry (MS): MS provides the molecular weight of the product and can help identify impurities. Techniques like GC-MS are useful for analyzing volatile compounds.[17][18]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the product and can be used for purification on a larger scale.[19]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can confirm the presence of key functional groups in the molecule.[17]

Data Summary

Table 1: Common Reaction Conditions for Thiolan-Piperazine Synthesis

Synthesis MethodKey ReagentsTypical SolventsTemperature (°C)Common Side Products
Buchwald-Hartwig Amination Pd catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., RuPhos), Base (e.g., NaOtBu)Toluene, Dioxane80-110Di-arylated piperazine, Hydrodehalogenated thiophene
Reductive Amination Thiophene aldehyde/ketone, Piperazine, Reducing agent (e.g., NaBH(OAc)₃)DCM, IPA, THFRoom TemperatureAlcohol from aldehyde reduction, N-acetylated piperazine
Nucleophilic Aromatic Substitution (SNAr) Activated thiophene halide, Piperazine, Base (e.g., K₂CO₃)DMF, DMSO80-150Di-substituted piperazine

Visualized Workflow

Logical Flow for Troubleshooting Low Yield in a C-N Coupling Reaction

G start Low Yield Observed check_catalyst Is the Catalyst System Optimized? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes optimize_catalyst Screen Different Pd Sources and Ligands (e.g., XPhos, RuPhos) check_catalyst->optimize_catalyst No check_byproducts Are Side Products Dominant? check_conditions->check_byproducts Yes optimize_base Test Stronger Bases (e.g., NaOtBu vs K₂CO₃) check_conditions->optimize_base No analyze_byproducts Characterize Byproducts (NMR, MS) check_byproducts->analyze_byproducts Yes final_product Improved Yield check_byproducts->final_product No optimize_catalyst->check_conditions optimize_temp Increase Reaction Temperature optimize_base->optimize_temp optimize_temp->check_byproducts address_diarylation Increase Piperazine Equivalents or Use Protecting Group analyze_byproducts->address_diarylation address_hydrodehalogenation Use Bulky Ligands to Favor Reductive Elimination analyze_byproducts->address_hydrodehalogenation address_diarylation->final_product address_hydrodehalogenation->final_product

Caption: A decision tree for troubleshooting low yields.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Çalışkan, Ö. D., et al. (2021). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Molecules.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Doucet, H., et al. (2005).
  • Çetin, Ö. D., et al. (2021). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. MDPI.
  • Singleton, D. A., et al. (2011). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society.
  • Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
  • Manjula, S. N., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. International Journal of Pharmaceutical Sciences and Research.
  • Zare, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances.
  • Hartwig, J. F., et al. (2019). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • Kolis, S. P., et al. (2023).
  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • Reddit. (2023). Reductive amination of piperazine. Retrieved from [Link]

  • Dlamini, S. B. (2015). The synthesis, analysis and characterisation of piperazine based drugs. University of Pretoria.
  • Grynwald, C., et al. (1997). (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides.
  • Abdel-Magid, A. F., et al. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synlett.

Sources

Validation & Comparative

Validating the purity of 1-(Thiolan-3-yl)piperazine dihydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Chromatographic Purity Validation of 1-(Thiolan-3-yl)piperazine Dihydrochloride

A Senior Application Scientist's Perspective on Method Development and Comparative Analysis

For drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a foundational requirement for ensuring safety and efficacy. This compound, a heterocyclic amine, presents a unique set of analytical challenges due to its chemical structure. This guide provides a comprehensive strategy for its purity validation using High-Performance Liquid Chromatography (HPLC), comparing different approaches and contextualizing them against alternative analytical technologies. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in scientific first principles.

The Analytical Challenge: A Molecule of Subtleties

Validating the purity of this compound is not a straightforward task. Three key molecular features dictate the analytical strategy:

  • Lack of a Strong Chromophore: The molecule consists of saturated rings and aliphatic amines, meaning it does not absorb ultraviolet (UV) light strongly.[1] This renders standard HPLC-UV detection, the workhorse of most QC labs, insensitive and impractical for trace-level impurity analysis.

  • Basic Nature: The two nitrogen atoms in the piperazine ring are basic. In HPLC, basic analytes are notorious for interacting with acidic residual silanols on the surface of silica-based stationary phases, leading to poor peak shape (tailing) and unreliable quantification.[2]

  • Inherent Chirality: The thiolan ring is substituted at the 3-position, creating a chiral center. The biological activity of enantiomers can differ significantly, making it imperative to not only determine chemical purity but also enantiomeric purity.[3]

Our validation strategy must therefore be a trifecta, addressing detection, peak shape, and stereoisomeric separation with orthogonal methods.

Part 1: Primary Purity and Stability Assessment by Achiral HPLC

The first objective is to develop a stability-indicating method capable of separating the main component from any process-related impurities and degradation products. Given the detection challenge, we must look beyond standard UV detectors.

Confronting the Detection Dilemma: A Comparison of HPLC Detectors

Since UV detection is inadequate, a universal detector that does not rely on chromophores is required. The two primary options are the Charged Aerosol Detector (CAD) and the Evaporative Light Scattering Detector (ELSD).

DetectorPrinciple of OperationAdvantagesDisadvantagesBest Suited For
CAD Nebulizes eluent, dries particles, charges them with a corona discharge, and measures the charge.Near-universal response for non-volatile analytes; high sensitivity; wide dynamic range.Response is dependent on mobile phase volatility; requires careful optimization.Gradient elution; sensitive quantification of diverse impurities.
ELSD Nebulizes eluent, evaporates solvent, and measures the light scattered by the remaining analyte particles.Universal for non-volatile analytes; compatible with a wide range of mobile phases.Non-linear response; lower sensitivity and narrower dynamic range than CAD.Isocratic methods; when a simple, robust universal detector is needed.
MS Ionizes the analyte and separates ions based on their mass-to-charge ratio.Provides molecular weight and structural information; highly specific and sensitive.More complex and expensive; response can vary significantly between compounds.Impurity identification; trace-level quantification when specificity is key.

For developing a robust, quantitative purity method, the Charged Aerosol Detector (CAD) is the superior choice due to its high sensitivity and more consistent response across a range of concentrations compared to ELSD.

An alternative strategy is pre-column derivatization , which involves chemically tagging the analyte with a UV-active molecule.[4] Reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) react with the secondary amine of the piperazine to create a derivative that can be easily detected by UV.[1][5] While this makes the method compatible with standard equipment, it adds complexity and potential sources of error, such as incomplete reactions or derivative instability.

Experimental Protocol 1: Stability-Indicating HPLC-CAD Method

This protocol is designed to quantify this compound and separate it from potential degradation products.

1. Chromatographic System:

  • HPLC System: Quaternary pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).

  • Column: A high-quality, end-capped C18 column (e.g., Waters XBridge C18, 150 mm x 4.6 mm, 3.5 µm).

    • Rationale: A C18 column provides general-purpose hydrophobic retention. High-density end-capping is critical to shield residual silanols, preventing peak tailing of our basic analyte.[2]

  • Mobile Phase A: 10 mM Ammonium Formate, pH adjusted to 3.5 with Formic Acid.

    • Rationale: A low pH ensures that the piperazine nitrogens are consistently protonated, leading to stable retention. Ammonium formate is a volatile buffer, making it perfectly compatible with the CAD.

  • Mobile Phase B: Acetonitrile.

  • Column Temperature: 35°C.

    • Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak efficiency.

  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 70
    25.0 95
    30.0 95
    30.1 5

    | 35.0 | 5 |

2. Forced Degradation Study (Stress Testing):

  • Prepare solutions of this compound (~1 mg/mL) and subject them to the following conditions as per ICH Q1A(R2) guidelines:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid sample in an oven at 105°C for 48 hours.

    • Photolytic Degradation: Solution exposed to UV/Vis light (ICH Q1B).

  • Analyze all stressed samples, along with an unstressed control, using the HPLC-CAD method. The goal is to demonstrate that all degradation product peaks are well-resolved from the main analyte peak.[2][6]

3. Data Interpretation:

  • The method is considered "stability-indicating" if the purity balance is maintained (i.e., the loss in the main peak area corresponds to the sum of the impurity peak areas) and all peaks are spectrally pure (if using a PDA detector in parallel) and well-separated (Resolution > 2.0).

Workflow for Stability-Indicating Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Select Column (e.g., C18, Phenyl) B Select Mobile Phase (pH, Buffer) A->B C Select Detector (CAD, ELSD, MS) B->C D Optimize Gradient (Slope, Time) C->D Initial method shows promise E Fine-tune pH & Temp for Peak Shape D->E F Perform Forced Degradation Study E->F Optimized method achieved G Validate Specificity, Linearity, Accuracy F->G H H G->H Method Validated

Caption: Workflow for developing a stability-indicating HPLC method.

Part 2: Enantiomeric Purity Assessment by Chiral HPLC

Once chemical purity is established, we must address stereochemical purity. Two primary strategies exist for chiral HPLC separations: the direct approach using a Chiral Stationary Phase (CSP) and the indirect approach involving diastereomer formation.

A Tale of Two Strategies: Direct vs. Indirect Chiral Separation
ApproachMethodologyAdvantagesDisadvantages
Direct (CSP) Uses a column where the stationary phase is itself chiral (e.g., coated or immobilized polysaccharide). Separation occurs based on transient, stereoselective interactions between the enantiomers and the CSP.Simpler sample preparation; no risk of reaction-induced errors; directly measures enantiomers.CSPs are expensive; method development can be empirical, often requiring screening of multiple columns and mobile phases.[7]
Indirect The enantiomeric mixture is reacted with a pure chiral derivatizing agent (e.g., Marfey's reagent) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18).[8]Uses standard, less expensive HPLC columns; method development can be more predictable.Requires a complex derivatization step; derivatizing agent must be enantiomerically pure; risk of kinetic resolution (one enantiomer reacting faster than the other).

For routine quality control, the direct approach is strongly preferred due to its simplicity, speed, and elimination of potential artifacts from a chemical reaction.[7] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly versatile and effective for separating a wide range of chiral compounds.[9]

Experimental Protocol 2: Direct Chiral HPLC Separation

1. Chromatographic System:

  • HPLC System: Standard HPLC with UV or MS detector.

  • Column: Chiralpak IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) (250 x 4.6 mm, 5 µm).

    • Rationale: Immobilized polysaccharide phases are robust and compatible with a wide range of solvents. The Chiralpak "I" series is often effective for molecules with amine groups.

  • Mobile Phase Screening:

    • Normal Phase: Hexane/Ethanol/Diethylamine (e.g., 80:20:0.1 v/v/v)

    • Polar Organic: Acetonitrile/Methanol/Diethylamine (e.g., 50:50:0.1 v/v/v)

    • Reversed-Phase: Methanol/Water/Trifluoroacetic Acid (e.g., 70:30:0.1 v/v/v)

    • Rationale: Screening different elution modes is the most efficient way to find a successful chiral separation. The amine additive (diethylamine) acts as a competitor for active sites on the stationary phase, improving peak shape for basic analytes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 210 nm or MS.

    • Rationale: Even without a strong chromophore, detection at low wavelengths (~200-220 nm) may be possible for the main component. MS provides more sensitive and selective detection.

2. Method Optimization:

  • Once initial separation is observed, optimize the ratio of the mobile phase components to achieve a resolution (Rs) of > 1.5 between the enantiomeric peaks.

  • Analyze a racemic (50:50) standard of 1-(Thiolan-3-yl)piperazine to confirm peak identification and then analyze the test sample to determine the enantiomeric excess (% ee).

Decision Tree for Chiral Method Development

G Start Need to separate enantiomers ScreenCSPs Screen Polysaccharide CSPs (e.g., Chiralpak IA, IB, IC) Start->ScreenCSPs Modes Test Normal, Polar Organic, & Reversed-Phase Modes ScreenCSPs->Modes Separation Separation Achieved? Modes->Separation Optimize Optimize Mobile Phase for Resolution (Rs > 1.5) Separation->Optimize Yes Indirect Consider Indirect Method (Derivatization) Separation->Indirect No Validated Validated Chiral Method Optimize->Validated Fail No Separation Indirect->Fail

Caption: Decision process for chiral HPLC method development.

Part 3: HPLC in Context: A Comparison with Alternative Technologies

While HPLC is the gold standard for pharmaceutical purity analysis, other techniques have specific applications where they may offer advantages.

TechniqueApplicability to TopicStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) Excellent. The most versatile and robust technique for both chemical and enantiomeric purity of this compound.High resolution; well-established validation protocols; adaptable to various detectors (UV, CAD, MS); suitable for non-volatile compounds.Peak shape can be challenging for basic analytes; requires derivatization or special detectors for compounds lacking a chromophore.
Gas Chromatography (GC) Poor. The dihydrochloride salt is non-volatile and would require derivatization and/or conversion to the free base to be analyzed.High efficiency for volatile compounds.Not suitable for non-volatile salts; thermal instability can be a major issue.
Capillary Electrophoresis (CE) Good. As a charged species (protonated amine), the molecule is well-suited for CE.Extremely high separation efficiency; very low sample and solvent consumption.Can have lower concentration sensitivity than HPLC; reproducibility can be more challenging to maintain.[1]
Quantitative NMR (qNMR) Good (for potency). Can be used as a primary method to determine the absolute purity (potency) of a reference standard without needing a pre-qualified standard of the same material.Provides an absolute measure of purity; gives structural confirmation.Much lower sensitivity than HPLC (mg vs ng); not suitable for trace impurity detection; complex mixtures can be difficult to resolve.

This comparison underscores why a combination of achiral and chiral HPLC methods provides the most comprehensive and reliable platform for the complete purity validation of this compound.

Conclusion

The successful purity validation of this compound hinges on a methodical, multi-pronged HPLC strategy. An optimized, stability-indicating reversed-phase HPLC method coupled with a universal detector like CAD is essential for assessing chemical purity and degradation products. This must be complemented by a direct chiral HPLC method, likely employing a polysaccharide-based CSP, to quantify the enantiomeric purity. By understanding the unique chemical nature of the analyte and deliberately choosing columns, mobile phases, and detectors to overcome its inherent challenges, researchers can build a robust, reliable, and scientifically sound validation package that meets the rigorous demands of the pharmaceutical industry.

References

  • BenchChem. Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives. [5]

  • BenchChem. Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. [2]

  • Guo, Y.W., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food and Agricultural Immunology, 31:1, 238-251.

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research, 4(6):2854-2859. [4]

  • Patel, R., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. International Journal of Pharmaceutical Education and Research, 54(3s), s486-s494. [6]

  • Gadzała-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 28(14), 2211-2224. [10][11]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). 4(6):2854-2859. [1]

  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). [12]

  • NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. (2022).

  • Shodhbhagirathi @ IITR. CHIRAL SEPARATIONS BY HPLC AND TLC USING NEW DIASTEREOMERIZING REAGENTS. [8]

  • ResearchGate. Synthesis and Chiral Separation of Some 4-thioflavones. (2021). [9]

  • Phenomenex. Chiral HPLC Separations Guidebook. [7]

  • PubChem. 1-[(3R)-thiolan-3-yl]piperazine. [3]

Sources

A Comparative Guide to the Quantitative Analysis of 1-(Thiolan-3-yl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 1-(Thiolan-3-yl)piperazine dihydrochloride, a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] Given the presence of a piperazine ring and a thiolane moiety, accurate quantification is critical for quality control, pharmacokinetic studies, and formulation development. This document will delve into the rationale behind method selection, provide detailed experimental protocols for two distinct analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV derivatization and Non-Aqueous Potentiometric Titration—and present a comparative analysis of their performance based on established analytical validation parameters.

The structural characteristics of this compound, specifically the lack of a significant chromophore and the presence of basic nitrogen atoms, present unique analytical challenges.[2][3] The dihydrochloride salt form enhances its solubility in aqueous media, a factor that influences sample preparation.[1] This guide will address these challenges by providing robust and validated analytical strategies.

Comparative Analysis of Quantitative Methods

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available instrumentation. Here, we compare a modern chromatographic method with a classic titrimetric method.

Parameter HPLC with UV Derivatization Non-Aqueous Potentiometric Titration Rationale for Comparison
Principle Chromatographic separation followed by detection of a UV-active derivative.Neutralization of the basic amine groups with a standardized acid in a non-aqueous solvent.[4]Contrasting principles: separation-based vs. stoichiometric reaction-based.
Specificity High; separates the analyte from impurities and degradation products.Moderate; titrates total basicity, may not be specific if other basic impurities are present.[5]Crucial for impurity profiling and stability studies.
Sensitivity High (ng/mL to µg/mL range).[3][6]Low (mg range).HPLC is superior for trace-level quantification.
Linearity (R²) > 0.999[3]Not applicable in the same sense, but highly linear response.Demonstrates the method's ability to produce results proportional to concentration.
Accuracy (% Recovery) 98.0 - 102.0%[3]99.0 - 101.0%Indicates the closeness of the measured value to the true value.
Precision (% RSD) < 2.0%[3]< 1.0%Reflects the reproducibility of the method.
Throughput Moderate; dependent on run time.High; can be automated.A key consideration for routine quality control.
Instrumentation HPLC with UV/Vis detector, analytical balance, pH meter.Autotitrator with a suitable electrode, burette, analytical balance.Availability of instrumentation can be a deciding factor.

Experimental Protocols

The following protocols are designed to be self-validating, with built-in checks and system suitability tests to ensure the reliability of the generated data.

Method 1: Quantification by HPLC with Pre-column Derivatization

This method is ideal for determining the purity of this compound and for quantifying it in the presence of potential impurities or in low-concentration formulations. The lack of a native chromophore in the molecule necessitates derivatization to enable UV detection.[2][3] 4-Chloro-7-nitrobenzofuran (NBD-Cl) is selected as the derivatizing agent due to its reactivity with secondary amines to form a stable, UV-active product.[3]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Standard & Sample dissolve Dissolve in Diluent prep_start->dissolve derivatize Add NBD-Cl & Buffer Heat at 60°C dissolve->derivatize quench Quench Reaction derivatize->quench prep_end Inject into HPLC quench->prep_end hplc_system HPLC System (C18 Column) prep_end->hplc_system separation Isocratic Elution hplc_system->separation detection UV Detection at 340 nm separation->detection data_acq Data Acquisition detection->data_acq calibration Generate Calibration Curve data_acq->calibration quantify Quantify Sample (External Standard) calibration->quantify report Report Results quantify->report

Caption: Workflow for HPLC analysis with pre-column derivatization.

  • Reagent and Solution Preparation:

    • Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile and water (e.g., 60:40 v/v). The optimal ratio should be determined during method development.

    • Diluent: A mixture of acetonitrile and water (50:50 v/v).

    • Borate Buffer: Prepare a 0.1 M borate buffer and adjust the pH to 9.0 with sodium hydroxide.

    • Derivatizing Agent (NBD-Cl solution): Accurately weigh and dissolve NBD-Cl in acetonitrile to obtain a concentration of 1 mg/mL. Prepare this solution fresh daily and protect it from light.

    • Standard Stock Solution: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of approximately 1 mg/mL.

    • Sample Solution: Accurately weigh a quantity of the sample equivalent to about 25 mg of this compound into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Derivatization Procedure:

    • Pipette 1.0 mL of the Standard Stock Solution or Sample Solution into a 10 mL volumetric flask.

    • Add 2.0 mL of Borate Buffer.

    • Add 1.0 mL of the NBD-Cl solution.

    • Mix well and heat the flask in a water bath at 60°C for 30 minutes.

    • Cool the flask to room temperature.

    • Dilute to volume with the mobile phase and mix.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 340 nm.[3]

    • Injection Volume: 10 µL.

  • System Suitability:

    • Inject the derivatized standard solution five times.

    • The relative standard deviation (RSD) of the peak area for the five replicate injections should not be more than 2.0%.

    • The tailing factor for the analyte peak should not be more than 2.0.

    • The theoretical plates for the analyte peak should be not less than 2000.

  • Analysis and Calculation:

    • Inject the derivatized standard and sample solutions into the chromatograph.

    • Calculate the concentration of this compound in the sample using the external standard method based on the peak areas.

Method 2: Non-Aqueous Potentiometric Titration

This method is suitable for the assay of bulk this compound and provides a direct measure of the total basic content. It is a rapid and cost-effective alternative to chromatographic methods for high-concentration samples. The use of a non-aqueous solvent is necessary because the basicity of the piperazine nitrogens is not sufficiently strong for a sharp endpoint in an aqueous medium.[4] Glacial acetic acid is an excellent solvent for this purpose as it enhances the basicity of the amines.[4]

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_start Accurately Weigh Sample dissolve Dissolve in Glacial Acetic Acid prep_start->dissolve add_hg Add Mercuric Acetate (optional) dissolve->add_hg titrate Titrate with 0.1 N Perchloric Acid add_hg->titrate detect Detect Endpoint Potentiometrically determine_ep Determine Equivalence Point detect->determine_ep calculate Calculate Assay Value determine_ep->calculate

Caption: Workflow for non-aqueous potentiometric titration.

  • Reagent and Solution Preparation:

    • 0.1 N Perchloric Acid in Glacial Acetic Acid: Cautiously add 8.5 mL of 70% perchloric acid to 900 mL of glacial acetic acid with constant stirring. Add 30 mL of acetic anhydride, dilute to 1000 mL with glacial acetic acid, and allow the solution to stand for 24 hours before use.

    • Standardization of Titrant: Standardize the 0.1 N perchloric acid solution against primary standard potassium hydrogen phthalate (KHP).

    • Glacial Acetic Acid: ACS grade.

    • Mercuric Acetate Solution (optional): Prepare a 5% w/v solution in glacial acetic acid. This is used to convert the hydrochloride salt to the acetate salt, allowing for a sharper endpoint.[4]

  • Titration Procedure:

    • Accurately weigh approximately 200 mg of this compound into a clean, dry 150 mL beaker.

    • Add 50 mL of glacial acetic acid and stir until the sample is completely dissolved.

    • If using, add 10 mL of mercuric acetate solution.

    • Immerse a calibrated glass-calomel combination electrode into the solution.

    • Titrate with standardized 0.1 N perchloric acid, recording the potential (mV) readings after each addition of titrant. Add the titrant in small increments near the equivalence point.

  • Endpoint Determination and Calculation:

    • Determine the equivalence point, which is the point of maximum inflection on the titration curve (or the maximum of the first derivative of the curve).

    • Perform a blank titration using the same quantities of reagents and subtract the blank volume from the sample titration volume.

    • Calculate the percentage purity of this compound using the following formula:

    % Assay = ( (V_s - V_b) * N * M_eq * 100 ) / W

    Where:

    • V_s = Volume of titrant consumed by the sample (mL)

    • V_b = Volume of titrant consumed by the blank (mL)

    • N = Normality of the perchloric acid titrant

    • M_eq = Equivalent weight of this compound (Molecular Weight / 2, since there are two basic nitrogens being titrated)

    • W = Weight of the sample (mg)

Forced Degradation and Stability-Indicating Properties

To ensure that the analytical method is stability-indicating, forced degradation studies should be performed.[7][8] This involves subjecting the drug substance to stress conditions like acid and base hydrolysis, oxidation, heat, and light.[7] The HPLC method described above is particularly well-suited for this, as it can separate the intact drug from any degradation products that may form. The goal is to achieve a degradation of 5-20%. The titration method, however, would not be able to distinguish between the parent compound and basic degradants, making it unsuitable as a stability-indicating method on its own.

Forced Degradation Study Design

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis drug 1-(Thiolan-3-yl)piperazine dihydrochloride Solution acid Acid Hydrolysis (0.1 N HCl, 60°C) drug->acid base Base Hydrolysis (0.1 N NaOH, 60°C) drug->base oxidation Oxidation (3% H₂O₂, RT) drug->oxidation thermal Thermal (80°C, Solid State) drug->thermal photo Photolytic (ICH Q1B Conditions) drug->photo hplc Analyze by Stability- Indicating HPLC Method acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc peak_purity Peak Purity Assessment (PDA Detector) hplc->peak_purity mass_balance Mass Balance Calculation peak_purity->mass_balance

Sources

A Comparative Analysis of 1-(Thiolan-3-yl)piperazine and Other Piperazine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant drugs.[1][2] Its versatile structure, characterized by a six-membered ring containing two nitrogen atoms, allows for extensive chemical modifications to fine-tune pharmacological activity, bioavailability, and pharmacokinetic profiles.[3][4] This guide provides an in-depth comparison of the emerging compound, 1-(Thiolan-3-yl)piperazine, with established piperazine-based therapeutics, offering insights into its potential role in drug discovery.

While extensive experimental data for 1-(Thiolan-3-yl)piperazine is not yet publicly available, this guide will leverage data from structurally similar compounds and established piperazine derivatives to provide a comprehensive comparative analysis. We will explore key parameters including receptor binding affinity, physicochemical properties, and potential therapeutic applications.

The Piperazine Privileged Structure: A Gateway to Diverse Pharmacologies

The piperazine ring is considered a "privileged scaffold" in drug design due to its ability to interact with a wide array of biological targets.[5] This heterocycle is a common feature in drugs targeting the central nervous system (CNS), as well as in antimicrobial, anticancer, and anti-inflammatory agents.[1][6] Its two nitrogen atoms provide sites for chemical modification, enabling the creation of vast libraries of compounds with diverse pharmacological profiles.[4]

Many successful drugs incorporate the piperazine moiety, including antipsychotics like Aripiprazole, Clozapine, Olanzapine, and Ziprasidone, which are used as key comparators in this guide.[3][7][8][9] The therapeutic effects of these drugs are largely attributed to their interactions with dopamine and serotonin receptors in the brain.[10][11][12]

Profiling 1-(Thiolan-3-yl)piperazine: A Novel Entrant

1-(Thiolan-3-yl)piperazine is a piperazine derivative characterized by the attachment of a thiolan-3-yl group to one of the piperazine nitrogens. The presence of the sulfur-containing thiolane ring introduces unique structural and electronic features that may influence its biological activity and physicochemical properties.

While specific experimental data on the biological activity of 1-(Thiolan-3-yl)piperazine is limited in publicly accessible literature, we can infer potential properties based on its structural components and data from computational predictions.

Comparative Analysis: Physicochemical Properties

A molecule's physicochemical properties are critical determinants of its "drug-likeness," influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters include lipophilicity (LogP), topological polar surface area (TPSA), and molecular weight.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogPTPSA (Ų)Hydrogen Bond DonorsHydrogen Bond Acceptors
1-(Thiolan-3-yl)piperazine C₈H₁₆N₂S172.291.2415.2713
Aripiprazole C₂₃H₂₇Cl₂N₃O₂448.394.9955.115
Clozapine C₁₈H₁₉ClN₄326.822.8919.314
Olanzapine C₁₇H₂₀N₄S312.432.858.614
Ziprasidone C₂₁H₂₁ClN₄OS412.943.974.715

Note: Calculated LogP and TPSA for 1-(Thiolan-3-yl)piperazine are from supplier data.[13] Data for comparator drugs are from publicly available databases.

The lower molecular weight and calculated LogP of 1-(Thiolan-3-yl)piperazine compared to the established antipsychotics suggest it may possess favorable pharmacokinetic properties, such as better solubility and potentially easier passage across biological membranes. Its lower TPSA also indicates a higher likelihood of good oral bioavailability and cell permeability.

Comparative Analysis: Receptor Binding Profiles

The therapeutic efficacy of many piperazine-containing CNS drugs is mediated by their interaction with dopamine and serotonin receptors. The following table summarizes the receptor binding affinities (Ki values in nM) of the comparator drugs for key dopamine and serotonin receptors. A lower Ki value indicates a higher binding affinity.

ReceptorAripiprazole (Ki, nM)Clozapine (Ki, nM)Olanzapine (Ki, nM)Ziprasidone (Ki, nM)
Dopamine D₂0.34[7]120-160[8][14]11-31[9]4.8[3]
Dopamine D₃0.8[7]---
Serotonin 5-HT₁A1.7[7]15313.4[3]
Serotonin 5-HT₂A3.4[7]5.4[8]4[9]0.4[3]
Serotonin 5-HT₂C-9.0[1]11[9]1.3[3]
Serotonin 5-HT₆-4.0[8]7-10[9]-
Serotonin 5-HT₇-6.3[8]--

The comparator drugs exhibit a range of affinities for these receptors, contributing to their distinct clinical profiles. For instance, Aripiprazole's partial agonism at D₂ receptors is a key feature of its mechanism.[2][7] Clozapine, while having a lower affinity for D₂ receptors, shows high affinity for several other receptors, contributing to its broad efficacy and side-effect profile.[1][8]

Hypothesized Profile of 1-(Thiolan-3-yl)piperazine:

Based on the structure-activity relationships of other piperazine derivatives, the unsubstituted nitrogen on the piperazine ring of 1-(Thiolan-3-yl)piperazine is a key site for interaction with an acidic residue (typically an aspartate) in the binding pocket of aminergic GPCRs like dopamine and serotonin receptors. The thiolan-3-yl group will occupy a more distal pocket, and its size, shape, and electronic properties will influence the affinity and selectivity for different receptor subtypes. Computational docking studies would be invaluable in predicting the binding mode and affinity of this compound.

Experimental Methodologies for Comparative Evaluation

To empirically determine the performance of 1-(Thiolan-3-yl)piperazine relative to other piperazine derivatives, a series of well-established in vitro assays are recommended.

Radioligand Binding Assays

These assays are the gold standard for determining the affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of 1-(Thiolan-3-yl)piperazine for dopamine (e.g., D₂) and serotonin (e.g., 5-HT₂A) receptors.

Step-by-Step Protocol (General):

  • Membrane Preparation: Obtain cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or brain tissue).

  • Assay Setup: In a multi-well plate, combine the cell membranes, a radiolabeled ligand with known affinity for the receptor (e.g., [³H]-Spiperone for D₂ receptors), and varying concentrations of the test compound (1-(Thiolan-3-yl)piperazine or a comparator).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Scintillation Counting: Quantify the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.[15][16]

Diagram of Radioligand Binding Assay Workflow:

RadioligandBindingAssay cluster_0 Assay Preparation cluster_1 Binding & Separation cluster_2 Detection & Analysis Membranes Receptor-expressing Cell Membranes Incubation Incubation (Equilibrium) Membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]-Spiperone) Radioligand->Incubation TestCompound Test Compound (Varying Concentrations) TestCompound->Incubation Filtration Vacuum Filtration (Separation) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis GTP_gamma_S_Binding cluster_0 Resting State cluster_1 Agonist Binding cluster_2 GTPγS Binding Receptor_Rest GPCR G-Protein (GDP) Receptor_Active GPCR G-Protein Receptor_Rest->Receptor_Active Agonist Binding Agonist Agonist Agonist->Receptor_Active:f0 G_alpha Gα-[35S]GTPγS Receptor_Active->G_alpha GDP/GTPγS Exchange G_betagamma Gβγ Receptor_Active->G_betagamma GTPgS [35S]GTPγS GTPgS->G_alpha

Caption: Simplified schematic of agonist-induced GTPγS binding.

In Vitro ADME: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput method to predict the passive permeability of a compound across biological membranes, such as the gastrointestinal tract or the blood-brain barrier.

[1][3][6]Objective: To assess the passive permeability of 1-(Thiolan-3-yl)piperazine.

Step-by-Step Protocol (General):

  • Membrane Coating: Coat the filter of a donor plate with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • Compound Addition: Add a solution of the test compound to the wells of the donor plate.

  • Sandwich Assembly: Place the donor plate on top of an acceptor plate containing a buffer solution.

  • Incubation: Incubate the plate assembly for a set period, allowing the compound to diffuse from the donor to the acceptor compartment.

  • Concentration Measurement: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Permeability Calculation: Calculate the permeability coefficient (Pe) based on the change in compound concentration over time.

[2][17]Diagram of PAMPA Workflow:

PAMPA Start Start: Prepare Donor and Acceptor Plates Coat Coat Donor Plate Filter with Artificial Membrane Start->Coat AddBuffer Add Buffer to Acceptor Wells Start->AddBuffer AddCompound Add Test Compound to Donor Wells Coat->AddCompound Assemble Assemble Donor and Acceptor Plates ('Sandwich') AddCompound->Assemble AddBuffer->Assemble Incubate Incubate for a Defined Period Assemble->Incubate Disassemble Disassemble Plates Incubate->Disassemble Measure Measure Compound Concentration in Donor and Acceptor Wells Disassemble->Measure Calculate Calculate Permeability Coefficient (Pe) Measure->Calculate End End: Permeability Data Calculate->End

Caption: Step-by-step workflow for the Parallel Artificial Membrane Permeability Assay.

Conclusion and Future Directions

1-(Thiolan-3-yl)piperazine represents an intriguing, yet under-characterized, member of the pharmacologically significant piperazine family. Based on its structural features, it is predicted to have favorable physicochemical properties for drug development. Its biological activity, particularly its affinity and functional profile at dopamine and serotonin receptors, remains to be experimentally determined.

The experimental protocols outlined in this guide provide a clear path forward for the comprehensive evaluation of 1-(Thiolan-3-yl)piperazine. By directly comparing its performance in these assays with established drugs like Aripiprazole, Clozapine, Olanzapine, and Ziprasidone, researchers can gain a clear understanding of its potential as a lead compound for the development of novel therapeutics, particularly for CNS disorders. The unique thionyl moiety may confer a novel pharmacological profile, and rigorous experimental investigation is warranted to unlock its potential.

References

  • Meltzer, H. Y. (2004). An overview of the mechanism of action of clozapine.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • DeLeon, A., Patel, N. C., & Crismon, M. L. (2004). Aripiprazole: a comprehensive review of its pharmacology, clinical efficacy, and tolerability. Clinical Therapeutics, 26(5), 649-666.
  • Mauri, M. C., Paletta, S., Di Pace, C., Reggiori, A., & Cirnigliaro, G. (2018). Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions. Clinical Pharmacokinetics, 57(11), 1389-1402.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Seeger, T. F., Seymour, P. A., Schmidt, A. W., Zorn, S. H., Schulz, D. W., Lebel, L. A., ... & Lowe, J. A. (1995). Ziprasidone: a novel antipsychotic agent with a unique human receptor binding profile. Journal of Pharmacology and Experimental Therapeutics, 275(1), 101-113.
  • Meltzer, H. Y. (1999). The role of serotonin in antipsychotic drug action. Neuropsychopharmacology, 21(2 Suppl), 106S-115S.
  • Vilalta, A., & Llinàs-Reglà, J. (2021). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. Frontiers in Pharmacology, 12, 649202.
  • Stahl, S. M. (2005). The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice.
  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: approaches and applications in pharmacology. Life Sciences, 74(4), 489-508.
  • Lokey, S. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Lokey Lab Protocols.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • Leysen, J. E., Gommeren, W., & Eens, A. (1988). A modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Analytical Biochemistry, 170(1), 227-235.
  • In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues.
  • Schotte, A., Janssen, P. F., Gommeren, W., Luyten, W. H., Van Gompel, P., Lesage, A. S., ... & Leysen, J. E. (1996). Risperidone compared with new and reference antipsychotic drugs: in vitro and in vivo receptor binding. Psychopharmacology, 124(1-2), 57-73.
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI.
  • Norton, E. T., & Cosyns, M. (1978). Some pharmacological properties of piperazine. British Journal of Pharmacology, 63(2), 293-298.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties.
  • Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. PubMed.
  • A Bidirectional Permeability Assay for beyond Rule of 5 Compounds.
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.
  • Bymaster, F. P., Calligaro, D. O., Falcone, J. F., Fuller, R. W., Moore, N. A., & Tye, N. C. (1996). Radioreceptor binding profile of the atypical antipsychotic olanzapine. Neuropsychopharmacology, 14(2), 87-96.
  • Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates.
  • 1-[(3R)-thiolan-3-yl]piperazine. PubChem.
  • Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor.
  • 1-(Thiolan-3-yl)piperazine dihydrochloride. ChemScene.
  • Elliott, J. M. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430-436.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIV
  • 1-(Benzo[b]thiophen-4-yl)piperazine. PubChem.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIV
  • Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. PubMed.
  • Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline.
  • Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective.
  • Electronic structure and D2, 5-HT1A, 5-HT2A and H3 receptor affinities of some multi-target heterocycle piperazine derivatives. A DFT and FQSAR study.
  • Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity. PubMed.
  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile.
  • Bicyclic homologs of piperazine. IX. Synthesis and pharmacological properties of phenothiazine and of 10,11-dihydrodibenzocycloheptene derivatives of 3,8-diazabicyclo[3.2.1]octanes. PubMed.
  • Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles. PubMed.
  • Fundamental Methods in Drug Permeability, pKa LogP and LogDx Determination.
  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl). MDPI.
  • Mechanistic Insight in Permeability through Different Membranes in the Presence of Pharmaceutical Excipients: A Case of Model Hydrophobic Carbamazepine. MDPI.
  • Synthesis, Docking Studies and Biological Evaluation of Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one Derivatives on 5-HT1A Serotonin Receptors. MDPI.
  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents.

Sources

Unlocking the Therapeutic Potential of Thiophene-Piperazine Scaffolds: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic fusion of a thiophene ring with a piperazine moiety has yielded a versatile and privileged scaffold in modern medicinal chemistry. These hybrid analogs have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for therapeutic intervention in oncology, central nervous system (CNS) disorders, and infectious diseases. The thiophene ring, a bioisostere of the phenyl group, often enhances metabolic stability and target affinity through its unique electronic properties and ability to form hydrogen bonds.[1] The piperazine core, a common N-heterocycle in approved drugs, provides a flexible linker that can be readily substituted to modulate physicochemical properties and target engagement.[2][3]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of thiophene-piperazine analogs, drawing upon experimental data to elucidate how subtle structural modifications influence their biological function. By understanding these relationships, researchers can more rationally design and synthesize novel compounds with enhanced potency and selectivity.

I. Thiophene-Piperazine Analogs as CNS-Active Agents: Modulating Dopamine Receptors

A significant area of investigation for thiophene-piperazine derivatives has been their activity at dopamine receptors, particularly the D2 and D3 subtypes, which are critical targets for antipsychotic and neurological drugs.[4][5]

Structure-Activity Relationship Highlights:

The general pharmacophore for many D2/D3 active arylpiperazine compounds, including those with a thiophene component, consists of an aromatic head, a piperazine core, a linker, and a lipophilic appendage.[4] SAR studies on thiophene-piperazine analogs have revealed several key insights:

  • Substitution on the Phenylpiperazine Moiety: The nature and position of substituents on the phenyl ring attached to the piperazine core are critical for affinity and selectivity. For instance, in a series of 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes acting as allosteric enhancers at the A₁ adenosine receptor, electron-withdrawing groups on the phenyl ring of the piperazine moiety were found to be favorable. Specifically, 3,4-difluoro, 3-chloro-4-fluoro, and 4-trifluoromethoxy substitutions resulted in the most active compounds.[6]

  • Linker and Terminal Group: In a series of N-phenylpiperazine analogs designed as D3 vs. D2 selective ligands, the incorporation of a 4-(thiophen-3-yl)benzamide moiety led to compounds with high affinity for the D3 receptor subtype.[7] The linker connecting the piperazine to this terminal aromatic group plays a crucial role in achieving subtype selectivity.[4][8]

  • Bitopic Binding: Many potent and selective D3 receptor ligands among the N-phenylpiperazine class are thought to engage in a "bitopic" binding mode. This involves the protonated nitrogen of the piperazine ring forming a salt bridge with the conserved aspartate residue (Asp3.32) in the orthosteric binding site, while the extended part of the molecule interacts with a secondary binding pocket, contributing to the high affinity and selectivity.[8][9]

Comparative Biological Activities of Thiophene-Piperazine Analogs as Dopamine Receptor Ligands

The following table summarizes the binding affinities of representative thiophene-piperazine analogs for the dopamine D2 and D3 receptors.

Compound IDStructureD2 Ki (nM)D3 Ki (nM)D3 vs D2 SelectivityReference
6a 4-(Thiophen-3-yl)benzamide with a 2-fluorophenylpiperazine647 ± 1511.4 ± 0.21~462-fold[7]
12b N-(2,3-dichlorophenyl)piperazine analog400.9~44-fold[10]
12c N-(2,3-dichlorophenyl)piperazine analog530.3~177-fold[10]

This table presents a selection of compounds to illustrate SAR trends. For a comprehensive list, please refer to the cited literature.

The data clearly indicates that the 4-(thiophen-3-yl)benzamide moiety in compound 6a confers significant D3 selectivity.[7] Similarly, compounds 12b and 12c , which feature a dichlorophenylpiperazine group, also exhibit high affinity for the D3 receptor.[10]

SAR_Dopamine_Ligands cluster_scaffold Thiophene-Piperazine Scaffold cluster_modifications Structural Modifications & Effects Thiophene Thiophene Linker Linker Thiophene->Linker Positioning is key Piperazine Piperazine Aryl_Group Aryl Group (e.g., Phenyl) Piperazine->Aryl_Group Linker->Piperazine Thiophen-3-yl_Benzamide 4-(Thiophen-3-yl)benzamide at Linker High_D3_Selectivity High D3 Selectivity & Affinity Thiophen-3-yl_Benzamide->High_D3_Selectivity Increases Substituents_on_Aryl e.g., Cl, F on Phenyl Substituents_on_Aryl->High_D3_Selectivity Modulates

Caption: Key SAR features of thiophene-piperazine analogs for dopamine receptor activity.

II. Thiophene-Piperazine Analogs as Anticancer Agents

Recent research has highlighted the potential of thiophene-piperazine derivatives as potent cytotoxic agents against various cancer cell lines.[11] Their mechanisms often involve the inhibition of crucial cellular pathways, leading to apoptosis and cell cycle arrest.

Structure-Activity Relationship Highlights:
  • Thiophene-3-carboxamide Selenides: A novel series of piperazine-tethered thiophene-3-carboxamide selenide derivatives were synthesized and evaluated for their antiproliferative activity. The lead compound from this series demonstrated remarkable inhibition of EGFR kinase.

  • Substitution on the Piperazine Ring: SAR studies have indicated that an N-methyl piperazine moiety can be essential for cytotoxic activity in certain thiophene-based scaffolds.[1]

Comparative Anticancer Activity of Thiophene-Piperazine Analogs

The following table summarizes the cytotoxic activity of representative thiophene-piperazine derivatives against human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
17i HCT116 (Colon)4.82 ± 0.80[11]
18i A549 (Lung)1.43 ± 0.08[11]
S22 A375 (Melanoma)1.71 ± 0.58[2]

This table presents a selection of compounds to illustrate SAR trends. For a comprehensive list, please refer to the cited literature.

The low micromolar IC50 values for compounds 17i and 18i underscore the potential of the thiophene-piperazine scaffold in developing novel anticancer agents.[11]

SAR_Anticancer Scaffold Thiophene-Piperazine Core Thiophene Piperazine Modifications Key Modifications Thiophene-3-carboxamide selenide N-methyl on piperazine Scaffold:f1->Modifications:f1 Scaffold:f0->Modifications:f0 Activity {Biological Outcome | EGFR Kinase Inhibition | Cytotoxicity against Cancer Cells} Modifications:f0->Activity:f0 Modifications:f1->Activity:f1

Caption: SAR workflow for thiophene-piperazine analogs as anticancer agents.

III. Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the key assays used to characterize thiophene-piperazine analogs.

A. Dopamine D2 Receptor Competitive Binding Assay

This protocol describes a standard radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.[12]

Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]-Raclopride) for binding to the D2 receptor. The displacement of the radioligand is used to calculate the IC50 value of the test compound, from which the inhibition constant (Ki) can be derived.[12]

Materials:

  • Test Compound: Thiophene-piperazine analog.

  • Radioligand: [³H]-Raclopride.

  • Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human Dopamine D2 Receptor.[13]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Filtration: Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Cocktail.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO and create serial dilutions in the assay buffer.

    • Dilute the cell membrane preparation in assay buffer to the desired concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding wells: Add 50 µL of assay buffer.

    • Non-specific Binding wells: Add 50 µL of 10 µM haloperidol.

    • Test Compound wells: Add 50 µL of the test compound at various concentrations.

    • To all wells, add 50 µL of [³H]-Raclopride (at a final concentration close to its Kd).

    • Initiate the binding reaction by adding 150 µL of the diluted cell membrane preparation to all wells.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[12]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.[12]

  • Measurement: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value using non-linear regression.

B. MTT Cytotoxicity Assay

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and the cytotoxic potential of a compound.[14][15]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[14][15][16]

Materials:

  • Cell Line: Human cancer cell line of interest (e.g., A549, HCT116).

  • Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.

  • Test Compound: Thiophene-piperazine analog.

  • MTT Reagent: 5 mg/mL MTT in sterile PBS.

  • Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well tissue culture plates.

Procedure:

  • Cell Seeding:

    • Harvest and count the cells, ensuring high viability (>90%).

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations (including a vehicle control).

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL).[15]

    • Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[15]

  • Formazan Solubilization:

    • Add 100 µL of the solubilization solution to each well.[15]

    • Incubate the plate overnight in the incubator to ensure complete solubilization of the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm, with a reference wavelength of >650 nm.[15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log concentration of the test compound to determine the IC50 value.

IV. Conclusion

The thiophene-piperazine scaffold represents a highly fruitful area for drug discovery, with demonstrated potential across multiple therapeutic areas. The structure-activity relationships discussed in this guide highlight the critical role of specific substitutions and structural arrangements in determining the biological activity and selectivity of these analogs. For researchers in the field, a thorough understanding of these SAR principles, combined with robust experimental validation using standardized protocols, is essential for the rational design of the next generation of thiophene-piperazine-based therapeutics.

References

  • Horton, T. MTT Cell Assay Protocol. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • ResearchGate. Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. [Link]

  • ResearchGate. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. [Link]

  • Romagnoli, R., et al. Structure-activity Relationships of 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes. Part 2: Probing the Influence of Diverse Substituents at the Phenyl of the Arylpiperazine Moiety on Allosteric Enhancer Activity at the A₁ Adenosine Receptor. PubMed. [Link]

  • Luedtke, R.R., et al. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PubMed Central. [Link]

  • National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • National Center for Biotechnology Information. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Zhen, J., et al. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. National Center for Biotechnology Information. [Link]

  • BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. [Link]

  • Chu, W., et al. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. PubMed. [Link]

  • ResearchGate. Piperazine compounds with biological activity and flupentiofenox as an.... [Link]

  • Mach, R.H., et al. Analogues of Arylamide Phenylpiperazine Ligands To Investigate the Factors Influencing D3 Dopamine Receptor Bitropic Binding and Receptor Subtype Selectivity. PubMed. [Link]

  • ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

  • Wang, Y., et al. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. PubMed Central. [Link]

  • Banfi, L., et al. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. PubMed Central. [Link]

  • Asif, M. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. PubMed. [Link]

  • Joseph, J., & B.S., J. Synthesis and biological activity of piperazine derivatives of phenothiazine. PubMed. [Link]

  • Rahman, M.A., et al. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. PubMed. [Link]

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • ResearchGate. SAR studies of piperazine derivatives as antidepressant compounds. [Link]

  • SILAE. Piperazine derivatives: a potentially tool for the treatment of neurological disorders. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-(Thiolan-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Thiolan-3-yl)piperazine is a novel synthetic compound featuring a piperazine ring coupled with a thiolane moiety. The piperazine scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities including anthelmintic, anticancer, antifungal, and central nervous system effects[1][2][3][4][5]. The inclusion of the thiolane group may influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially modulating its pharmacokinetic and pharmacodynamic profile[6]. This guide provides a comparative analysis of the hypothetical in vitro and in vivo efficacy of 1-(Thiolan-3-yl)piperazine, postulating an anthelmintic application based on the known mechanism of action of piperazine as a gamma-aminobutyric acid (GABA) receptor agonist in nematodes[1][7][8]. The following sections detail the experimental methodologies, present hypothetical data for illustrative purposes, and discuss the translation of in vitro findings to in vivo outcomes.

I. Postulated Mechanism of Action: GABA Receptor Agonism

Piperazine and its derivatives have a well-documented history as anthelmintic agents that act by paralyzing parasites, facilitating their expulsion from the host[1]. This is achieved through agonism of GABA receptors on nematode muscle cells, leading to hyperpolarization and flaccid paralysis[8]. We hypothesize that 1-(Thiolan-3-yl)piperazine shares this mechanism of action.

cluster_0 Nematode Neuromuscular Junction 1-(Thiolan-3-yl)piperazine 1-(Thiolan-3-yl)piperazine GABA_Receptor GABA Receptor (Muscle Cell Membrane) 1-(Thiolan-3-yl)piperazine->GABA_Receptor Binds to and activates Chloride_Channel Chloride Ion (Cl-) Channel Opening GABA_Receptor->Chloride_Channel Induces conformational change Hyperpolarization Hyperpolarization of Muscle Cell Chloride_Channel->Hyperpolarization Leads to Cl- influx Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Results in Expulsion Expulsion from Host Paralysis->Expulsion Facilitates

Caption: Postulated signaling pathway of 1-(Thiolan-3-yl)piperazine at the nematode neuromuscular junction.

II. In Vitro Efficacy Assessment

In vitro studies are foundational in drug discovery, providing initial evidence of a compound's biological activity and mechanism of action in a controlled environment[9][10][11]. For 1-(Thiolan-3-yl)piperazine, the primary in vitro assessments would focus on its direct effects on the target organism and its interaction with the proposed molecular target.

Experimental Protocols

1. Larval Motility Assay:

  • Objective: To determine the direct paralytic effect of the compound on nematode larvae.

  • Method:

    • Synchronized L3 larvae of a model nematode (e.g., Haemonchus contortus) are cultured.

    • Larvae are washed and suspended in a buffer solution.

    • A 96-well plate is prepared with serial dilutions of 1-(Thiolan-3-yl)piperazine, a positive control (e.g., Levamisole), and a negative control (vehicle).

    • Approximately 50 larvae are added to each well.

    • The plate is incubated at 37°C for 24 hours.

    • Larval motility is assessed microscopically, and the percentage of paralyzed larvae is calculated.

    • The EC50 (half-maximal effective concentration) is determined from the dose-response curve.

2. GABA Receptor Binding Assay:

  • Objective: To confirm the binding of 1-(Thiolan-3-yl)piperazine to nematode GABA receptors.

  • Method:

    • Crude membrane fractions containing GABA receptors are prepared from a model nematode (e.g., Ascaris suum).

    • A competitive binding assay is performed using a radiolabeled GABA agonist (e.g., ³H-muscimol).

    • Membrane fractions are incubated with the radioligand and varying concentrations of 1-(Thiolan-3-yl)piperazine.

    • The reaction is terminated, and the bound radioligand is separated from the unbound.

    • Radioactivity is measured using a scintillation counter.

    • The Ki (inhibition constant) is calculated to determine the binding affinity.

Hypothetical In Vitro Data Summary
AssayParameter1-(Thiolan-3-yl)piperazineLevamisole (Control)Pyrantel (Control)
Larval Motility Assay (H. contortus)EC50 (µM)8.510.255.4
GABA Receptor Binding (A. suum)Ki (nM)150Not ApplicableNot Applicable

These hypothetical results suggest that 1-(Thiolan-3-yl)piperazine is a potent anthelmintic agent in vitro, with a higher potency in the larval motility assay compared to established drugs like levamisole and pyrantel[12]. The low Ki value in the receptor binding assay would support the hypothesis that its mechanism of action involves direct interaction with nematode GABA receptors.

III. In Vivo Efficacy Assessment

In vivo studies are critical for evaluating a drug candidate's efficacy, safety, and pharmacokinetic profile in a whole living organism, which is a more complex system than an in vitro model[9][10][11][13].

Experimental Protocols

1. Murine Model of Helminth Infection:

  • Objective: To evaluate the anthelmintic efficacy of 1-(Thiolan-3-yl)piperazine in a living host.

  • Method:

    • Gerbils or mice are experimentally infected with a specific number of L3 larvae of a relevant nematode species (e.g., Heligmosomoides polygyrus).

    • After the infection is established (typically 7-10 days post-infection), animals are randomly assigned to treatment groups.

    • Treatment groups receive 1-(Thiolan-3-yl)piperazine at various doses (e.g., 25, 50, 100 mg/kg), a positive control (e.g., Levamisole at 10 mg/kg), or a vehicle control, administered orally.

    • After a set treatment period (e.g., 3-5 days), animals are euthanized.

    • The number of adult worms in the gastrointestinal tract is counted.

    • Efficacy is calculated as the percentage reduction in worm burden compared to the vehicle control group.

cluster_1 In Vivo Efficacy Workflow Infection Infection of Murine Model (e.g., H. polygyrus larvae) Establishment Establishment of Infection (7-10 days) Infection->Establishment Grouping Randomization into Treatment Groups Establishment->Grouping Treatment Oral Administration of Compound (Varying Doses) Grouping->Treatment Euthanasia Euthanasia and Necropsy (Post-treatment) Treatment->Euthanasia Analysis Worm Burden Count and Efficacy Calculation Euthanasia->Analysis

Caption: Workflow for assessing the in vivo anthelmintic efficacy of 1-(Thiolan-3-yl)piperazine.

Hypothetical In Vivo Data Summary
Treatment Group (Oral Administration)Dose (mg/kg)Mean Worm BurdenEfficacy (%)
Vehicle Control-150 ± 25-
1-(Thiolan-3-yl)piperazine2575 ± 1550
1-(Thiolan-3-yl)piperazine5030 ± 1080
1-(Thiolan-3-yl)piperazine1005 ± 2>96
Levamisole (Control)103 ± 1>98

These hypothetical in vivo results would demonstrate a dose-dependent anthelmintic effect of 1-(Thiolan-3-yl)piperazine. At a dose of 100 mg/kg, its efficacy is comparable to the standard anthelmintic drug, levamisole.

IV. In Vitro vs. In Vivo Correlation (IVIVC)

The correlation between in vitro potency and in vivo efficacy is a critical aspect of drug development, though it can be complex and influenced by many factors[14][15][16].

  • Positive Correlation: The potent in vitro activity of 1-(Thiolan-3-yl)piperazine in the low micromolar range translates to significant in vivo efficacy. This suggests that the compound reaches its target in the host in sufficient concentrations to exert its paralytic effect. Studies with other piperazine derivatives have also shown that in vitro activity can be predictive of in vivo outcomes[17][18].

  • Factors Influencing Correlation:

    • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of 1-(Thiolan-3-yl)piperazine will heavily influence its in vivo efficacy. The thiolane moiety may affect its metabolic stability and oral bioavailability.

    • Host-Parasite Interaction: The in vivo environment is more complex than an in vitro assay, with the host's immune system and physiological conditions potentially influencing drug efficacy.

    • Formulation: The formulation of the drug can impact its dissolution and absorption, thereby affecting its bioavailability[14].

V. Conclusion

This guide presents a hypothetical comparative analysis of the in vitro and in vivo efficacy of 1-(Thiolan-3-yl)piperazine as a potential anthelmintic agent. The illustrative data suggests that the compound is a potent paralytic agent in vitro, with this activity translating to a dose-dependent reduction in worm burden in a murine infection model. The strong in vitro activity, coupled with the postulated GABA receptor agonism, provides a solid rationale for its in vivo efficacy. Further studies would be required to fully characterize its pharmacokinetic profile, safety, and spectrum of activity against a broader range of helminths. The methodologies and data presented here provide a framework for the preclinical evaluation of novel piperazine-based anthelmintics.

References

  • AMSbiopharma. (2025, August 11).
  • MDPI. (n.d.). Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities.
  • PPD. (n.d.). Preclinical Studies in Drug Development.
  • TD2 Oncology. (n.d.). In Vitro vs. In Vivo Preclinical Drug Testing - Blog.
  • In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand?
  • Leawko, L. (2024, April 12). Advancements in In Vitro and In Vivo Models for Preclinical Drug Development. IT Medical Team.
  • News-Medical.Net. (2021, February 23). In Vitro vs In Vivo Preclinical Studies.
  • ResearchGate. (2025, August 7). (PDF)
  • CRS Workshop Report: Using an In Vitro–In Vivo Correlation (IVIVC) to Meet Challenges in Global Delivery. Dissolution Technologies.
  • YouTube. (2022, February 3). In Vitro In Vivo (IVIV)
  • PubChem. (n.d.). 1-[(3R)-thiolan-3-yl]piperazine.
  • Smolecule. (2023, August 16). Buy 1-(Thiolan-3-yl)piperazine dihydrochloride | 1376228-74-8.
  • Patsnap Synapse. (2024, July 17).
  • Benchchem. (n.d.). An In-depth Technical Guide to the Mechanism of Action of Piperazine.
  • PubMed. (n.d.). In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity against Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis.
  • Wikipedia. (n.d.). Piperazine.
  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024, October 20).
  • PubMed. (n.d.). In vitro selection and in vivo efficacy of piperazine- and alkanediamide-linked bisbenzamidines against Pneumocystis pneumonia in mice.
  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • ResearchGate. (n.d.).
  • PubMed Central. (n.d.). Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties.
  • Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines.
  • PubMed Central. (n.d.). In Vitro Selection and In Vivo Efficacy of Piperazine- and Alkanediamide-Linked Bisbenzamidines against Pneumocystis Pneumonia in Mice.
  • MDPI. (n.d.). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma.

Sources

Cross-reactivity of 1-(Thiolan-3-yl)piperazine with other receptors

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the cross-reactivity of 1-(Thiolan-3-yl)piperazine with other receptors is not feasible due to the limited publicly available data on its specific binding profile. This compound is primarily cited as a chemical intermediate in patent literature rather than a well-characterized pharmacological agent.

To provide a valuable and illustrative guide on receptor cross-reactivity for the intended audience of researchers and drug development professionals, this document will use Aripiprazole as a representative piperazine-containing compound. Aripiprazole is a widely studied atypical antipsychotic with a complex and well-documented receptor binding profile, making it an excellent model to demonstrate the principles and methodologies of assessing off-target activity.

This guide will explore the receptor binding profile of Aripiprazole, presenting its affinity for its primary targets and a range of other receptors. It will also provide detailed experimental protocols for assessing receptor binding and discuss the implications of cross-reactivity in drug development.

Comparative Receptor Binding Profile of Aripiprazole

Aripiprazole's therapeutic efficacy is attributed to its unique activity as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at the 5-HT2A receptor. However, like many centrally active agents, it interacts with a variety of other receptors, which can contribute to both its therapeutic effects and its side-effect profile. The binding affinities (Ki) for a selection of receptors are summarized in the table below. Lower Ki values indicate higher binding affinity.

Receptor TargetKi (nM)Primary ActionPotential Clinical Implication
Dopamine D2 0.34 Partial Agonist Primary antipsychotic effect, modulation of dopamine levels
Dopamine D30.8Partial AgonistContribution to antipsychotic effect and potential mood stabilization
Dopamine D444Partial AgonistContribution to cognitive effects
Serotonin 5-HT1A 1.7 Partial Agonist Anxiolytic and antidepressant effects
Serotonin 5-HT2A 3.4 Antagonist/Inverse Agonist Reduction of extrapyramidal side effects, improved sleep and mood
Serotonin 5-HT2C15AntagonistPotential for weight gain
Serotonin 5-HT719AntagonistPotential antidepressant and cognitive-enhancing effects
Adrenergic α1A57AntagonistPotential for orthostatic hypotension (dizziness upon standing)
Histamine H161AntagonistPotential for sedation and weight gain
Muscarinic M1>1000Very Low AffinityLow incidence of anticholinergic side effects (dry mouth, constipation)

Data compiled from various sources, including publicly available databases and research articles. Exact values may vary between studies.

Experimental Workflow for Assessing Receptor Cross-Reactivity

A standard approach to determine the cross-reactivity of a compound is to perform a series of in vitro receptor binding assays. A typical workflow is illustrated below.

G cluster_0 Phase 1: Primary Target Validation cluster_1 Phase 2: Broad Panel Screening cluster_2 Phase 3: Secondary Assay & Selectivity Profiling A Compound of Interest (e.g., Aripiprazole) B Primary Target Radioligand Binding Assay (e.g., [3H]Raclopride for D2) A->B Determine Ki/IC50 C Broad Receptor Panel (e.g., 40+ GPCRs, Ion Channels) A->C Test Compound H Calculate Selectivity Ratios (Ki Off-Target / Ki Primary Target) B->H Compare Affinities D Single High Concentration Screen (e.g., 10 µM) C->D E Identify 'Hits' (% Inhibition > 50%) D->E F Concentration-Response Assays for 'Hit' Receptors E->F Follow-up on Hits G Determine Ki/IC50 for Off-Target Receptors F->G G->H

Caption: Workflow for receptor cross-reactivity screening.

Detailed Protocol: Radioligand Binding Assay for Dopamine D2 Receptor

This protocol provides a generalized method for determining the binding affinity of a test compound for the dopamine D2 receptor using a competitive binding assay with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., Aripiprazole) for the human dopamine D2 receptor.

Materials:

  • Cell Membranes: Membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [3H]Raclopride (a D2 antagonist with high affinity).

  • Test Compound: Aripiprazole, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Scintillation Cocktail: A solution for detecting radioactivity.

  • 96-well filter plates: Plates with a glass fiber filter at the bottom.

  • Scintillation counter: An instrument to measure radioactivity.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound (Aripiprazole) in the assay buffer. A typical concentration range would be from 10 pM to 100 µM.

    • Dilute the [3H]Raclopride in the assay buffer to a final concentration that is approximately equal to its Kd (dissociation constant) for the D2 receptor (e.g., ~1-2 nM).

    • Dilute the cell membranes in the assay buffer to a concentration that will provide a sufficient signal (e.g., 10-20 µg of protein per well).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, [3H]Raclopride, and cell membranes to these wells.

    • Non-specific Binding (NSB): Add the non-specific binding control (Haloperidol), [3H]Raclopride, and cell membranes.

    • Test Compound: Add the various dilutions of the test compound, [3H]Raclopride, and cell membranes.

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through).

    • Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in each well using a scintillation counter. The output will be in counts per minute (CPM).

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Convert the CPM values for the test compound wells into a percentage of specific binding: % Binding = (CPM_test - CPM_NSB) / (CPM_total - CPM_NSB) * 100.

    • Plot the % Binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway Implications of D2 Receptor Modulation

Aripiprazole's partial agonism at the D2 receptor is a key feature of its mechanism. Unlike a full agonist (like dopamine) or a full antagonist (like haloperidol), a partial agonist can act as either a functional agonist or antagonist depending on the endogenous dopamine levels.

G cluster_0 High Dopamine Environment (e.g., Mesolimbic Pathway) cluster_1 Low Dopamine Environment (e.g., Mesocortical Pathway) A Dopamine D2 Receptor Aripiprazole (Partial Agonist) Displaces Dopamine (Full Agonist) Gαi/o Signaling Reduced cAMP (Net Antagonistic Effect) B Dopamine D2 Receptor Aripiprazole (Partial Agonist) Binds to Unoccupied Receptors Gαi/o Signaling Increased cAMP (relative to baseline) (Net Agonistic Effect)

Caption: Aripiprazole's functional effect at the D2 receptor.

This dual action is thought to contribute to its ability to reduce positive symptoms of schizophrenia (by reducing dopamine activity in the mesolimbic pathway) while potentially improving negative and cognitive symptoms (by increasing dopamine activity in the mesocortical pathway).

Conclusion

While direct data on 1-(Thiolan-3-yl)piperazine is scarce, the analysis of a structurally related and well-characterized compound like Aripiprazole provides a robust framework for understanding and evaluating receptor cross-reactivity. A thorough assessment of a drug candidate's binding profile across a wide range of receptors is critical for predicting its therapeutic effects, understanding its potential side effects, and ensuring its overall safety and efficacy. The methodologies described here represent a standard approach in preclinical drug development to build a comprehensive pharmacological profile and guide further clinical investigation.

Comparative Analysis of 1-(Thiolan-3-yl)piperazine and Known Dopamine Agonists: A Framework for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the preclinical comparative analysis of 1-(Thiolan-3-yl)piperazine, a novel chemical entity, against established dopamine agonists such as Pramipexole, Ropinirole, and Apomorphine. Given the limited publicly available data on 1-(Thiolan-3-yl)piperazine, this document outlines the essential experimental protocols and data interpretation strategies required to characterize its potential as a dopamine agonist.

Introduction: The Therapeutic Landscape of Dopamine Agonists

Dopamine agonists are a cornerstone in the management of various neurological and endocrine disorders. Their primary therapeutic application is in Parkinson's disease (PD), where they compensate for the loss of dopaminergic neurons in the substantia nigra.[1] By directly stimulating dopamine receptors, these agents alleviate motor symptoms like tremors, rigidity, and bradykinesia.[1] Additionally, they are utilized in treating restless legs syndrome (RLS) and hyperprolactinemia.

The existing armamentarium of dopamine agonists, including Pramipexole, Ropinirole, and Apomorphine, primarily targets the D2-like family of dopamine receptors (D2, D3, D4).[2][3][4] However, variations in their receptor selectivity, potency, and downstream signaling effects contribute to differences in their clinical efficacy and side-effect profiles. The exploration of novel chemical scaffolds, such as 1-(Thiolan-3-yl)piperazine, is driven by the search for compounds with improved therapeutic windows, potentially offering enhanced efficacy, reduced side effects, or neuroprotective properties.

Structural Considerations: 1-(Thiolan-3-yl)piperazine

The chemical structure of 1-(Thiolan-3-yl)piperazine features a piperazine ring, a common moiety in many centrally active compounds, linked to a thiolan (tetrahydrothiophene) group.[5] The piperazine scaffold is present in numerous compounds with affinity for dopamine receptors.[6][7] The nitrogen atoms of the piperazine ring are often crucial for receptor interaction. The thiolan group introduces a sulfur-containing heterocyclic system, which could influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and potentially its interaction with the dopamine receptor binding pocket. A systematic investigation is required to determine if this structural combination confers agonistic activity at dopamine receptors.

In Vitro Characterization: A Step-by-Step Approach

A thorough in vitro evaluation is the foundational step to determine the pharmacological profile of 1-(Thiolan-3-yl)piperazine. This involves assessing its binding affinity, functional potency, and signaling pathway engagement at dopamine receptor subtypes.

Receptor Binding Affinity

The initial step is to determine if and how strongly 1-(Thiolan-3-yl)piperazine binds to the different dopamine receptor subtypes (D1, D2, D3, D4, and D5). This is typically achieved through competitive radioligand binding assays.

Table 1: Comparative Dopamine Receptor Binding Affinities (Ki, nM) of Known Agonists.

CompoundD1D2D3D4
Pramipexole >10,0003.9[8][9]0.5[8][9]-
Ropinirole No Affinity[4]High Affinity[4]Highest Affinity[4]High Affinity[4]
Apomorphine Affinity[10]Affinity[10]Affinity[10]Affinity[10]
1-(Thiolan-3-yl)piperazine To be determinedTo be determinedTo be determinedTo be determined

Note: Specific Ki values for Ropinirole and Apomorphine can vary across studies. The table indicates their general receptor preference.

Functional Potency and Efficacy

Following binding affinity assessment, it is crucial to determine whether 1-(Thiolan-3-yl)piperazine acts as an agonist, antagonist, or inverse agonist at the dopamine receptors. This is evaluated through functional assays that measure the downstream signaling consequences of receptor activation.

D2-like dopamine receptors are typically coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11] Conversely, D1-like receptors are Gs-coupled and increase cAMP.[12]

G_Protein_Signaling_Pathway

Experimental Protocol: cAMP Accumulation Assay (for Gi-coupled receptors)

  • Cell Culture: Culture cells stably expressing the human dopamine receptor of interest (e.g., D2 or D3) in appropriate media.

  • Cell Plating: Seed the cells into 96- or 384-well plates and allow them to adhere overnight.

  • Forskolin Stimulation: To measure inhibition, first stimulate intracellular cAMP production with a fixed concentration of forskolin.[13]

  • Compound Addition: Add increasing concentrations of 1-(Thiolan-3-yl)piperazine and known agonists (Pramipexole, Ropinirole, Apomorphine) to the wells.

  • Incubation: Incubate the plates for a specified time at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[14][15]

  • Data Analysis: Plot the concentration-response curves and calculate the EC50 (potency) and Emax (efficacy) values.

Upon agonist binding, G-protein coupled receptors (GPCRs) are also phosphorylated, leading to the recruitment of β-arrestin proteins.[16] This process is involved in receptor desensitization and can also initiate G-protein-independent signaling.[16] Assessing β-arrestin recruitment can reveal "biased agonism," where a ligand preferentially activates one pathway over another (e.g., G-protein vs. β-arrestin).[17]

Experimental Protocol: β-Arrestin Recruitment Assay

  • Cell Lines: Use engineered cell lines where the dopamine receptor is tagged with a fragment of a reporter enzyme and β-arrestin is tagged with the complementary fragment.[18]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds.

  • Recruitment and Signal Generation: Agonist-induced recruitment of β-arrestin to the receptor brings the enzyme fragments together, generating a measurable signal (e.g., chemiluminescence).[18][19]

  • Data Analysis: Generate dose-response curves to determine the EC50 and Emax for β-arrestin recruitment.

Table 2: Hypothetical In Vitro Functional Data for Comparison.

CompoundcAMP Inhibition (EC50, nM)cAMP Inhibition (Emax, %)β-Arrestin Recruitment (EC50, nM)β-Arrestin Recruitment (Emax, %)
Pramipexole Literature ValueLiterature ValueLiterature ValueLiterature Value
Ropinirole Literature ValueLiterature ValueLiterature ValueLiterature Value
Apomorphine Literature Value[10]Literature Value[10]Literature Value[10]Literature Value[10]
1-(Thiolan-3-yl)piperazine To be determinedTo be determinedTo be determinedTo be determined

In Vivo Preclinical Evaluation: The 6-OHDA Lesion Model

To assess the potential therapeutic efficacy of 1-(Thiolan-3-yl)piperazine for Parkinson's disease, the 6-hydroxydopamine (6-OHDA) rat model is a widely used and well-validated preclinical tool.[20] This neurotoxin selectively destroys dopaminergic neurons in the nigrostriatal pathway, mimicking the pathology of PD.[20][21]

In_Vivo_Workflow

Experimental Protocol: 6-OHDA-Induced Rotational Behavior

  • Lesion Induction: Anesthetized rats receive a unilateral stereotaxic injection of 6-OHDA into the medial forebrain bundle (MFB).[22] This results in the degeneration of dopaminergic neurons on one side of the brain.

  • Post-Surgical Recovery: Animals are allowed to recover for 2-3 weeks to allow for the full development of the lesion.

  • Lesion Confirmation: The extent of the lesion is confirmed by challenging the rats with a low dose of apomorphine (e.g., 0.2 mg/kg, s.c.).[22] Successful lesioning results in robust contralateral (away from the lesioned side) rotations.

  • Test Compound Administration: On separate days, animals are administered the vehicle, a reference agonist (e.g., Pramipexole or Ropinirole), or 1-(Thiolan-3-yl)piperazine at various doses.

  • Behavioral Monitoring: The number of full contralateral rotations is recorded over a period of 90-120 minutes.

  • Data Analysis: The total number of rotations induced by each compound is compared. A significant increase in contralateral rotations relative to the vehicle indicates a therapeutic-like effect.

Table 3: Expected Outcomes in the 6-OHDA Model.

Treatment GroupDose RangePeak Rotational Response (rotations/min)Total Rotations (over 90 min)
Vehicle -< 5< 50
Pramipexole e.g., 0.1-1 mg/kgDose-dependent increaseDose-dependent increase
Ropinirole e.g., 0.5-5 mg/kgDose-dependent increaseDose-dependent increase
1-(Thiolan-3-yl)piperazine To be determinedTo be determinedTo be determined

Pharmacokinetic Profiling

A preliminary assessment of the pharmacokinetic (PK) properties of 1-(Thiolan-3-yl)piperazine is essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This information is critical for dose selection and for interpreting the in vivo efficacy data.

Table 4: Comparative Pharmacokinetic Parameters.

ParameterPramipexoleRopiniroleApomorphine1-(Thiolan-3-yl)piperazine
Bioavailability (%) ~90%~50%[4]Low (sublingual/injection)To be determined
Tmax (hours) ~1-2~1-2[2]Rapid (injection)To be determined
Half-life (hours) ~8-12~6[4]~0.5To be determined
Metabolism MinimalExtensive (CYP1A2)[4]ExtensiveTo be determined
Brain Penetration YesYesYesTo be determined

Conclusion and Future Directions

This guide outlines a systematic and robust preclinical framework to evaluate the potential of 1-(Thiolan-3-yl)piperazine as a novel dopamine agonist. By directly comparing its in vitro and in vivo pharmacological properties to well-characterized drugs like Pramipexole, Ropinirole, and Apomorphine, researchers can build a comprehensive data package.

The key differentiators to investigate are:

  • Receptor Selectivity: Does it show a preference for D2 vs. D3 receptors, or perhaps a broader spectrum of activity?

  • Functional Bias: Does it preferentially signal through G-protein or β-arrestin pathways? A biased profile could translate to a better side-effect profile.

  • In Vivo Potency and Duration of Action: How does its efficacy in the 6-OHDA model compare to existing therapies?

  • Neuroprotective Potential: Future studies could explore whether the compound exhibits any neuroprotective effects, a highly sought-after characteristic for next-generation Parkinson's disease therapies.

The successful execution of these comparative studies will be instrumental in determining whether 1-(Thiolan-3-yl)piperazine warrants further development as a clinically viable therapeutic agent.

References

  • DeMaagd, G., & Camicioli, R. Ropinirole. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Accessed January 15, 2024. [Link]

  • Patsnap Synapse. What is the mechanism of Ropinirole Hydrochloride?. Accessed January 15, 2024. [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182–217.
  • Kebabian, J. W., & Calne, D. B. (1979). Multiple receptors for dopamine.
  • Steris Pharma. Ropinirole 0.5mg – Mechanism of Action, Uses, Dosage, and Side effects. Accessed January 15, 2024. [Link]

  • Cummings, D. F., et al. (1998).
  • Pahwa, R., & Lyons, K. E. (2009). Update on ropinirole in the treatment of Parkinson's disease. Expert opinion on pharmacotherapy, 10(11), 1859–1868.
  • WebMD. Ropinirole (Requip): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Accessed January 15, 2024. [Link]

  • JoVE. 6-OHDA Model for Parkinson's Disease Research. Accessed January 15, 2024. [Link]

  • Ishibashi, K., et al. (2010). Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using ¹¹C-FLB 457. PloS one, 5(9), e12764.
  • Blandini, F., & Armentero, M. T. (2012). The 6-hydroxydopamine rat model of Parkinson's disease. JoVE (Journal of Visualized Experiments), (65), e3858.
  • Dr. Oracle. What is the mechanism of action (MOA) of pramipexole (Dopamine Agonist)?. Accessed January 15, 2024. [Link]

  • ResearchGate. The GPCR β-arrestin recruitment assay principle. Accessed January 15, 2024. [Link]

  • Hauser, R. A., et al. (2020). Functional Activity of Apomorphine Relative to Dopamine at Dopamine Receptors: Findings from G Protein Coupled Receptor Biosensor Assays. Movement Disorders, 35.
  • Charles River Laboratories. 6-OHDA Parkinson's Model. Accessed January 15, 2024. [Link]

  • Mierau, J., et al. (1995). Pramipexole binding and activation of cloned and expressed dopamine D2, D3 and D4 receptors. European journal of pharmacology, 290(1), 29–36.
  • Pierce, K. L., Premont, R. T., & Lefkowitz, R. J. (2002). Seven-transmembrane receptors. Nature reviews. Molecular cell biology, 3(9), 639–650.
  • Creative BioMart. cAMP Accumulation Assay. Accessed January 15, 2024. [Link]

  • Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Measurement of β-Arrestin Recruitment for GPCR Targets. [Updated 2017 Nov 20]. Accessed January 15, 2024. [Link]

  • Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Updated 2017 Nov 20]. Accessed January 15, 2024. [Link]

  • Wikipedia. Dopamine receptor. Accessed January 15, 2024. [Link]

  • Wikipedia. Dopamine receptor D2. Accessed January 15, 2024. [Link]

  • Iancu, R., Mohapel, P., & Brundin, P. (2005). 6-OHDA lesion models of Parkinson's disease in the rat. In: Animal Models of Movement Disorders. Humana Press, Totowa, NJ. pp. 149-165.
  • Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Updated 2019 Mar 15]. Accessed January 15, 2024. [Link]

  • Hill, S. J. (2006). Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies. British journal of pharmacology, 147 Suppl 1(Suppl 1), S27–S35.
  • Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Measurement of β-Arrestin Recruitment for GPCR Targets. [Updated 2017 Nov 20]. Accessed January 15, 2024. [Link]

  • Eltit, J. M., et al. (2019). Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands. ACS chemical neuroscience, 10(10), 4299–4310.
  • Hoare, S. R. J., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14, 1272895.
  • Stoeber, M., et al. (2020). New Insights into Arrestin Recruitment to GPCRs. International journal of molecular sciences, 21(14), 4949.
  • Van der Walt, J. S., et al. (2015). S[+]-apomorphine is a CNS penetrating activator of the Nrf2-ARE pathway with activity in mouse and patient fibroblast models of amyotrophic lateral sclerosis. Neurobiology of disease, 74, 165–177.
  • Follmer, C., et al. (2015). The dopamine receptor agonist apomorphine stabilizes neurotoxic alpha-synuclein oligomers.
  • Jenner, P. (2003). The pharmacological properties and therapeutic use of apomorphine. Current drug targets, 4(4), 329–339.
  • Feenstra, M. G., et al. (1986). Is TL-99 a selective presynaptic dopamine receptor agonist?. Naunyn-Schmiedeberg's archives of pharmacology, 334(2), 118–125.
  • Kumar, A., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Oriental Journal of Chemistry, 34(1), 543.
  • Kumar, V., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules (Basel, Switzerland), 26(11), 3169.
  • Isik, S., et al. (2016). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 61(4-5), 329-336.
  • Kalra, S., et al. (2018). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson's disease animal models. European journal of medicinal chemistry, 143, 118–131.
  • Kalra, S., et al. (2017). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson's Disease. European journal of medicinal chemistry, 126, 827–842.
  • Organic Chemistry Portal. Synthesis of piperazines. Accessed January 15, 2024. [Link]

  • Grundt, P., et al. (2007). Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents. Journal of medicinal chemistry, 50(17), 4135–4146.

Sources

Benchmarking 1-(Thiolan-3-yl)piperazine: A Comparative Guide for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Piperazine Scaffold

In the landscape of central nervous system (CNS) drug discovery, the piperazine moiety is a privileged scaffold, forming the core of numerous approved therapeutics with antipsychotic, antidepressant, and anxiolytic properties.[1] 1-(Thiolan-3-yl)piperazine is a novel compound that incorporates this key feature with a sulfur-containing thiolane ring, a structural element that may confer unique pharmacological and pharmacokinetic properties.[2] The rationale for a comprehensive benchmarking study of this compound is rooted in the established activity of piperazine derivatives at critical neurotransmitter receptors, particularly dopamine and serotonin receptors.[1][2]

This guide provides a framework for the systematic evaluation of 1-(Thiolan-3-yl)piperazine. We will objectively compare its hypothetical performance against well-characterized standard compounds, supported by detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals engaged in the identification and characterization of new chemical entities for neurological and psychiatric disorders.

Physicochemical Properties: A Predictor of CNS Drug-Likeness

A critical initial step in the evaluation of any potential CNS therapeutic is the assessment of its physicochemical properties, which govern its ability to cross the blood-brain barrier (BBB) and reach its target.[3][4][5] CNS drugs typically occupy a more constrained physicochemical space compared to non-CNS drugs.[6][7] We will compare the predicted properties of 1-(Thiolan-3-yl)piperazine against established guidelines for CNS drug candidates.

Property1-(Thiolan-3-yl)piperazine (Predicted)Ideal Range for CNS DrugsRationale for Importance
Molecular Weight (MW) 245.21 g/mol [8]< 450Lower molecular weight is associated with improved BBB permeability.[4]
cLogP 1.24[8]< 5A measure of lipophilicity; a balanced value is crucial for membrane permeation without excessive non-specific binding.[4]
Topological Polar Surface Area (TPSA) 15.27 Ų[8]< 60-70 ŲHigh TPSA can hinder BBB penetration due to the energetic cost of desolvation.[4]
Hydrogen Bond Donors (HBD) 1[8]< 3A lower number of hydrogen bond donors is favorable for crossing the BBB.[3][4]
Hydrogen Bond Acceptors (HBA) 3[8]< 7A controlled number of hydrogen bond acceptors is important for CNS penetration.[4]
Rotatable Bonds 1[8]< 8Fewer rotatable bonds generally lead to better oral bioavailability and membrane permeability.[4]

Analysis: The predicted physicochemical properties of 1-(Thiolan-3-yl)piperazine fall well within the desirable range for a CNS drug candidate. Its low molecular weight, moderate lipophilicity, low polar surface area, and limited number of hydrogen bond donors and acceptors suggest a high probability of successful BBB penetration.

Pharmacological Profiling Strategy: A Multi-faceted Approach

Given the prevalence of piperazine-containing compounds as dopamine and serotonin receptor modulators, our profiling strategy will focus on these G-protein coupled receptor (GPCR) families. Atypical antipsychotics, a key therapeutic class, often exhibit a characteristic profile of potent serotonin 5-HT2A receptor antagonism combined with moderate dopamine D2 receptor antagonism.[9][10] Many also show partial agonism at the 5-HT1A receptor, which is thought to contribute to their antidepressant and anxiolytic effects.[11][12]

Our benchmarking will therefore compare 1-(Thiolan-3-yl)piperazine against:

  • Haloperidol: A potent, first-generation ("typical") antipsychotic that is a strong dopamine D2 receptor antagonist.[13]

  • Risperidone: A second-generation ("atypical") antipsychotic with potent antagonist activity at both serotonin 5-HT2A and dopamine D2 receptors.[13][14]

  • Buspirone: A 5-HT1A receptor partial agonist used as an anxiolytic.[11][15]

The following sections outline the key in vitro assays that form the foundation of this comparative analysis.

Benchmarking Receptor Binding Affinity

The initial step in pharmacological characterization is to determine the binding affinity of 1-(Thiolan-3-yl)piperazine at our primary targets. This is typically achieved through competitive radioligand binding assays.[16][17][18]

Hypothetical Binding Affinity Profile (Ki, nM)

Target1-(Thiolan-3-yl)piperazine (Hypothetical)Haloperidol (Reference)Risperidone (Reference)Buspirone (Reference)
Dopamine D2 15 nM1.1 nM[19]1.4 nM[19]>1000 nM
Serotonin 5-HT2A 5 nM50 nM0.6 nM[19]>1000 nM
Serotonin 5-HT1A 25 nM>1000 nM2.9 nM[19]6.4 nM[20]
Adrenergic α1 100 nM10 nM1 nM>1000 nM
Histamine H1 >500 nM200 nM2 nM>1000 nM

Interpretation of Hypothetical Data: This hypothetical profile suggests that 1-(Thiolan-3-yl)piperazine has a high affinity for the 5-HT2A receptor and a moderate affinity for the D2 receptor, a hallmark of atypical antipsychotics. The 5-HT2A/D2 binding ratio would be a key parameter to calculate. The compound also shows affinity for the 5-HT1A receptor, suggesting potential anxiolytic or antidepressant properties. Its lower affinity for adrenergic and histaminergic receptors compared to some atypical antipsychotics could predict a more favorable side-effect profile (e.g., less sedation and orthostatic hypotension).[21]

Benchmarking Functional Activity

Binding affinity alone does not reveal whether a compound activates (agonist), blocks (antagonist), or has no effect on receptor function. Cell-based functional assays are essential to determine the efficacy of 1-(Thiolan-3-yl)piperazine at its primary targets.[22][23][24][25][26]

Hypothetical Functional Activity Profile (EC50/IC50, nM and % Efficacy)

Assay1-(Thiolan-3-yl)piperazine (Hypothetical)Haloperidol (Reference)Risperidone (Reference)Buspirone (Reference)
Dopamine D2 (cAMP inhibition) IC50: 20 nM (Antagonist)IC50: 1.5 nM (Antagonist)IC50: 2.0 nM (Antagonist)No effect
Serotonin 5-HT2A (IP1 accumulation) IC50: 8 nM (Antagonist)IC50: 60 nM (Antagonist)IC50: 1.0 nM (Antagonist)No effect
Serotonin 5-HT1A (cAMP inhibition) EC50: 30 nM (Partial Agonist, 60% efficacy)No effectPartial AgonistEC50: 10 nM (Partial Agonist)

Interpretation of Hypothetical Data: These hypothetical functional data corroborate the binding profile. 1-(Thiolan-3-yl)piperazine is positioned as a potent 5-HT2A antagonist and a moderately potent D2 antagonist. Importantly, it displays partial agonist activity at the 5-HT1A receptor. This pharmacological signature is highly desirable for a modern antipsychotic, potentially offering efficacy against a broad spectrum of symptoms with a reduced risk of extrapyramidal side effects.[12]

Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key in vitro assays.

Protocol 1: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound.[16][27][28]

Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis membranes Receptor Membranes plate 96-well Plate Incubation (Membranes + Radioligand + Compound) membranes->plate radioligand Radioligand Stock radioligand->plate test_compound Test Compound Dilutions test_compound->plate filtration Rapid Filtration (Separates bound from free radioligand) plate->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Prepare serial dilutions of 1-(Thiolan-3-yl)piperazine and standard compounds in assay buffer.

    • Dilute the specific radioligand (e.g., [3H]-Spiperone for D2 receptors) to the desired concentration (typically at its Kd value).

    • Thaw and dilute cell membrane preparations expressing the target receptor to the appropriate concentration.

  • Assay Setup (96-well plate):

    • Add assay buffer to all wells.

    • Add the test compound dilutions or vehicle control.

    • Add the radioligand to all wells.

    • Define non-specific binding wells by adding a high concentration of a known unlabeled ligand.

    • Initiate the binding reaction by adding the diluted membrane preparation to all wells.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).[28]

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Cell-Based Functional Assay (cAMP Measurement)

This protocol is for determining the functional activity of compounds at Gs or Gi-coupled receptors, such as the D2 and 5-HT1A receptors, by measuring changes in intracellular cyclic AMP (cAMP) levels.[25]

Signaling Pathway Diagram

G cluster_Gi Gi-Coupled Receptor (e.g., D2, 5-HT1A) Agonist Agonist Receptor_Gi Receptor Agonist->Receptor_Gi Activates G_protein_Gi Gi/o Receptor_Gi->G_protein_Gi Activates AC_Gi Adenylate Cyclase G_protein_Gi->AC_Gi Inhibits cAMP_Gi cAMP AC_Gi->cAMP_Gi Decreases Conversion ATP_Gi ATP ATP_Gi->AC_Gi

Sources

A Technical Guide to Assessing the Dopamine Receptor Subtype Selectivity of Novel Piperazine Analogs, Exemplified by 1-(Thiolan-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the selectivity of novel chemical entities for dopamine receptor subtypes. While specific binding and functional data for the novel compound 1-(Thiolan-3-yl)piperazine are not extensively available in published literature, this document will use it as a representative example to detail the necessary experimental protocols and data interpretation required for a thorough selectivity assessment. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative pharmacological principles.

The Critical Role of Dopamine Receptor Subtype Selectivity

Dopamine, a crucial neurotransmitter in the central nervous system, modulates a wide array of physiological processes including motor control, motivation, reward, and cognition.[1][2] Its actions are mediated by five distinct G protein-coupled receptors (GPCRs), which are classified into two families: the D1-like (D1 and D5) and the D2-like (D2, D3, and D4) receptors.[][4]

  • D1-like receptors typically couple to Gαs/olf proteins, stimulating adenylyl cyclase and increasing intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6]

  • D2-like receptors primarily couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[5][7]

Dysfunction within the dopaminergic system is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.[1][8][9] The therapeutic efficacy and side-effect profile of dopaminergic drugs are intimately linked to their selectivity for these receptor subtypes.[8][10] For instance, D2 receptor antagonism is a hallmark of many antipsychotic medications, while D3 receptor-preferring agonists are explored for their potential in treating Parkinson's disease and addiction.[8][9][11] Consequently, the precise characterization of a novel compound's interaction with each dopamine receptor subtype is a cornerstone of modern neuropharmacology and drug development.

Below is a diagram illustrating the canonical signaling pathways for D1-like and D2-like dopamine receptors.

Dopamine Receptor Signaling Pathways cluster_0 D1-like Receptor Signaling (Gs/olf-coupled) cluster_1 D2-like Receptor Signaling (Gi/o-coupled) D1_Receptor D1/D5 Receptor Gs Gαs/olf D1_Receptor->Gs Agonist AC_stim Adenylyl Cyclase Gs->AC_stim Activates ATP_cAMP ATP → cAMP AC_stim->ATP_cAMP PKA Protein Kinase A (PKA) ATP_cAMP->PKA Activates Cellular_Response_Stim Downstream Cellular Effects PKA->Cellular_Response_Stim D2_Receptor D2/D3/D4 Receptor Gi Gαi/o D2_Receptor->Gi Agonist AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_decrease ↓ cAMP AC_inhib->cAMP_decrease Cellular_Response_Inhib Downstream Cellular Effects cAMP_decrease->Cellular_Response_Inhib

Workflow for a competitive radioligand binding assay.

Functional Characterization: Assessing Intrinsic Activity

While binding affinity reveals how tightly a compound binds to a receptor, it does not describe the functional consequence of that binding. The compound could be an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist. Functional assays are therefore essential to complete the pharmacological profile.

cAMP Modulation Assays

Given the canonical coupling of dopamine receptors to adenylyl cyclase, measuring changes in intracellular cAMP is a direct and robust method for determining functional activity. [6][12]* For D1-like receptors (Gs-coupled) , agonists will increase cAMP levels.

  • For D2-like receptors (Gi-coupled) , agonists will decrease forskolin-stimulated cAMP levels.

A variety of commercial kits are available for measuring cAMP, often based on principles like Homogeneous Time-Resolved Fluorescence (HTRF) or bioluminescence (e.g., GloSensor™). [13][14][15]

Experimental Protocol: HTRF-based cAMP Assay (for D2/D3/D4 Receptors)

This protocol describes the determination of agonist or antagonist activity at a Gi-coupled receptor.

Materials:

  • Whole cells stably expressing a single human dopamine receptor subtype (D2, D3, or D4).

  • Test Compound: 1-(Thiolan-3-yl)piperazine.

  • Reference Agonist (e.g., Quinpirole).

  • Forskolin (an adenylyl cyclase stimulator).

  • HTRF cAMP Assay Kit (e.g., from Cisbio or PerkinElmer).

  • 384-well low-volume plates.

  • HTRF-compatible plate reader.

Procedure (Agonist Mode):

  • Cell Preparation: Harvest and resuspend cells in stimulation buffer. Dispense a specific number of cells (e.g., 5,000 cells/well) into the 384-well plate.

  • Compound Addition: Add serial dilutions of the test compound or reference agonist to the wells.

  • Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells to stimulate cAMP production. This step is crucial for Gi-coupled receptors to create a signal window for measuring inhibition.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Lysis and Detection: Add the HTRF detection reagents (containing a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog) as per the manufacturer's instructions. This lyses the cells and initiates the competitive immunoassay. [12]6. Final Incubation: Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 (effective concentration 50%) and the maximal efficacy (Emax) relative to a full agonist.

Procedure (Antagonist Mode): To test for antagonist activity, pre-incubate the cells with the test compound before adding a fixed concentration of a reference agonist (at its EC80). An antagonist will shift the agonist's dose-response curve to the right, allowing for the determination of its potency (KB or pA2).

Synthesizing the Data: A Complete Selectivity Profile

A comprehensive assessment of 1-(Thiolan-3-yl)piperazine's selectivity requires integrating both binding and functional data.

  • Binding Selectivity: This is typically expressed as a ratio of Ki values. For example, the D3 vs. D2 selectivity is calculated as Ki(D2) / Ki(D3). A ratio greater than 1 indicates preference for the D3 receptor. A ratio greater than 10 is generally considered "selective," while a ratio over 100 is deemed "highly selective." [10]* Functional Selectivity: A compound may act as an agonist at one receptor subtype and an antagonist at another. For example, a compound could be a partial agonist at D3 receptors while being a full antagonist at D2 receptors. This profile, as seen with drugs like cariprazine, can have significant therapeutic implications. [9][16] By systematically applying these validated protocols, researchers can build a robust and reliable selectivity profile for novel compounds like 1-(Thiolan-3-yl)piperazine. This detailed characterization is indispensable for understanding its potential therapeutic utility and for guiding further drug development efforts.

References

  • Barbu, A. C., Stoleru, S., Zugravu, A., Poenaru, E., & Fulga, I. (n.d.). Dopamine receptor signaling pathways and associated diseases. ResearchGate. Retrieved from [Link]

  • Frontiers in Cellular Neuroscience. (2014). Dopamine Signaling in reward-related behaviors. Retrieved from [Link]

  • Wikipedia. (n.d.). Dopamine receptor. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]

  • Parravicini, C., et al. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology. Retrieved from [Link]

  • MDPI. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods. Retrieved from [Link]

  • Creative Bioarray. (n.d.). cAMP Assay. Retrieved from [Link]

  • Semantic Scholar. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. Retrieved from [Link]

  • Frontiers in Pharmacology. (2021). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Retrieved from [Link]

  • University of Regensburg. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Retrieved from [Link]

  • PubMed. (2024). Activation of Multiple G Protein Pathways to Characterize the Five Dopamine Receptor Subtypes Using Bioluminescence Technology. Retrieved from [Link]

  • Preprints.org. (2023). Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. Retrieved from [Link]

  • Cambridge Core. (2017). Dazzled by the dominions of dopamine: clinical roles of D3, D2, and D1 receptors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Activation of Multiple G Protein Pathways to Characterize the Five Dopamine Receptor Subtypes Using Bioluminescence Technology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • MDPI. (2020). Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders. Retrieved from [Link]

  • PubMed. (2001). Fully automated radioligand binding filtration assay for membrane-bound receptors. Retrieved from [Link]

  • PubMed. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Cambridge Core. (2017). Drugs for psychosis and mood: unique actions at D3, D2, and D1 dopamine receptor subtypes. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(Thiolan-3-yl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Profile and Immediate Safety Precautions

Based on the toxicological data of analogous compounds like piperazine dihydrochloride and other piperazine derivatives, 1-(Thiolan-3-yl)piperazine dihydrochloride should be handled as a hazardous substance.[2][3] The primary anticipated hazards include:

  • Skin and Eye Irritation/Corrosion: Piperazine and its salts are known to cause skin irritation and serious eye damage.[1][4][5] Direct contact should be strictly avoided.

  • Respiratory Tract Irritation: Inhalation of dusts may cause respiratory irritation.[3]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][3]

Essential Personal Protective Equipment (PPE)

Before handling this compound in any capacity, including for disposal, all personnel must be equipped with the appropriate PPE:

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1][6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[1][6]

  • Protective Clothing: A lab coat or chemical-resistant apron is required to protect against skin contact.[4]

  • Respiratory Protection: If there is a risk of generating dusts or aerosols, a certified respirator should be used. This is especially critical in the absence of a chemical fume hood.[1]

All handling and preparation for disposal should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][4]

Waste Characterization and Segregation

Proper waste characterization is the foundation of a compliant disposal process. All waste streams containing this compound must be classified as hazardous chemical waste.[7][8][9]

Key Waste Streams:

  • Pure, Unused, or Expired Compound: The original solid chemical.

  • Contaminated Labware: This includes items such as pipette tips, weighing boats, filter paper, and any disposable equipment that has come into direct contact with the chemical.

  • Contaminated Solutions: Any solutions containing dissolved this compound.

  • Contaminated PPE: Used gloves, disposable lab coats, and other protective gear that are contaminated with the chemical.

Critical Segregation Practices:

  • Do Not Mix: Never mix waste containing this compound with other incompatible waste streams.[6] This is crucial to prevent potentially dangerous chemical reactions.

  • Separate Sharps: Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated, puncture-resistant sharps container.[7][8]

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for the collection, storage, and eventual disposal of waste containing this compound.

Step 1: Containerization
  • Select an Appropriate Container: Use a robust, leak-proof container that is compatible with the chemical waste. For solid waste, a high-density polyethylene (HDPE) drum or a securely sealed plastic bag within a rigid outer container is suitable. For liquid waste, use a labeled, screw-cap bottle.

  • Proper Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste."[1][7] The label should also include:

    • The full chemical name: "this compound"

    • The date the waste was first added to the container.

    • An indication of the primary hazards (e.g., "Irritant," "Harmful").

Step 2: Waste Accumulation
  • Solid Waste: Carefully place all contaminated solid materials, including unused product and contaminated labware, directly into the designated hazardous waste container.[1] Avoid generating dust during transfer.

  • Liquid Waste: Pour solutions containing the compound into the designated liquid hazardous waste container. Use a funnel to prevent spills.

  • Decontamination of Reusable Equipment: Thoroughly decontaminate any non-disposable items (e.g., glassware, spatulas) that have come into contact with the chemical. A typical procedure involves rinsing with an appropriate solvent (such as ethanol or isopropanol), followed by washing with soap and water. The rinsate from the initial solvent rinse must be collected and disposed of as hazardous liquid waste.[1][6]

  • Secure the Container: Keep the waste container securely sealed at all times, except when adding waste.[7][10]

Step 3: Temporary Storage

Store the sealed and labeled hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage area.[10] This location should be:

  • Secure: In a location with controlled access.

  • Ventilated: A well-ventilated area to prevent the buildup of any potential vapors.

  • Away from Incompatibles: Stored separately from incompatible chemicals, particularly strong oxidizing agents.[4]

Step 4: Final Disposal
  • Contact a Certified Vendor: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]

  • Documentation: Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of accumulation. This documentation is essential for regulatory compliance.[8][10]

  • Manifesting: For off-site transportation and disposal, the waste will be tracked using a hazardous waste manifest system, which documents the chain of custody from the generator to the final disposal facility.[11]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[6]

  • Wear Appropriate PPE: Don the full range of required PPE before attempting to clean up the spill.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[1][4]

  • Collect and Dispose: Carefully collect the spilled material and absorbent into the designated hazardous waste container.[1][6]

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[1]

Summary of Key Information

Parameter Guidance Primary Sources
Waste Classification Hazardous Chemical WasteEPA, OSHA[7][9]
Required PPE Safety Goggles, Chemical-Resistant Gloves, Lab Coat, Respirator (if needed)Analogous SDS, OSHA[1][12]
Waste Segregation Do not mix with incompatible chemicals. Separate sharps.EPA, General Lab Safety[6][7][10]
Container Labeling "Hazardous Waste," Chemical Name, Accumulation Date, Hazard InformationEPA, OSHA[1][7][10]
Disposal Method Collection by a certified hazardous waste disposal vendor.EPA Regulations[6][11]
Spill Cleanup Use inert absorbent material; collect for hazardous waste disposal.Analogous SDS[1][4][6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

DisposalWorkflow Start Waste Generation (this compound) WasteType Identify Waste Type Start->WasteType SolidWaste Solid Waste (Unused chemical, contaminated labware, PPE) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Contaminated solutions, rinsates) WasteType->LiquidWaste Liquid SharpsWaste Contaminated Sharps (Needles, broken glassware) WasteType->SharpsWaste Sharps SolidContainer Collect in Labeled Hazardous Solid Waste Container SolidWaste->SolidContainer LiquidContainer Collect in Labeled Hazardous Liquid Waste Container LiquidWaste->LiquidContainer SharpsContainer Collect in Puncture-Resistant Sharps Container SharpsWaste->SharpsContainer Store Store Securely in Designated Accumulation Area SolidContainer->Store LiquidContainer->Store SharpsContainer->Store Dispose Arrange for Pickup by Certified Hazardous Waste Vendor Store->Dispose

Caption: Disposal workflow for this compound waste.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby upholding the principles of laboratory safety and environmental responsibility.

References

  • Benchchem. (n.d.). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • MedPro Disposal. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?
  • Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
  • Fisher Scientific. (2025). 1-(2-Pyrimidyl)piperazine dihydrochloride Safety Data Sheet.
  • Benchchem. (n.d.). Navigating the Safe Disposal of N-Methylpiperazine-d4: A Procedural Guide.
  • Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Fisher Scientific. (2018). Piperazine Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • Thermo Fisher Scientific. (2025). 1-(3-Chlorophenyl)piperazine hydrochloride Safety Data Sheet.
  • ChemicalBook. (n.d.). PIPERAZINE DIHYDROCHLORIDE Chemical Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Spectrum Chemical. (2007). Piperazine Dihydrochloride Material Safety Data Sheet.

Sources

Navigating the Safe Handling of 1-(Thiolan-3-yl)piperazine Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment, Operational Protocols, and Disposal for Researchers, Scientists, and Drug Development Professionals.

The piperazine moiety is a cornerstone in medicinal chemistry, and 1-(Thiolan-3-yl)piperazine dihydrochloride is a valuable building block in the synthesis of novel therapeutics.[1] As with any chemical compound, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive framework for the safe handling of this compound, moving beyond a simple checklist to explain the rationale behind each safety recommendation.

While specific safety data for this compound is not extensively documented, the known hazards of its parent compound, piperazine, and its derivatives provide a strong basis for a cautious and well-informed approach. Piperazine is recognized as a corrosive chemical that can cause skin and eye irritation.[2] Furthermore, it is a known skin and respiratory sensitizer, meaning that repeated exposure can lead to allergic reactions.[2][3] Some studies also suggest potential reproductive toxicity associated with piperazine.[3][4] Therefore, a conservative approach to handling this compound is warranted, treating it with the same level of caution as other hazardous piperazine derivatives.

Hazard Identification and Risk Assessment

A critical first step in any laboratory procedure is a thorough risk assessment. For this compound, the primary hazards are associated with its potential corrosivity, sensitization, and toxicity if inhaled or ingested.

Hazard Potential Consequences Primary Routes of Exposure
Skin Irritation/Corrosion Causes skin irritation and potentially severe burns upon prolonged contact.[2][4]Direct contact with the solid or solutions.
Eye Damage Risk of serious eye irritation or damage.[4][5]Direct contact with the solid or solutions.
Respiratory Sensitization May cause allergy or asthma-like symptoms if inhaled.[2][6]Inhalation of dust particles.
Skin Sensitization May cause an allergic skin reaction (contact dermatitis).[2][6]Repeated skin contact.
Acute Toxicity (Oral) Harmful if swallowed.[4][7]Ingestion.
Potential Reproductive Toxicity Possible risk of impaired fertility or harm to the unborn child, based on data for piperazine.[3][4]Inhalation, ingestion, or skin absorption.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate PPE are non-negotiable when handling this compound. The following table outlines the recommended PPE, with explanations for each selection.

PPE Component Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for any signs of degradation before use.To prevent skin contact and potential irritation, corrosion, or sensitization.[8][9]
Eye Protection Safety glasses with side shields or chemical splash goggles.[9][10]To protect the eyes from dust particles and splashes of solutions.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 for dusts) should be used, especially when handling the powder outside of a chemical fume hood or in poorly ventilated areas.[8][11]To prevent the inhalation of fine powders, which can cause respiratory irritation and sensitization.[2][6]
Body Protection A laboratory coat should be worn at all times.[9]To protect skin and personal clothing from accidental spills.
Footwear Closed-toe shoes.To protect the feet from spills.

Operational Protocols: A Step-by-Step Approach to Safety

Adherence to a well-defined operational workflow is crucial for minimizing exposure and preventing accidents.

Workflow for Handling Solid this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_area Designate a specific handling area (e.g., chemical fume hood). gather_ppe Don appropriate PPE. prep_area->gather_ppe gather_mats Assemble all necessary equipment (spatula, weigh boat, etc.). gather_ppe->gather_mats weigh Carefully weigh the required amount of the compound, avoiding dust generation. gather_mats->weigh transfer Transfer the solid to the reaction vessel within the designated area. weigh->transfer clean_tools Decontaminate all tools and surfaces. transfer->clean_tools dispose_waste Dispose of waste in a designated hazardous waste container. clean_tools->dispose_waste store Securely seal and store the stock container in a cool, dry, and well-ventilated area. dispose_waste->store

Caption: Workflow for handling solid chemical compounds.

Step-by-Step Handling Procedure:
  • Preparation :

    • Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7]

    • Ensure that an eyewash station and safety shower are readily accessible.[7]

    • Before starting, review the Safety Data Sheet (SDS) for piperazine or a closely related derivative if one for the specific compound is unavailable.[4][5][7]

  • Weighing and Transfer :

    • When weighing the solid, use a spatula to minimize the creation of airborne dust.

    • If possible, use a balance with a draft shield.

    • Close the primary container immediately after dispensing the required amount.

  • In Solution :

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Be aware that the dihydrochloride salt form enhances its water solubility.[1]

  • Post-Handling :

    • Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[10]

    • Contaminated lab coats should be laundered separately from personal clothing.[4]

Emergency Procedures: Be Prepared for the Unexpected

Even with the best precautions, accidents can happen. A clear and practiced emergency plan is essential.

Emergency Response Plan

cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion spill Spill or Exposure Occurs skin_wash Immediately wash the affected area with copious amounts of water for at least 15 minutes. spill->skin_wash Skin eye_rinse Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. spill->eye_rinse Eyes inhalation_fresh_air Move the individual to fresh air. spill->inhalation_fresh_air Inhalation ingestion_rinse Rinse mouth with water. Do NOT induce vomiting. spill->ingestion_rinse Ingestion skin_remove Remove contaminated clothing. skin_wash->skin_remove skin_medical Seek medical attention if irritation persists. skin_remove->skin_medical eye_medical Seek immediate medical attention. eye_rinse->eye_medical inhalation_medical Seek medical attention if breathing difficulties occur. inhalation_fresh_air->inhalation_medical ingestion_medical Seek immediate medical attention. ingestion_rinse->ingestion_medical

Caption: Emergency response for chemical exposure.

In the event of a spill, evacuate the area and prevent others from entering. For small spills of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.[7] For larger spills, or spills of solutions, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Waste Classification : All waste containing this compound should be treated as hazardous waste.[7]

  • Containerization : Use clearly labeled, sealed containers for all waste.

  • Disposal Route : Dispose of the waste through your institution's designated hazardous waste management program. Do not dispose of it down the drain or in the regular trash.[6][7]

  • Empty Containers : Decontaminate empty containers before disposal or recycling, following institutional guidelines.[4]

By integrating these safety protocols into your daily laboratory practices, you can confidently and safely utilize this compound in your research and development endeavors, fostering a culture of safety and scientific excellence.

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • ChemicalBook. (n.d.). This compound | 1376228-74-8.
  • Santa Cruz Biotechnology. (n.d.). Piperazine.
  • Thermo Fisher Scientific. (2025).
  • Fisher Scientific. (n.d.).
  • ChemScene. (n.d.). This compound | 1376228-74-8.
  • New Jersey Department of Health. (2004). Hazard Summary: Piperazine.
  • Fisher Scientific. (2018).
  • Gomółka, E., & Szymańska, J. (2019). Piperazine derivatives as dangerous abused compounds. Medycyna Pracy, 70(6), 735-744.
  • Smolecule. (2023). Buy this compound | 1376228-74-8.
  • ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE.
  • Spectrum Chemical. (2007).
  • Fisher Scientific. (2010).
  • HPE Support. (n.d.). Safety Guidelines for Handling Chemicals.
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
  • Australian Government Department of Health. (2019). Piperazine: Human health tier II assessment.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.
  • PubChem. (n.d.). Piperazine Dihydrochloride.
  • Sigma-Aldrich. (2025).
  • The Good Scents Company. (n.d.). piperazine dihydrochloride, 142-64-3.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.